1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F6O3/c1-7(19)9-4-8(20-5-11(13,14)15)2-3-10(9)21-6-12(16,17)18/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUKRFIGOPWVJGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30998103 | |
| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76784-40-2 | |
| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76784-40-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 1-[2,5-Bis(2,2,2-trifluoroethoxy)phenyl]ethanone | |
| Source | FDA Global Substance Registration System (GSRS) | |
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| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, a key intermediate in the synthesis of the antiarrhythmic drug Flecainide. This document consolidates available data on its physical and spectroscopic properties, synthesis, and chemical reactivity. Detailed experimental protocols and data are presented to support laboratory research and development.
Introduction
This compound, also known by its alternative name 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, is a synthetic organic compound with the chemical formula C₁₂H₁₀F₆O₃.[1][2] Its structure is characterized by a phenyl ring substituted with an ethanone group and two 2,2,2-trifluoroethoxy groups at the 2 and 5 positions. The presence of multiple fluorine atoms significantly influences the compound's chemical and physical properties, including its reactivity and potential biological applications.[1] Primarily, it serves as a crucial precursor in the pharmaceutical industry for the synthesis of Flecainide, a Class IC antiarrhythmic agent used to treat various cardiac arrhythmias.[1][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1. The compound is a solid at room temperature and exhibits a defined melting point and a high boiling point.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| IUPAC Name | 1-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]ethanone | [1] |
| Synonyms | 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone | [1] |
| CAS Number | 76784-40-2 | [1] |
| Molecular Formula | C₁₂H₁₀F₆O₃ | [1][2] |
| Molecular Weight | 316.20 g/mol | [2] |
| Physical State | Solid | [4] |
| Melting Point | 90-91 °C | [4] |
| Boiling Point | 283.7 °C at 760 mmHg | [4] |
| Purity | ≥98% (Commercially available) | [5] |
| Storage | Refrigerator (4°C) | [5] |
Spectroscopic Data (Predicted and Inferred)
1H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the trifluoroethoxy groups, and the methyl protons of the ethanone group.
-
Aromatic Protons (Ar-H): Signals are expected in the range of δ 7.0-7.5 ppm. The substitution pattern on the phenyl ring would lead to a complex splitting pattern.
-
Methylene Protons (-OCH₂CF₃): A quartet is predicted for the methylene protons due to coupling with the adjacent fluorine atoms, likely appearing in the range of δ 4.3-4.5 ppm.[5]
-
Methyl Protons (-COCH₃): A sharp singlet for the three methyl protons is expected around δ 2.5 ppm.
13C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information about the different carbon environments in the molecule.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon should appear as a singlet in the downfield region, typically around δ 190-200 ppm.[6]
-
Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing trifluoroethoxy groups will be shifted downfield.
-
Methylene Carbon (-OCH₂CF₃): The methylene carbon is expected to show a quartet due to coupling with the three fluorine atoms, appearing around δ 60-70 ppm.
-
Trifluoromethyl Carbon (-CF₃): A quartet is also expected for the trifluoromethyl carbon due to one-bond coupling with the fluorine atoms, typically appearing around δ 120-130 ppm.
-
Methyl Carbon (-COCH₃): An upfield signal around δ 20-30 ppm is expected for the methyl carbon.[6]
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C=O Stretch (Ketone): A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹.
-
C-O-C Stretch (Ether): Strong bands corresponding to the aryl-alkyl ether linkages are expected around 1200-1250 cm⁻¹.[5]
-
C-F Stretch: Strong absorptions due to the C-F bonds of the trifluoromethyl groups will be present in the region of 1000-1300 cm⁻¹.
-
Aromatic C-H Stretch: Peaks are expected just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Peaks are expected just below 3000 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak (M⁺) at m/z = 316. Key fragmentation patterns would likely involve the loss of the methyl group ([M-15]⁺), the acetyl group ([M-43]⁺), and cleavage of the ether linkages.
Synthesis
The synthesis of this compound is a multi-step process that is extensively documented in the patent literature, primarily in the context of Flecainide production.[7][8] The general synthetic strategy involves two key transformations: the formation of a 1,4-bis(2,2,2-trifluoroethoxy)benzene intermediate, followed by a Friedel-Crafts acetylation.
General Synthesis Pathway
Caption: General synthesis pathway for this compound.
Experimental Protocol: Synthesis of this compound
The following is a representative experimental protocol compiled from patent literature.[7][8] Note: This protocol is for informational purposes and should be adapted and optimized under appropriate laboratory safety conditions.
Step 1: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
-
To a suitable reaction vessel, add 1,4-dibromobenzene and a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add a copper salt catalyst (e.g., copper(I) bromide or iodide).
-
Add at least 8 equivalents of the sodium salt of 2,2,2-trifluoroethanol (sodium trifluoroethoxide). The use of a significant excess of the alkoxide is crucial for driving the reaction to completion.
-
Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for several hours until the starting material is consumed, as monitored by a suitable analytical technique (e.g., GC-MS or TLC).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or recrystallization to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene.
Step 2: Friedel-Crafts Acetylation to this compound
-
In a reaction vessel under an inert atmosphere, dissolve 1,4-bis(2,2,2-trifluoroethoxy)benzene in a suitable solvent, such as dichloromethane or toluene.
-
Cool the solution in an ice bath.
-
Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), portion-wise while maintaining the low temperature.
-
Slowly add the acetylating agent, either acetic anhydride (Ac₂O) or acetyl chloride (AcCl), to the reaction mixture.
-
Allow the reaction to stir at a low temperature and then gradually warm to room temperature. Monitor the progress of the reaction by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by pouring it over a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with water, a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography or recrystallization to obtain this compound as a solid.
Chemical Reactivity
The chemical reactivity of this compound is primarily governed by its ethanone (acetyl) functional group and the two trifluoroethoxy substituents on the phenyl ring.
Reactions of the Carbonyl Group
The ketone carbonyl group is susceptible to nucleophilic attack and can undergo a variety of standard ketone reactions.
-
Oxidation: The acetyl group can be oxidized to a carboxylic acid, a key step in one of the synthetic routes to Flecainide.[8] This can be achieved using a strong oxidizing agent.
-
Reduction: The ketone can be reduced to a secondary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
-
Nucleophilic Addition: The carbonyl carbon can be attacked by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.
Reactions Involving the Trifluoroethoxy Groups
The trifluoroethoxy groups are generally stable due to the strong C-F and C-O bonds. However, under harsh conditions, ether cleavage could potentially occur. The electron-withdrawing nature of these groups deactivates the aromatic ring towards electrophilic substitution.
Role as a Pharmaceutical Intermediate
The primary and most significant chemical application of this compound is as an intermediate in the synthesis of Flecainide. The overall transformation involves the conversion of the acetyl group into a carboxamide linked to a piperidylmethyl moiety.
Caption: Key transformation of the intermediate in Flecainide synthesis.
Potential Applications Beyond Flecainide Synthesis
While its primary role is as a pharmaceutical intermediate, the unique structural features of this compound suggest potential applications in other areas of chemical research.
-
Materials Science: The presence of multiple trifluoromethyl groups could impart desirable properties such as thermal stability, chemical resistance, and hydrophobicity, making it a candidate for incorporation into specialty polymers or coatings.
-
Agrochemicals: Fluorinated organic compounds are widely used in the agrochemical industry. The biological activity of derivatives of this compound could be explored for potential herbicidal or pesticidal properties.
-
Drug Discovery: The 2,5-bis(2,2,2-trifluoroethoxy)phenyl scaffold could be utilized as a building block for the synthesis of new chemical entities with potential therapeutic applications. The trifluoroethoxy groups can enhance metabolic stability and binding affinity to biological targets.[1]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. It is classified as harmful if swallowed.[4] Contact with skin and eyes should be avoided. Store the compound in a tightly sealed container in a cool, dry place, such as a refrigerator.[4][5]
Conclusion
This compound is a valuable synthetic intermediate with well-defined chemical and physical properties. This guide provides a consolidated resource for researchers and professionals working with this compound, covering its synthesis, characterization, and reactivity. While its primary application is in the synthesis of Flecainide, its unique fluorine-containing structure suggests potential for broader applications in medicinal chemistry and materials science.
References
- 1. Buy this compound | 76784-40-2 [smolecule.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. Flecainide Impurities | SynZeal [synzeal.com]
- 5. 2,5-Bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-Oxadiazoles Derivatives: Synthesis, In Silico Studies, and Biological Assessment as Potential Candidates for Anti-Cancer and Anti-Diabetic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. US20040220409A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 8. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
Elucidation of the Structure of 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, a key intermediate in the synthesis of the antiarrhythmic agent Flecainide. This document details the synthetic pathway, experimental protocols for its preparation and characterization, and a thorough analysis of its spectroscopic data. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding.
Introduction
2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone, with the CAS Registry Number 76784-40-2, is a substituted aromatic ketone. Its molecular structure is characterized by an acetophenone core with two 2,2,2-trifluoroethoxy groups substituted at the 2' and 5' positions of the phenyl ring. The presence of the trifluoroethoxy moieties significantly influences the electronic properties and reactivity of the molecule, making it a crucial precursor in multi-step organic syntheses. Its primary importance lies in its role as a key building block in the industrial production of Flecainide, a class Ic antiarrhythmic drug used to treat a variety of cardiac arrhythmias.
Synthesis Pathway
The synthesis of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone is achieved through a Friedel-Crafts acylation reaction. The starting material, 1,4-bis(2,2,2-trifluoroethoxy)benzene, is acylated using an acetylating agent, typically acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
The general reaction scheme is as follows:
Figure 1. Synthesis of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
Experimental Protocols
Synthesis of 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone
This protocol is based on established Friedel-Crafts acylation procedures for analogous compounds.
Materials:
-
1,4-Bis(2,2,2-trifluoroethoxy)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of 1,4-bis(2,2,2-trifluoroethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with 1 M HCl, water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, to afford 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone as a crystalline solid.
Structural Elucidation and Data Presentation
The structure of the synthesized compound is confirmed by a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Physical and Chemical Properties
| Property | Value |
| CAS Number | 76784-40-2 |
| Molecular Formula | C₁₂H₁₀F₆O₃ |
| Molecular Weight | 316.20 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 90-91 °C[1] |
| Boiling Point (Predicted) | 283.7 ± 40.0 °C[1] |
| Density (Predicted) | 1.346 ± 0.06 g/cm³[1] |
Spectroscopic Data (Predicted)
Due to the limited availability of published experimental spectra for 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, the following data is predicted based on established spectroscopic principles and data from structurally similar compounds.
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the trifluoroethoxy methylene protons, and the acetyl methyl protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Ar-H (H-6') |
| ~7.2 | dd | 1H | Ar-H (H-4') |
| ~7.1 | d | 1H | Ar-H (H-3') |
| ~4.5 | q | 4H | -O-CH₂ -CF₃ |
| ~2.6 | s | 3H | -CO-CH₃ |
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~198 | C =O |
| ~155 | C -O (C-2') |
| ~150 | C -O (C-5') |
| ~132 | Ar-C (C-1') |
| ~124 (q) | -O-CH₂-CF₃ |
| ~122 | Ar-C H (C-6') |
| ~118 | Ar-C H (C-4') |
| ~115 | Ar-C H (C-3') |
| ~67 (q) | -O-CH₂ -CF₃ |
| ~26 | -CO-CH₃ |
The infrared spectrum will show characteristic absorption bands for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000-2850 | Medium | C-H stretch (aliphatic) |
| ~1680 | Strong | C=O stretch (aryl ketone) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1280 | Strong | C-O stretch (aryl ether) |
| ~1150 | Strong | C-F stretch (trifluoromethyl) |
Mass spectrometry will confirm the molecular weight of the compound.
| m/z | Interpretation |
| 316.05 | [M]⁺ (Molecular ion) |
| 301.03 | [M - CH₃]⁺ |
| 273.03 | [M - COCH₃]⁺ |
Logical Workflow for Structural Elucidation
The process of confirming the structure of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone follows a logical workflow.
Figure 2. Workflow for the structural elucidation of the target compound.
Conclusion
The structural elucidation of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone is reliably achieved through a combination of its synthesis via Friedel-Crafts acylation and comprehensive spectroscopic analysis. The presented data, including detailed experimental protocols and predicted spectroscopic values, provide a robust framework for researchers and professionals involved in the synthesis and application of this important pharmaceutical intermediate. This guide serves as a valuable technical resource for the synthesis, purification, and characterization of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
References
An In-depth Technical Guide to Oxyfluorfen (C₁₅H₁₁ClF₃NO₄)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, mechanism of action, and analytical methodologies for the diphenyl ether herbicide, Oxyfluorfen. Initially misidentified by the formula C₁₂H₁₀F₆O₃, the correct molecular formula for Oxyfluorfen is C₁₅H₁₁ClF₃NO₄. It is a selective, pre- and post-emergence herbicide used for the control of broadleaf and grassy weeds in a variety of agricultural settings. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and environmental science.
Physicochemical Properties
Oxyfluorfen is an orange crystalline solid with a smoke-like odor.[1] It is characterized by its low solubility in water and high affinity for soil, which significantly influences its environmental fate and bioavailability. A summary of its key physical and chemical properties is presented in the tables below.
Table 1: Physical Properties of Oxyfluorfen
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₁ClF₃NO₄ | [2] |
| Molecular Weight | 361.70 g/mol | [2] |
| Appearance | Orange crystalline solid | [2] |
| Melting Point | 85-87 °C | [3] |
| Water Solubility | 0.1 mg/L | |
| Vapor Pressure | 2 x 10⁻⁶ mmHg | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | Reference |
| IUPAC Name | 2-chloro-1-(3-ethoxy-4-nitrophenoxy)-4-(trifluoromethyl)benzene | [2] |
| CAS Number | 42874-03-3 | [2] |
| Synonyms | Goal, Galigan, Koltar, RH-2915 | [2] |
Synthesis and Purification
The synthesis of Oxyfluorfen can be achieved through several chemical routes. A common method involves a multi-step process starting from 3-chlorophenol.
Experimental Protocol: Synthesis of Oxyfluorfen
A prevalent synthesis route for Oxyfluorfen involves the following key steps:
-
Nitration of 3-chlorophenol: 3-chlorophenol is reacted with nitric acid in a suitable solvent, often in the presence of a catalyst, to produce 3-chloro-4-nitrophenol.[4]
-
Condensation with Sodium Ethoxide: The resulting 3-chloro-4-nitrophenol is then heated with sodium ethoxide in a solvent to yield 3-ethoxy-4-nitrophenol.[4]
-
Etherification: Finally, 3-ethoxy-4-nitrophenol is reacted with 3,4-dichlorobenzotrifluoride in the presence of an acid-binding agent to form the final product, Oxyfluorfen.[4]
Purification: The crude Oxyfluorfen is typically purified by recrystallization from a suitable solvent, such as ethanol, to yield a product with a purity of over 97%.[1] The reaction mixture is first cooled and washed with water. The organic layer is then separated, desolvated, and the residue is recrystallized.[1]
Mechanism of Action and Signaling Pathways
Oxyfluorfen's herbicidal activity stems from its role as an inhibitor of the enzyme protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathways in plants.
Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast into the cytoplasm. Here, it is non-enzymatically oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates highly reactive singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the plant.
Below is a diagram illustrating the protoporphyrinogen oxidase inhibition pathway.
Analytical Methodologies
The detection and quantification of Oxyfluorfen residues in environmental samples are crucial for monitoring and regulatory purposes. Various analytical methods have been developed, with gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) being the most common.
Experimental Protocol: Residue Analysis of Oxyfluorfen in Soil by GC-MS
This protocol outlines a general procedure for the determination of Oxyfluorfen residues in soil samples.
-
Sample Preparation: A representative soil sample (e.g., 10 g) is weighed into a centrifuge tube.[5]
-
Extraction: The soil sample is extracted with a suitable solvent mixture, such as water and acetonitrile, by vigorous shaking.[5] A salting-out agent (e.g., a QuEChERS salt packet containing magnesium sulfate, sodium chloride, and sodium citrate) is added, and the mixture is shaken again and then centrifuged to separate the layers.[6]
-
Clean-up: An aliquot of the acetonitrile (upper) layer is taken and may be subjected to a clean-up step using solid-phase extraction (SPE) to remove interfering matrix components.[7]
-
Concentration and Reconstitution: The cleaned extract is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a small volume of a suitable solvent, such as toluene.[6]
-
GC-MS Analysis: The final extract is analyzed by gas chromatography-mass spectrometry (GC-MS).[5] The instrument is operated in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.
Below is a diagram illustrating the experimental workflow for Oxyfluorfen residue analysis in soil.
Toxicology and Environmental Fate
Toxicological Summary
Oxyfluorfen exhibits low acute toxicity via oral, dermal, and inhalation routes in mammals. However, chronic exposure has been associated with effects on the liver. It is classified as a possible human carcinogen. The oral LD₅₀ in rats is greater than 5000 mg/kg.
Environmental Fate
Oxyfluorfen is persistent in soil and has a low potential for leaching into groundwater due to its low water solubility and strong adsorption to soil particles. It can, however, contaminate surface water through runoff and spray drift. It is highly toxic to aquatic organisms, including fish and invertebrates.
Conclusion
Oxyfluorfen is a widely used herbicide with a well-understood mechanism of action. This technical guide has provided a detailed overview of its chemical and physical properties, synthesis, mode of action, and analytical methods for its detection. The information presented herein is intended to be a valuable resource for scientists and researchers working with this compound, providing a solid foundation for further investigation and application.
References
- 1. Oxyfluorfen synthesis - chemicalbook [chemicalbook.com]
- 2. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN103980127A - Preparation method for oxyfluorfen - Google Patents [patents.google.com]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
In-Depth Technical Guide: Characterization of 1-(2,5-bis(2,2,2-Trifluoroethoxy)phenyl)ethan-1-one (CAS 76784-40-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the characterization data for the chemical compound with CAS number 76784-40-2. This compound, chemically named 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one and also known as 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, is a key intermediate in the synthesis of Flecainide, an antiarrhythmic drug.[1] It is also classified as Flecainide Impurity 9. A thorough understanding of its physicochemical and spectral properties is crucial for quality control, process optimization, and regulatory compliance in the pharmaceutical industry.
Physicochemical Properties
The following table summarizes the key physicochemical properties of 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one.
| Property | Value | Source |
| CAS Number | 76784-40-2 | N/A |
| Molecular Formula | C₁₂H₁₀F₆O₃ | [1][2][3] |
| Molecular Weight | 316.2 g/mol | [1][2][3] |
| Melting Point | 90-91 °C | N/A |
| Boiling Point (Predicted) | 283.7 ± 40.0 °C | N/A |
| Density (Predicted) | 1.346 ± 0.06 g/cm³ | N/A |
| Appearance | Solid | N/A |
| Purity | Typically ≥98% | [2][4] |
Role in Flecainide Synthesis
1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one is a critical intermediate in the manufacturing process of Flecainide. The following diagram illustrates a common synthetic pathway.
Caption: Synthetic pathway of Flecainide highlighting the role of the intermediate CAS 76784-40-2.
Spectral Characterization Data
The following tables summarize the expected spectral data for 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one based on its chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 | d | 1H | Aromatic H |
| ~7.2 | dd | 1H | Aromatic H |
| ~7.0 | d | 1H | Aromatic H |
| ~4.5 | q | 4H | 2 x -OCH₂CF₃ |
| ~2.6 | s | 3H | -C(O)CH₃ |
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Assignment |
| ~197 | C=O (Ketone) |
| ~155 | Aromatic C-O |
| ~149 | Aromatic C-O |
| ~125 | Aromatic CH |
| ~122 | Aromatic C (quaternary) |
| ~118 | Aromatic CH |
| ~116 | Aromatic CH |
| ~123 (q) | -OCH₂C F₃ |
| ~67 (q) | -OC H₂CF₃ |
| ~26 | -C(O)C H₃ |
Mass Spectrometry
| m/z | Interpretation |
| 316.05 | [M]⁺ (Molecular Ion) |
| 301.03 | [M - CH₃]⁺ |
| 273.03 | [M - COCH₃]⁺ |
| 217.04 | [M - OCH₂CF₃]⁺ |
| 105.03 | [C₆H₄OCH₂CF₃]⁺ |
| 83.01 | [OCH₂CF₃]⁺ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2950-2850 | Weak | Aliphatic C-H stretch |
| ~1680 | Strong | C=O stretch (Aryl ketone) |
| ~1600, ~1475 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | Aryl-O stretch |
| ~1150 | Strong | C-F stretch |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques used in the characterization of 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one.
High-Performance Liquid Chromatography (HPLC)
A validated HPLC method is essential for assessing the purity of the compound and for quantifying it as an impurity in Flecainide.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio and gradient program would be optimized to achieve good separation from other impurities and the active pharmaceutical ingredient.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance, determined by UV-Vis spectrophotometry.
-
Sample Preparation: A known concentration of the sample is dissolved in a suitable solvent, typically the mobile phase.
The following diagram outlines the general workflow for HPLC method development and validation.
Caption: General workflow for HPLC method development and validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary technique for the structural elucidation and confirmation of 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
¹H NMR: Proton NMR spectra are acquired to determine the number of different types of protons and their connectivity.
-
¹³C NMR: Carbon-13 NMR spectra are acquired to identify the number of different types of carbon atoms in the molecule.
-
Data Processing: The raw data is processed using appropriate software to obtain the final spectrum, which is then analyzed for chemical shifts, coupling constants, and integration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization Technique: Electron Ionization (EI) is commonly used for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile compounds when analyzed by LC-MS.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is typically used.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which can be used to deduce the structure of the molecule.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid (e.g., using a KBr pellet or as a thin film) or dissolved in a suitable solvent.
-
Data Acquisition: The IR spectrum is recorded over a range of wavenumbers (typically 4000-400 cm⁻¹).
-
Spectral Interpretation: The absorption bands in the spectrum are assigned to specific functional groups based on their characteristic frequencies.
Conclusion
The characterization data presented in this technical guide provides a robust foundation for the identification, quantification, and quality control of 1-(2,5-bis(2,2,2-trifluoroethoxy)phenyl)ethan-1-one (CAS 76784-40-2). The detailed experimental protocols offer a starting point for the development and validation of analytical methods in a research or industrial setting. As a key intermediate in the synthesis of Flecainide, stringent control over the purity and identity of this compound is paramount to ensuring the quality and safety of the final drug product.
References
Synthesis of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of a viable synthesis pathway for 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, a key intermediate in the production of the antiarrhythmic drug, Flecainide. The described methodology focuses on a robust and well-documented route commencing from hydroquinone.
Introduction
This compound is a fluorinated aromatic ketone of significant interest in medicinal chemistry, primarily for its role as a precursor to Flecainide. The incorporation of trifluoroethoxy groups can enhance the metabolic stability and bioavailability of the final active pharmaceutical ingredient. This guide outlines a two-step synthesis involving a Williamson ether synthesis followed by a Friedel-Crafts acylation, providing detailed experimental protocols and a summary of quantitative data.
Synthesis Pathway Overview
The presented synthesis pathway (Route B) begins with the readily available starting material, hydroquinone. The two hydroxyl groups of hydroquinone are etherified with a suitable 2,2,2-trifluoroethylating agent to yield the intermediate, 1,4-bis(2,2,2-trifluoroethoxy)benzene. This intermediate is then subjected to a Friedel-Crafts acylation to introduce the acetyl group at one of the activated positions on the benzene ring, affording the target molecule, this compound.
An alternative potential pathway (Route A) could involve the direct double trifluoroethylation of 2',5'-dihydroxyacetophenone. However, detailed experimental protocols for this specific transformation are less readily available in the current literature.
Quantitative Data Summary
The following table summarizes the key quantitative data for the recommended synthesis pathway (Route B).
| Step | Reaction | Starting Material | Reagents | Solvent | Conditions | Product | Yield (%) | Melting Point (°C) |
| 1 | Williamson Ether Synthesis | Hydroquinone | Potassium carbonate, 2,2,2-Trifluoroethyl trifluoromethanesulfonate | Acetone | Reflux, 24 hours | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 88 | 75-77[1] |
| 2 | Friedel-Crafts Acylation | 1,4-Bis(2,2,2-trifluoroethoxy)benzene | Aluminum chloride, Acetyl chloride | 1,2-Dichloroethane | 25°C, 4 hours | This compound | 73 | Not specified |
Experimental Protocols
Step 1: Synthesis of 1,4-Bis(2,2,2-trifluoroethoxy)benzene
This procedure details the Williamson ether synthesis for the preparation of the key intermediate.
Materials:
-
Hydroquinone (1.0 mole, 110 g)
-
Potassium carbonate (2.42 moles, 334.4 g)
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate (2.2 moles, 510.6 g)
-
Acetone (2.12 L)
-
Chloroform
-
Water
-
Magnesium sulfate
-
Hexane
Procedure:
-
A solution of hydroquinone (1.0 mole) in 1.1 L of acetone is slowly added over a 2-hour period to a mixture of potassium carbonate (2.42 moles) and 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 moles) in 1.02 L of acetone.[1]
-
The reaction mixture is heated at reflux for 24 hours.[1]
-
After reflux, the reaction mixture is evaporated to dryness.
-
To the residue, 2 L of chloroform and 2 L of water are added.
-
The chloroform layer is separated, and the aqueous layer is extracted twice with 1 L of chloroform.
-
The combined chloroform extracts are washed with 1 L of water.
-
The chloroform solution is dried over magnesium sulfate and then concentrated under vacuum.[1]
-
Hexane is added to the residue, and the solid product is collected by filtration and washed with hexane.
-
Additional product can be obtained from the concentrated mother liquor. The final product is 1,4-bis(2,2,2-trifluoroethoxy)benzene.[1]
Characterization Data (Predicted): While specific experimental data for this intermediate is not provided in the search results, typical characterization would involve:
-
¹H NMR (CDCl₃): δ ~6.9 (s, 4H, Ar-H), ~4.3 (q, 4H, OCH₂CF₃).
-
¹³C NMR (CDCl₃): δ ~152 (Ar-C-O), ~123 (q, J = 277 Hz, CF₃), ~117 (Ar-C-H), ~66 (q, J = 35 Hz, OCH₂CF₃).
Step 2: Synthesis of this compound
This procedure outlines the Friedel-Crafts acylation of the intermediate to yield the final product.
Materials:
-
1,4-Bis(2,2,2-trifluoroethoxy)benzene (0.020 mole, 5.6 g)
-
Aluminum chloride (0.022 mole, 2.8 g)
-
Acetyl chloride (0.022 mole, 1.7 g)
-
1,2-Dichloroethane (120 mL)
-
Ice water
-
Hydrochloric acid
-
Hexane
Procedure:
-
To a mixture of aluminum chloride (0.022 mole) in 100 mL of 1,2-dichloroethane, a solution of 1,4-bis(2,2,2-trifluoroethoxy)benzene (0.020 mole) and acetyl chloride (0.022 mole) in 20 mL of 1,2-dichloroethane is added dropwise at 25°C.
-
The reaction mixture is stirred for 4 hours at 25°C.
-
The reaction is quenched by washing with ice water and hydrochloric acid.
-
The organic layer is separated and dried.
-
Evaporation of the solvent provides a residue which is recrystallized from hexane to yield this compound (4.1 g, 73% yield).
Characterization Data (Predicted): Specific experimental NMR data for the final product was not found in the search results. However, based on the structure and data for similar compounds, the following is predicted:
-
¹H NMR (CDCl₃): δ ~7.3-7.0 (m, 3H, Ar-H), ~4.4 (m, 4H, OCH₂CF₃), ~2.6 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃): δ ~198 (C=O), ~152 (Ar-C-O), ~150 (Ar-C-O), ~123 (q, J = 277 Hz, CF₃), ~122-115 (Ar-C), ~66 (q, J = 35 Hz, OCH₂CF₃), ~28 (COCH₃).
Visualizations
Synthesis Pathway of this compound (Route B)
Caption: Overall synthesis scheme for this compound.
Experimental Workflow for the Synthesis
Caption: Step-by-step workflow for the synthesis of the target compound.
References
An In-depth Technical Guide to the Core Mechanism of Action of Flecainide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a potent class Ic antiarrhythmic agent utilized in the management of a variety of cardiac arrhythmias, including supraventricular and ventricular tachycardias.[1] Its efficacy is rooted in its profound effects on cardiac electrophysiology, primarily through the blockade of cardiac sodium channels. This technical guide provides a comprehensive overview of the mechanism of action of flecainide, including the role of its chemical precursors in its synthesis, its molecular interactions with ion channels, and the experimental methodologies used to elucidate these properties.
The Role of Precursors in Flecainide Synthesis
The therapeutic activity of flecainide is a property of the final synthesized molecule, not its precursors. However, understanding the synthesis is crucial for drug development and manufacturing. The chemical synthesis of flecainide involves the coupling of two key precursors: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-aminomethylpyridine .
Several synthetic routes have been described in the literature. A common approach involves the amidation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-aminomethylpyridine, followed by the reduction of the pyridine ring to a piperidine ring. For example, one method describes the condensation of 2,2,2-trifluoroethyl-2,5-bis(2,2,2-trifluoroethoxy)benzoate with 2-aminomethylpyridine, followed by hydrogenation over a palladium on carbon catalyst.
Core Mechanism of Action: Sodium Channel Blockade
Flecainide's primary mechanism of action is the potent blockade of the voltage-gated sodium channel Nav1.5, which is responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential.[1] By binding to the intracellular side of the Nav1.5 channel, flecainide markedly slows the rate of rise of the action potential (Vmax), thereby reducing cardiac conduction velocity.[2]
This interaction is characterized by a "use-dependent" or "rate-dependent" block, meaning that the degree of blockade intensifies with an increased heart rate.[1] This property makes flecainide particularly effective in terminating tachyarrhythmias. The drug exhibits slow kinetics of association and dissociation from the sodium channel, which is a hallmark of class Ic antiarrhythmics. Flecainide is considered an open channel blocker, indicating its preferential binding to the channel when it is in the open state.[3]
The blockade of Nav1.5 channels by flecainide leads to a prolongation of the PR and QRS intervals on an electrocardiogram (ECG), reflecting slowed conduction through the atria, AV node, His-Purkinje system, and ventricles.
Secondary Mechanism of Action: Ryanodine Receptor 2 Inhibition
In addition to its effects on sodium channels, flecainide also inhibits the ryanodine receptor 2 (RyR2), a calcium release channel located on the sarcoplasmic reticulum of cardiomyocytes.[1] RyR2 plays a critical role in excitation-contraction coupling by releasing stored calcium ions to initiate muscle contraction. By inhibiting RyR2, flecainide can reduce spontaneous calcium release from the sarcoplasmic reticulum, an action that is particularly relevant in the treatment of catecholaminergic polymorphic ventricular tachycardia (CPVT), a genetic arrhythmia syndrome linked to RyR2 dysfunction.
Quantitative Data
The following tables summarize key quantitative data regarding the pharmacokinetics and pharmacodynamics of flecainide.
| Pharmacokinetic Parameter | Value |
| Bioavailability | ~95% |
| Peak Serum Concentration | 1 to 6 hours post-oral dose |
| Plasma Half-life | 12 to 27 hours |
| Protein Binding | Approximately 40% |
| Metabolism | Primarily via CYP2D6 in the liver |
| Excretion | Mainly renal |
| Pharmacodynamic Parameter | Target | IC50 Value |
| Sodium Channel Blockade | Nav1.5 (tonic block) | 345 µM[2][4] |
| Sodium Channel Blockade | Nav1.5 (use-dependent) | 7.4 µM[2][4] |
| Ryanodine Receptor Inhibition | RyR2 | 16 µM[5] |
Experimental Protocols
The mechanisms of action of flecainide have been elucidated through various experimental techniques. A key methodology is the patch-clamp technique , which allows for the direct measurement of ion channel activity in isolated cardiomyocytes or cell lines expressing specific ion channels.
Whole-Cell Voltage Clamp Protocol for Assessing Nav1.5 Blockade
This protocol is a representative example of how the effects of flecainide on Nav1.5 channels are studied.
1. Cell Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human Nav1.5 channel are cultured under standard conditions.
-
On the day of the experiment, cells are dissociated and plated onto glass coverslips.
2. Electrophysiological Recording:
-
Coverslips are transferred to a recording chamber on an inverted microscope.
-
The chamber is perfused with an external solution containing (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
Borosilicate glass microelectrodes with a resistance of 1-3 MΩ are filled with an internal solution containing (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2 with CsOH.
-
A gigaohm seal is formed between the micropipette and the cell membrane, and the membrane is then ruptured to achieve the whole-cell configuration.
3. Voltage-Clamp Protocol:
-
The membrane potential is held at a hyperpolarized level (e.g., -120 mV) to ensure all sodium channels are in the closed, available state.
-
To measure tonic block, a depolarizing pulse to -20 mV for 20 ms is applied to elicit a sodium current. This is done before and after the application of flecainide.
-
To assess use-dependent block, a train of depolarizing pulses (e.g., to -20 mV for 20 ms at a frequency of 5 Hz) is applied. The reduction in current amplitude over the pulse train in the presence of flecainide indicates the degree of use-dependent blockade.
4. Data Analysis:
-
The peak inward sodium current is measured for each voltage step.
-
The percentage of current inhibition by flecainide is calculated.
-
Dose-response curves are generated by plotting the percentage of inhibition against the concentration of flecainide to determine the IC50 value.
Visualizations
Signaling Pathway of Flecainide Action
Caption: Signaling pathway of flecainide's antiarrhythmic effects.
Experimental Workflow for Patch-Clamp Analysis
Caption: Experimental workflow for whole-cell patch-clamp analysis.
Logical Relationship of Therapeutic and Adverse Effects
References
- 1. Translation of flecainide- and mexiletine-induced cardiac sodium channel inhibition and ventricular conduction slowing from nonclinical models to clinical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. State-dependent trapping of flecainide in the cardiac sodium channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flecainide inhibits arrhythmogenic Ca2+ waves by open state block of ryanodine receptor Ca2+ release channels and reduction of Ca2+ spark mass - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Analytical Profile of 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics and analytical methodologies for 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone. Due to the limited availability of directly published spectra for this specific compound, this guide presents expected spectroscopic data based on the analysis of structurally related molecules and general principles of spectroscopic interpretation. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Mass Spectrometry (MS) data are also provided.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone. These predictions are derived from the analysis of similar compounds, including acetophenone and molecules containing the 2,5-bis(2,2,2-trifluoroethoxy)phenyl moiety[1].
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -C(O)CH₃ |
| ~4.5 | Quartet | 4H | -OCH₂CF₃ |
| ~7.1-7.4 | Multiplet | 3H | Aromatic Protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~26 | -C(O)CH₃ |
| ~67 (quartet, J ≈ 35 Hz) | -OCH₂CF₃ |
| ~115-135 | Aromatic Carbons |
| ~123 (quartet, J ≈ 277 Hz) | -CF₃ |
| ~148 | Aromatic C-O |
| ~152 | Aromatic C-O |
| ~197 | -C=O |
Table 3: Predicted FT-IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch |
| ~1680 | Strong | C=O Stretch (Aryl Ketone) |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C Stretch |
| ~1280 | Strong | C-O-C Asymmetric Stretch (Aryl Ether) |
| ~1150 | Strong | C-F Stretch |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| ~344 | [M]⁺ (Molecular Ion) |
| ~329 | [M-CH₃]⁺ |
| ~245 | [M-CH₂CF₃]⁺ |
| ~121 | [C₆H₅CO]⁺ |
| ~105 | [C₆H₅CO]⁺ |
| ~77 | [C₆H₅]⁺ |
| ~43 | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solvent should be chosen based on the solubility of the compound and its residual peak should not interfere with the analyte signals.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., acetone or dichloromethane). Apply a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or the pure KBr pellet/salt plate).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Typically, spectra are collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute the sample as needed depending on the ionization technique and instrument sensitivity.
-
Instrumentation: Employ a mass spectrometer equipped with an appropriate ionization source, such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Data Acquisition:
-
Electron Ionization (EI): Introduce the sample into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and extensive fragmentation.
-
Electrospray Ionization (ESI): Introduce the sample solution into the ESI source, where a high voltage is applied to create a fine spray of charged droplets. As the solvent evaporates, charged molecular ions ([M+H]⁺ or [M+Na]⁺) are produced.
-
The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the ions.
Visualizations
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic compound like 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
Caption: Experimental workflow for the spectroscopic analysis of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
References
Navigating the Solubility Landscape of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, also known as 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, is a complex synthetic organic compound with the molecular formula C₁₂H₁₀F₆O₃.[1] Its structure, featuring a substituted phenyl ring with two trifluoroethoxy groups and an ethanone functional group, suggests a unique solubility profile influenced by its fluorinated side chains.[1] Despite its importance as a precursor to Flecainide, a comprehensive search of scientific databases and chemical literature reveals a notable absence of specific quantitative solubility data in common organic solvents.
This guide provides a systematic approach to determining the solubility of this compound. It details established methodologies for solubility assessment, from qualitative screening to quantitative determination. The provided protocols are designed to be adaptable to various laboratory settings and can be tailored to specific research and development needs.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its potential interactions with different solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 76784-40-2 | [1][2] |
| Molecular Formula | C₁₂H₁₀F₆O₃ | [1][2][3] |
| Molecular Weight | 316.20 g/mol | [1][2] |
| Physical Form | Solid | [4] |
| Predicted LogP | 3.7714 | [2] |
The predicted LogP value suggests that the compound is relatively non-polar, which would indicate a higher solubility in non-polar organic solvents compared to polar solvents like water. However, the presence of oxygen atoms and the ethanone group could provide some capacity for hydrogen bonding, potentially influencing its solubility in protic solvents.
Experimental Protocols for Solubility Determination
The following sections outline detailed experimental protocols for the qualitative and quantitative determination of the solubility of this compound.
Qualitative Solubility Assessment
A preliminary qualitative assessment is a rapid method to screen the solubility of a compound in a range of solvents. This can be achieved by observing the dissolution of a small, known amount of the solute in a specific volume of solvent.
Materials:
-
This compound
-
A selection of organic solvents (e.g., hexane, toluene, dichloromethane, ethyl acetate, acetone, methanol, ethanol, isopropanol)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place a small, pre-weighed amount (e.g., 10 mg) of this compound into a test tube.
-
Add a specific volume (e.g., 1 mL) of the chosen organic solvent to the test tube.
-
Vigorously agitate the mixture using a vortex mixer for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., room temperature, 25°C).
-
Visually inspect the solution.
-
Record the observation as:
-
Soluble: The solid completely dissolves, forming a clear solution.
-
Partially Soluble: Some of the solid dissolves, but undissolved particles remain.
-
Insoluble: The solid does not appear to dissolve.
-
This initial screening helps in selecting appropriate solvents for more rigorous quantitative analysis.
Quantitative Solubility Determination: The Shake-Flask Method
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Materials:
-
This compound
-
Selected organic solvents
-
Screw-capped vials or flasks
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C, 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, and the optimal time should be determined experimentally by taking measurements at different time points until the concentration in the supernatant remains constant.
-
After reaching equilibrium, allow the vials to stand undisturbed for a period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Filter the supernatant through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted solution using a validated analytical method (e.g., HPLC-UV).
-
Calculate the solubility in units such as mg/mL or mol/L.
Hypothetical Data Presentation
While no specific data is currently available, the results from the quantitative solubility determination should be organized into a clear and concise table for easy comparison. An example of how this data could be presented is shown in Table 2.
Table 2: Hypothetical Solubility of this compound in Various Organic Solvents at 25°C
| Solvent | Dielectric Constant | Solubility (mg/mL) | Solubility (mol/L) |
| Hexane | 1.88 | Data to be determined | Data to be determined |
| Toluene | 2.38 | Data to be determined | Data to be determined |
| Dichloromethane | 8.93 | Data to be determined | Data to be determined |
| Ethyl Acetate | 6.02 | Data to be determined | Data to be determined |
| Acetone | 20.7 | Data to be determined | Data to be determined |
| Isopropanol | 19.9 | Data to be determined | Data to be determined |
| Ethanol | 24.5 | Data to be determined | Data to be determined |
| Methanol | 32.7 | Data to be determined | Data to be determined |
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental process for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine the solubility of this compound in various organic solvents. By following the detailed experimental protocols, reliable and accurate solubility data can be generated. This information is invaluable for the optimization of synthetic routes, purification techniques, and the development of robust formulations, ultimately contributing to more efficient and reproducible pharmaceutical processes. The presented workflow and methodologies serve as a foundational resource in the absence of readily available public data, empowering researchers to fill this critical knowledge gap.
References
The Multifaceted Biological Activities of Fluorinated Acetophenones: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into organic molecules has become a cornerstone of modern medicinal chemistry, often leading to compounds with enhanced metabolic stability, bioavailability, and biological activity. Fluorinated acetophenones, a class of aromatic ketones, are no exception and have emerged as a versatile scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the current understanding of the biological potential of fluorinated acetophenones, with a focus on their anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties. Detailed experimental protocols and visualizations of key signaling pathways are provided to facilitate further research and drug development in this promising area.
Anticancer Activity
Fluorinated acetophenones and their derivatives, particularly chalcones synthesized from them, have demonstrated significant cytotoxic effects against various cancer cell lines. The presence of fluorine can enhance the anticancer properties of these molecules.[1]
Quantitative Anticancer Activity Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative fluorinated acetophenone derivatives against different cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 4'-Fluoro-3-methoxychalcone (2a) | HepG2 | 67.51 ± 2.26 | [2] |
| 2',4'-Difluoro-3-methoxychalcone (3a) | HepG2 | 87.22 ± 8.52 | [2] |
| 2',4'-Difluoro-4-methoxychalcone (3b) | HepG2 | 72.51 ± 1.79 | [2] |
| 2',4'-Difluoro-2-hydroxychalcone (3c) | HepG2 | 79.22 ± 5.03 | [2] |
| 4'-Fluorochalcone (1c) | HepG2 | 63.38 ± 6.76 | [3] |
| 4'-Fluorochalcone (1e) | HepG2 | 59.33 ± 1.10 | [3] |
| 4'-Fluorochalcone (1g) | HepG2 | 43.18 ± 6.54 | [3] |
| Fluorinated Aminophenylhydrazine (Cpd 6) | A549 | 0.64 | [4] |
Antimicrobial Activity
Fluorinated acetophenones and their derivatives have shown promise as antimicrobial agents against a range of pathogenic bacteria and fungi. The lipophilicity conferred by fluorine can facilitate the passage of these compounds through microbial cell membranes.
Quantitative Antimicrobial Activity Data
The table below presents the Minimum Inhibitory Concentration (MIC) values for selected fluorinated acetophenone derivatives against various microorganisms.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 2,4,6-Trimethoxy-3'-fluorochalcone | S. aureus ATCC 29213 | 7.81 | [5] |
| 2,4,6-Trimethoxy-4'-fluorochalcone | S. aureus ATCC 29213 | 7.81 | [5] |
| 2,4,6-Trimethoxy-2'-trifluoromethylchalcone | S. aureus ATCC 29213 | 7.81 | [5] |
| 2,4,6-Trimethoxy-3'-trifluoromethylchalcone | S. aureus ATCC 29213 | 7.81 | [5] |
| 2,4,6-Trimethoxy-4'-trifluoromethylchalcone | S. aureus ATCC 29213 | 7.81 | [5] |
| 2,4,6-Trimethoxy-3'-fluorochalcone | C. albicans | 15.6 | [5] |
| 2,4,6-Trimethoxy-4'-fluorochalcone | C. albicans | 15.6 | [5] |
| 2,4,6-Trimethoxy-2'-trifluoromethylchalcone | C. albicans | 31.25 | [5] |
Anti-inflammatory Activity
The anti-inflammatory potential of acetophenones has been documented, and fluorination can modulate this activity. These compounds can interfere with key inflammatory pathways, reducing the production of pro-inflammatory mediators.
Enzyme Inhibition
Fluorinated compounds are well-known for their ability to act as potent enzyme inhibitors. The strong carbon-fluorine bond and the electronegativity of fluorine can lead to tight binding to enzyme active sites.[6] Fluorinated acetophenone derivatives have been investigated as inhibitors of various enzymes.
Quantitative Enzyme Inhibition Data
This table summarizes the inhibition constants (Ki) of certain acetophenone derivatives against metabolically important enzymes.
| Compound | Enzyme | Ki (µM) | Reference |
| 2-(4-chlorophenyl)-2-oxoethyl-4-methylbenzenesulfonate | α-Glycosidase | 167.98 ± 25.06 | [7] |
| 2-(4-bromophenyl)-2-oxoethyl-4-methylbenzenesulfonate | α-Glycosidase | 198.54 ± 31.12 | [7] |
| 2-(4-chlorophenyl)-2-oxoethyl-4-chlorobenzenesulfonate | hCA I | 555.76 ± 56.07 | [7] |
| 2-(4-bromophenyl)-2-oxoethyl-4-chlorobenzenesulfonate | hCA I | 601.82 ± 78.43 | [7] |
| 2-(4-chlorophenyl)-2-oxoethyl-4-chlorobenzenesulfonate | hCA II | 598.63 ± 90.04 | [7] |
| 2-(4-bromophenyl)-2-oxoethyl-4-chlorobenzenesulfonate | hCA II | 643.11 ± 88.15 | [7] |
| 2-(4-chlorophenyl)-2-oxoethyl-4-methylbenzenesulfonate | Acetylcholinesterase | 71.34 ± 11.25 | [7] |
| 2-(4-bromophenyl)-2-oxoethyl-4-methylbenzenesulfonate | Acetylcholinesterase | 85.62 ± 14.03 | [7] |
Experimental Protocols
A. Synthesis of a Representative Fluorinated Acetophenone Derivative: (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one
This protocol describes the synthesis of a fluorinated chalcone derivative with documented anti-inflammatory activity, following a Claisen-Schmidt condensation method.[8]
Materials:
-
4-hydroxyacetophenone
-
4-fluorobenzaldehyde
-
Thionyl chloride (SOCl2)
-
Ethanol (ETOH)
-
Thin Layer Chromatography (TLC) plates
-
Melting point apparatus
-
UV-Vis Spectrophotometer
-
IR Spectrometer
-
Elemental microanalyzer
Procedure:
-
Catalyst Preparation: Prepare the SOCl2/ETOH catalyst.
-
Reaction Setup: In a suitable reaction vessel, dissolve 4-hydroxyacetophenone and 4-fluorobenzaldehyde in ethanol.
-
Condensation: Add the SOCl2/ETOH catalyst to the reaction mixture.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion of the reaction, quench the reaction mixture and extract the product.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Characterize the synthesized compound using melting point determination, UV-Vis and IR spectroscopy, and elemental microanalysis to confirm its structure and purity.
B. Biological Evaluation
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HepG2, A549)
-
Complete cell culture medium
-
Fluorinated acetophenone compound (dissolved in a suitable solvent like DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorinated acetophenone compound. Include a vehicle control (solvent only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours, allowing viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Fluorinated acetophenone compound (dissolved in a suitable solvent)
-
96-well microplate
-
Microplate reader or visual inspection
Procedure:
-
Serial Dilutions: Prepare serial two-fold dilutions of the fluorinated acetophenone compound in the broth medium in a 96-well plate.
-
Inoculation: Inoculate each well with a standardized suspension of the microorganism. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Fluorinated acetophenone compound
-
Griess reagent
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the fluorinated acetophenone compound for a specific duration (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a negative control (no LPS) and a positive control (LPS only).
-
Incubation: Incubate the plate for 24 hours.
-
Nitrite Measurement: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition for each concentration and determine the IC50 value.
This protocol provides a general framework for assessing the inhibitory activity of fluorinated acetophenones against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Fluorinated acetophenone compound (inhibitor)
-
Appropriate buffer solution
-
Microplate reader or spectrophotometer
Procedure:
-
Reaction Setup: In a 96-well plate or cuvette, prepare a reaction mixture containing the buffer, the enzyme, and varying concentrations of the fluorinated acetophenone inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Monitor the rate of the reaction by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Determine the initial reaction velocities at different inhibitor concentrations. Plot the data (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and calculate the inhibition constant (Ki).
Signaling Pathways and Mechanisms of Action
The biological activities of fluorinated acetophenones are often mediated through their interaction with key cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the rational design of more potent and selective drug candidates.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and chronic inflammatory disorders.
Caption: The NF-κB signaling pathway and a potential point of inhibition by fluorinated acetophenones.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including cell proliferation, differentiation, and stress responses.
References
- 1. researchgate.net [researchgate.net]
- 2. Fluorine containing chalcones as anticancer agents: Solvent-free synthesis and cytotoxicity against HepG2 cancer cells | VNUHCM Journal of Science and Technology Development [stdj.scienceandtechnology.com.vn]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 5. acgpubs.org [acgpubs.org]
- 6. rroij.com [rroij.com]
- 7. In vitro inhibitory effects of some acetophenone derivatives on some metabolic enzymes and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Genesis of a Cardiac Drug: An In-depth Technical Guide to the Discovery and History of Flecainide Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide, a class Ic antiarrhythmic agent, has been a cornerstone in the management of cardiac arrhythmias for decades. Its journey from a potential anesthetic to a widely used cardiac drug is a testament to the intricate process of drug discovery and development. This technical guide delves into the core of flecainide's history, focusing on the discovery, synthesis, and characterization of its key chemical intermediates. Understanding the synthetic pathways and the properties of these precursors is crucial for process optimization, impurity profiling, and the development of novel analogues. This document provides a comprehensive overview of the experimental protocols, quantitative data, and logical workflows involved in the synthesis of flecainide, tailored for professionals in the field of pharmaceutical sciences.
Historical Perspective and Discovery
The development of flecainide began in 1966 with a broad investigation into the effects of fluorine substitution in potential drug molecules. Initially, the research was aimed at discovering new local anesthetics.[1] The first synthesis of flecainide was accomplished in 1972.[2][3] It was during the pharmacological evaluation that its potent antiarrhythmic properties were discovered, shifting the focus of the research.[1] Flecainide was granted FDA approval on October 31, 1985, for the treatment of ventricular and supraventricular arrhythmias.[3][4]
The chemical structure of flecainide is N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide.[4][5] Its synthesis is primarily centered around the formation of an amide bond between two key intermediates: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and piperidin-2-ylmethylamine. The development of efficient and scalable synthetic routes for these intermediates has been a significant focus of research.
Key Intermediates and Synthetic Pathways
The synthesis of flecainide can be broadly divided into the preparation of its two core building blocks and their subsequent coupling. Several synthetic strategies have been developed to optimize yield, purity, and cost-effectiveness.
Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
This intermediate provides the trifluoroethoxylated aromatic core of the flecainide molecule. A common starting material for its synthesis is 2,5-dihydroxybenzoic acid or related halogenated benzoic acids.
Experimental Protocol: Synthesis from 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid
To a solution of 2,2,2-trifluoroethanol (14.7 g) in DMF (125 ml), sodium tert-butoxide (12.8 g) was added at 0°C. The mixture was stirred at 20-25°C for 1 hour. Subsequently, 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (20 g) and cupric bromide (2.0 g) were added. The reaction mixture was heated to 100°C for 10 hours. After cooling to 10°C, water (30 ml) and a 20% HCl solution (90 ml) were added. The crude product was collected and purified.[4]
Alternative Synthesis from 2-chlorobenzoic acid
A solution of 2,2,2-trifluoroethanol (40.0 g) and DMF (100 ml) was treated with sodium tert-butoxide (23.0 g) at 0°C and stirred for 1 hour at 20-25°C. 2-chlorobenzoic acid (25.0 g) and cupric bromide (2.0 g) were then added, and the mixture was heated to 120°C for 5 hours. After cooling and acidification, the product was extracted with dichloromethane.[6]
Synthesis of Piperidin-2-ylmethylamine
This intermediate provides the piperidine moiety of flecainide. A common precursor for this intermediate is 2-aminomethylpyridine, which undergoes reduction of the pyridine ring.
Experimental Protocol: Reduction of N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide
The intermediate N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide is synthesized by the amidation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-aminomethylpyridine. This amide is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring. A common method involves hydrogenation with H₂ over a Palladium on carbon (Pd/C) catalyst in acetic acid.[4] The hydrochloride salt of the pyridine intermediate can also be used to facilitate the reduction with a platinum catalyst.[3]
Amide Coupling and Final Synthesis of Flecainide
The final step in the synthesis of flecainide is the formation of the amide bond between the carboxyl group of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and the primary amine of piperidin-2-ylmethylamine.
Experimental Protocol: Amidation via Acid Chloride
2,5-bis(2,2,2-trifluoroethoxy)benzoic acid can be converted to its acid chloride using a chlorinating agent like thionyl chloride. The resulting acid chloride is then reacted with 2-(aminomethyl)piperidine. However, this method can lead to non-selective acylation.[4][6]
Experimental Protocol: Direct Amidation
A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.5 g) and 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) can be stirred at reflux for 10 hours to yield flecainide free base.[4][6]
Formation of Flecainide Acetate
Flecainide is often used as its acetate salt. To prepare the acetate salt, flecainide free base is dissolved in a suitable solvent like isopropanol, and glacial acetic acid is added. The solution is typically refluxed and then cooled to allow for the precipitation of flecainide acetate.[4]
Quantitative Data
The efficiency of the various synthetic routes can be compared through key quantitative metrics. The following tables summarize reported yields and other physical properties for the key intermediates and final product.
| Intermediate/Product | Starting Material | Reagents | Solvent | Yield (%) | Melting Point (°C) | Purity (%) | Reference |
| 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid | 2,2,2-trifluoroethanol, NaOtBu, CuBr₂ | DMF | 94.6 | 126-128 | - | [4] |
| 2,5-dihydroxybenzoic acid | 2,2,2-trifluoroethanol | - | 45 | 120-122 | >98 | [1] | |
| Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | Thionyl chloride, Methanol | - | 98.0 | - | - | [4][6] |
| Flecainide Free Base | Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | 2-(aminomethyl)piperidine | Toluene | 85 | - | 99.78 | [3][4] |
| Flecainide Acetate | Flecainide Free Base | Acetic acid | Isopropanol/Hexane | 89 | - | - | [4] |
Signaling Pathways and Experimental Workflows
The synthesis of flecainide involves a series of sequential chemical transformations. These can be visualized as logical workflows to provide a clear understanding of the process.
Caption: General synthetic pathways to Flecainide.
The following diagram illustrates a more detailed workflow for a common synthetic route.
Caption: Step-by-step workflow for Flecainide synthesis.
Conclusion
The discovery and development of flecainide and its intermediates represent a significant achievement in medicinal chemistry and pharmacology. The synthetic pathways, born out of the initial quest for new anesthetics, have been refined over the years to provide an efficient and reliable supply of this critical antiarrhythmic drug. A thorough understanding of the synthesis of key intermediates such as 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and piperidin-2-ylmethylamine is paramount for quality control and future research endeavors. This guide provides a foundational resource for professionals in the field, summarizing the historical context, experimental methodologies, and quantitative data that underpin the chemistry of flecainide. The continued exploration of these synthetic routes may yet yield novel analogues with improved therapeutic profiles.
References
- 1. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | 35480-52-5 [chemicalbook.com]
- 2. "Process For The Preparation Of Flecainide Acetate" [quickcompany.in]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. newdrugapprovals.org [newdrugapprovals.org]
- 5. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 6. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: Synthesis of Flecainide from 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a class Ic antiarrhythmic agent used to prevent and treat a variety of cardiac arrhythmias.[1][2] Its synthesis involves a multi-step process wherein 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone serves as a key intermediate. This acetophenone derivative is first oxidized to form 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The subsequent amidation of this benzoic acid derivative with an appropriate amine yields flecainide. This document provides detailed application notes and protocols for the synthesis of flecainide from this compound, summarizing key quantitative data and outlining experimental procedures.
Synthetic Pathway Overview
The synthesis of flecainide from this compound can be broadly divided into two key stages:
-
Oxidation: Conversion of this compound to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
-
Amidation: Coupling of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with an amine to form the final flecainide product.
Two primary routes for the amidation step have been described: a one-step process involving 2-(aminomethyl)piperidine and a two-step process utilizing 2-(aminomethyl)pyridine followed by catalytic hydrogenation.[3]
Data Presentation
The following tables summarize the quantitative data for the key steps in the synthesis of flecainide.
Table 1: Oxidation of this compound
| Step | Reactant | Product | Reagents | Yield (%) | Purity (%) | Reference |
| 1 | This compound | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | Sodium hypochlorite, Sodium hydroxide | Not specified | >98 | [4] |
Table 2: Synthesis of Flecainide from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
| Step | Reactant | Amine | Coupling Method | Product | Yield (%) | Reference |
| 2a | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 2-(aminomethyl)piperidine | Acid Chloride | Flecainide | Not specified | [3] |
| 2b | Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | 2-(aminomethyl)piperidine | Direct Amidation | Flecainide | 85 | [5] |
| 2c | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 2-(aminomethyl)pyridine | Ethyl Chloroformate | 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | Not specified | [6] |
| 3 | 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | - | Catalytic Hydrogenation (Pt/C) | Flecainide | 89.4 | [7] |
| 4 | Flecainide Free Base | - | Acetic Acid | Flecainide Acetate | 89 | [5] |
Experimental Protocols
Step 1: Oxidation of this compound
This protocol is adapted from a general haloform reaction for the oxidation of acetophenones.[2][8]
Materials:
-
This compound
-
Commercial bleach (5% aqueous sodium hypochlorite)
-
10% Sodium hydroxide solution
-
Acetone
-
Concentrated Hydrochloric acid
-
Water
-
Round bottom flask
-
Stir bar
-
Reflux condenser
-
Heating mantle or water bath
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask equipped with a stir bar, combine this compound with 40 mL of commercial bleach per gram of the acetophenone.
-
With stirring at room temperature, add 2.5 mL of 10% sodium hydroxide solution per gram of the acetophenone.
-
Attach a reflux condenser and heat the mixture in a water bath at approximately 70°C for 20-60 minutes with continuous stirring. The reaction is complete when the initial oily layer of the acetophenone is no longer visible.[9]
-
Cool the reaction mixture to room temperature.
-
To quench any excess sodium hypochlorite, add 1 mL of acetone in small portions with stirring.
-
Cool the mixture in an ice bath and slowly add concentrated hydrochloric acid dropwise with stirring until the pH of the solution is 2-3. A precipitate of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid will form.[9]
-
Continue cooling in the ice bath to ensure complete crystallization.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the product thoroughly with cold water and allow it to dry. The melting point of the purified product is reported to be 119-121°C.[4]
Step 2: Amidation to Flecainide
Two primary routes are presented below.
This route involves the direct reaction of an activated form of the benzoic acid with 2-(aminomethyl)piperidine. A significant drawback of using the acid chloride is the potential for non-selective acylation of both nitrogen atoms in 2-(aminomethyl)piperidine.[3] A more selective method involves the use of the methyl ester.
Protocol for Amidation of Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate: [5]
-
A mixture of methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1.5 g) and 2-(aminomethyl)piperidine (0.62 g) in toluene (3 ml) is stirred at reflux for 10 hours.[5]
-
After cooling to room temperature, water (10 ml) is added, and the two layers are separated.[5]
-
The aqueous layer is extracted with toluene (2 x 10 ml).[5]
-
The combined organic layers are washed with water (3 x 10 ml).[5]
-
The organic layer is concentrated under reduced pressure to yield flecainide free base as a white solid (yield: 85%).[5]
This commercially preferred route involves the formation of an amide with 2-(aminomethyl)pyridine, followed by the reduction of the pyridine ring.[10]
Protocol for Amide Formation: [6]
-
In a suitable reaction vessel, a mixture of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (100 g, 0.314 mol), triethylamine (50.2 mL), and ethyl acetate (630 mL) is stirred and cooled to 5-10°C.[6]
-
A solution of ethyl chloroformate (33.0 mL, 0.345 mol) in ethyl acetate (315 mL) is added dropwise. The mixture is stirred at 5-10°C for 30 minutes.[6]
-
A solution of 2-(aminomethyl)pyridine (36.0 mL, 0.350 mol) in ethyl acetate (315 mL) is then added dropwise.[6]
-
The reaction mixture is worked up to isolate 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide.
Protocol for Catalytic Hydrogenation: [7]
-
The 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide intermediate is dissolved in a suitable solvent such as methanol.
-
The solution is subjected to catalytic hydrogenation using a platinum on carbon (Pt/C) catalyst.
-
The reaction is carried out at 60-65°C under a hydrogen pressure of 15-20 kg/cm ².
-
Upon completion, the catalyst is removed by filtration, and the solvent is evaporated to yield flecainide free base with high purity (99.78%) and a satisfactory yield (89.4%).[7]
Step 3: Formation of Flecainide Acetate
Protocol for Flecainide Acetate Salt Formation: [5]
-
To a solution of flecainide free base (1.5 g) in isopropanol (7.5 ml), add glacial acetic acid (0.3 g).[5]
-
Stir the solution under reflux for 2 hours.[5]
-
Cool the solution to room temperature and add hexane (15 ml) to precipitate the salt.[5]
-
Stir the resulting suspension at 20-25°C for 2 hours.[5]
-
Filter the solids and rinse with hexane (2 x 10 ml).[5]
-
Dry the damp cake under vacuum to obtain flecainide acetate as a white solid (yield: 89%).[5]
Visualizations
Caption: Synthetic pathways for flecainide.
Caption: Experimental workflow for flecainide synthesis.
References
- 1. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. webassign.net [webassign.net]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid CAS#: 35480-52-5 [m.chemicalbook.com]
- 5. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
- 6. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 7. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 8. chemistry-online.com [chemistry-online.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
Application Notes and Protocols: Synthesis of Flecainide from 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias. Its synthesis is a critical process in the production of the active pharmaceutical ingredient (API). A commercially preferred and efficient method for the synthesis of flecainide involves a two-step process starting from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-(aminomethyl)pyridine to form the intermediate, 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide. This intermediate is then reduced to flecainide.[1][2][3] This document provides a detailed experimental protocol for the synthesis of flecainide from this key intermediate.
Synthesis Pathway Overview
The synthesis of flecainide from its pyridine intermediate involves the catalytic hydrogenation of the pyridine ring to a piperidine ring. This reduction is a crucial step to yield the final flecainide molecule.[1][2][4][5]
Quantitative Data Summary
The following table summarizes the quantitative data associated with the synthesis of flecainide acetate from its pyridine intermediate.
| Parameter | Value | Reference |
| Starting Material | 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | [4][5] |
| Moles of Starting Material | 0.33 mole (134.7 g) | [4][5] |
| Solvent | Glacial Acetic Acid | [4][5] |
| Solvent Volume | 1.347 L | [4][5] |
| Catalyst | 5% Platinum on Carbon | [4][5] |
| Catalyst Loading | 13.5 g | [4][5] |
| Hydrogen Pressure | ~10 psi | [4][5] |
| Reaction Temperature | Room Temperature | [4][5] |
| Reaction Time | 6-7 hours | [4][5] |
| Product | 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide acetate (Flecainide Acetate) | [4][5] |
| Initial Yield | 71% | [4][5] |
| Second Crop Yield | 18% | [4][5] |
| Melting Point (1st Crop) | 150-152 °C | [4][5] |
| Melting Point (2nd Crop) | 148-150 °C | [4][5] |
Experimental Protocol
This protocol details the procedure for the catalytic hydrogenation of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide to synthesize flecainide acetate.
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide
-
Glacial Acetic Acid
-
5% Platinum on Carbon (Pt/C)
-
Hydrogen Gas
-
Isopropyl Alcohol
-
Hexane
-
Acetone
-
Parr Hydrogenation Apparatus or equivalent
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable reaction vessel of a Parr hydrogenation apparatus, combine 0.33 moles (134.7 g) of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide with 1.347 liters of glacial acetic acid.[4][5]
-
Catalyst Addition: Carefully add 13.5 g of 5% platinum on carbon catalyst to the reaction mixture.
-
Hydrogenation: Seal the Parr apparatus and purge with hydrogen gas. Pressurize the vessel with hydrogen to approximately 10 psi.[4][5]
-
Reaction: Stir the mixture at room temperature for 6-7 hours, monitoring the hydrogen uptake to determine the reaction's completion.[4][5]
-
Work-up:
-
Isolation and Purification:
-
Concentrate the combined solution by evaporating the solvent under reduced pressure using a rotary evaporator. This will yield a residue.[4][5]
-
To the residue, add hexane to induce the precipitation of a white solid.[4][5]
-
Collect the white solid by filtration.
-
Recrystallize the solid from a mixture of acetone and hexane to obtain pure 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide acetate (flecainide acetate).[4][5]
-
-
Drying and Further Isolation:
-
Dry the recrystallized product. A 71% yield of the first crop with a melting point of 150-152 °C is expected.[4][5]
-
Concentrate the mother liquor (the remaining liquid after filtration) to obtain a second crop of the product. An additional 18% yield with a melting point of 148-150 °C can be obtained.[4][5]
-
Experimental Workflow
Caption: Synthetic workflow for flecainide from its pyridine intermediate.
References
- 1. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. prepchem.com [prepchem.com]
- 5. GB2045760A - Process for the preparation of 2,5- bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl) benzamide (flecainide) - Google Patents [patents.google.com]
Application Notes and Protocols: 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',5'-bis(2,2,2-trifluoroethoxy)acetophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in synthetic organic chemistry and drug discovery. Its unique substitution pattern, featuring two trifluoroethoxy groups, imparts distinct physicochemical properties to molecules incorporating this scaffold. These properties can influence factors such as metabolic stability, lipophilicity, and binding affinity to biological targets. This document provides an overview of the known and potential applications of this compound in drug discovery, along with detailed protocols for its utilization in the synthesis of bioactive molecules and their subsequent biological evaluation.
Application 1: Intermediate in the Synthesis of Antiarrhythmic Agents
A primary and documented application of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone is as a key intermediate in the synthesis of Flecainide.[1][2][3][4] Flecainide is a Class Ic antiarrhythmic agent used to treat and prevent a variety of abnormally fast heart rhythms, including supraventricular and ventricular tachycardias.[5][6][7] The synthesis involves the oxidation of the acetophenone to the corresponding benzoic acid, which is then further elaborated to yield Flecainide.[1][2]
Experimental Protocol: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
This protocol describes the oxidation of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone to its corresponding benzoic acid, a crucial step in the synthesis of Flecainide.
Materials:
-
2',5'-bis(2,2,2-trifluoroethoxy)acetophenone
-
Sodium hypochlorite solution (e.g., commercial bleach)
-
Sodium hydroxide
-
Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of sodium hydroxide in water, add 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
-
Cool the mixture in an ice bath and slowly add sodium hypochlorite solution while stirring vigorously.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid.
-
The crude product can be purified by recrystallization.
Caption: Synthetic pathway from the acetophenone to Flecainide.
Application 2: Scaffold for the Synthesis of Novel Heterocyclic Compounds
The acetophenone moiety is a versatile starting point for the synthesis of various heterocyclic compounds with potential biological activities. One such class of compounds is the 1,3,4-oxadiazoles, which are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[8][9][10][11]
Experimental Protocol: Synthesis of 2-(2',5'-bis(2,2,2-trifluoroethoxy)phenyl)-5-substituted-1,3,4-oxadiazoles
This protocol outlines a general procedure for the synthesis of 1,3,4-oxadiazole derivatives starting from 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
Step 1: Synthesis of the Hydrazone Intermediate
-
Dissolve 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone in ethanol.
-
Add hydrazine hydrate to the solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture and monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
The resulting crude hydrazone can be purified by recrystallization.
Step 2: Oxidative Cyclization to the 1,3,4-Oxadiazole
-
Dissolve the hydrazone intermediate and an appropriate aromatic aldehyde in a suitable solvent (e.g., acetic acid).
-
Add an oxidizing agent (e.g., bromine in acetic acid or iodine in the presence of a base).
-
Stir the reaction at room temperature or with heating, monitoring by TLC.
-
Upon completion, quench the reaction and neutralize the mixture.
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate to obtain the crude 1,3,4-oxadiazole derivative.
-
Purify the product by column chromatography.
Caption: General synthesis of 1,3,4-oxadiazoles from the acetophenone.
Biological Evaluation of Novel Derivatives
Once novel compounds based on the 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone scaffold are synthesized, their biological activities can be assessed through various in vitro assays. Below are protocols for evaluating potential anti-cancer and anti-diabetic activities.
Application 3: Evaluation of Anti-Cancer Activity
Novel derivatives can be screened for their cytotoxic and anti-proliferative effects against various cancer cell lines.
This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO). Include a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 2-4 hours.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Table 1: In Vitro Cytotoxicity (IC50 in µM) of Hypothetical 1,3,4-Oxadiazole Derivatives
| Compound | MCF-7 (Breast Cancer) | HeLa (Cervical Cancer) | A549 (Lung Cancer) |
| Derivative 1 | 15.2 | 22.5 | 18.9 |
| Derivative 2 | 8.7 | 12.1 | 9.8 |
| Derivative 3 | 25.4 | 30.1 | 28.3 |
| Doxorubicin | 0.8 | 1.1 | 1.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
References
- 1. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. journaljpri.com [journaljpri.com]
- 5. Flecainide | Pharmacology Mentor [pharmacologymentor.com]
- 6. Flecainide - Wikipedia [en.wikipedia.org]
- 7. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. jchemrev.com [jchemrev.com]
- 9. jchemrev.com [jchemrev.com]
- 10. 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asianpubs.org [asianpubs.org]
The Role of 4-Anilinopiperidine as a Key Chemical Intermediate in Pharmaceutical Manufacturing
<Application Notes and Protocols >
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Anilinopiperidine (4-AP) is a critical chemical intermediate in the synthesis of a range of potent synthetic opioids.[1][2] Its molecular structure, featuring a piperidine ring and an aniline group, provides a versatile scaffold for the construction of complex Active Pharmaceutical Ingredients (APIs). This document outlines the significance of 4-anilinopiperidine, its role in the synthesis of prominent pharmaceuticals like Fentanyl, Carfentanil, and Remifentanil, and provides detailed experimental protocols for its utilization. Due to its crucial role in the synthesis of controlled substances, 4-anilinopiperidine is a regulated List I chemical in the United States.[1][3]
Physicochemical Data for 4-Anilinopiperidine
| Property | Value |
| Molecular Formula | C₁₁H₁₆N₂ |
| Molecular Weight | 176.26 g/mol |
| CAS Number | 23056-29-3 |
| Appearance | Off-white to light yellow crystalline powder |
| Melting Point | 98-102 °C |
| Boiling Point | 338.9 °C at 760 mmHg |
| Solubility | Soluble in chloroform, methanol |
Application in Pharmaceutical Synthesis
4-Anilinopiperidine is a cornerstone intermediate in several established synthetic routes for fentanyl and its analogues, including the Gupta method.[1][2] It serves as a precursor to 4-anilino-N-phenethylpiperidine (ANPP), which is the immediate precursor to fentanyl.[1][3] The general synthetic strategy involves the N-alkylation of the piperidine nitrogen and subsequent acylation of the aniline nitrogen.
Key Pharmaceutical Products Derived from 4-Anilinopiperidine:
-
Fentanyl: A powerful synthetic opioid analgesic approximately 50 to 100 times more potent than morphine.[4] It is widely used for severe pain management and as an anesthetic.[4]
-
Carfentanil: An analogue of fentanyl, it is one of the most potent opioids known, used in veterinary medicine to immobilize large animals.[5][6][7]
-
Remifentanil: An ultra-short-acting synthetic opioid used for sedation and analgesia during surgery.[5][6][8] Its ester linkage leads to rapid metabolism by non-specific esterases.[8]
-
Sufentanil: Another potent fentanyl analogue used for anesthesia and analgesia.[5][6][7]
Synthetic Pathways and Logical Relationships
The following diagram illustrates the central role of 4-Anilinopiperidine in the synthesis of Fentanyl and its analogues.
Caption: Synthetic pathways from starting materials to APIs via 4-Anilinopiperidine.
Quantitative Data from Synthetic Protocols
The following tables summarize quantitative data from various synthetic procedures for fentanyl and carfentanil, highlighting the yields at different stages.
Table 1: Synthesis of Fentanyl Intermediates and Final Product
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Reductive Amination | 4-Piperidone hydrochloride monohydrate, Aniline | 4-Anilinopiperidine (4-AP) | Zinc, 90% Acetic Acid | Not specified | [9] |
| N-Alkylation | 4-Anilinopiperidine (4-AP) | 4-Anilino-N-phenethylpiperidine (ANPP) | 2-Phenethyl bromide, aq. alkali metal hydroxide | Not specified | [9] |
| Acylation | 4-Anilino-N-phenethylpiperidine (ANPP) | Fentanyl | Propionyl chloride, Dichloroethane | >90% | [9] |
| Optimized N-Alkylation | 4-Piperidone monohydrate hydrochloride | N-phenylethylpiperidin-4-one | 2-(Bromoethyl)benzene, Cesium carbonate | 88% | [10] |
| Optimized Reductive Amination | N-phenylethylpiperidin-4-one, Aniline | N-[1-(2-phenylethyl)-4-piperidinyl]aniline | Sodium triacetoxyborohydride, Acetic acid | 91% | [10] |
| Optimized Acylation | N-[1-(2-phenylethyl)-4-piperidinyl]aniline | Fentanyl | Propionyl chloride, Hünig's base | 95% | [10] |
Table 2: Synthesis of Carfentanil Intermediates and Final Product
| Reaction Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Strecker Synthesis | 1-(β-phenethyl)-4-piperidone, Aniline, KCN | 4-Anilino-4-cyano-1-(2-phenylethyl)piperidine | Glacial acetic acid | Not specified | [11] |
| Amide Formation | 4-Anilino-4-cyano-1-(2-phenylethyl)piperidine | 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidinecarboxamide | Concentrated H₂SO₄ | Not specified | [11] |
| Carboxylic Acid Formation | 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidinecarboxamide | 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid | Concentrated HCl | 98.3% | [11] |
| Esterification | 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylic acid | Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate | Methanol, Concentrated H₂SO₄ | 71.1% | [11] |
| Acylation | Methyl 1-(β-phenethyl)-4-(N-phenylamino)-4-piperidine carboxylate | Carfentanil | Propionic anhydride | Not specified | [11] |
Experimental Protocols
Protocol 1: Synthesis of 4-Anilinopiperidine (Illustrative)
This protocol is based on the reductive amination of 4-piperidone.
Materials:
-
4-Piperidone hydrochloride monohydrate
-
Aniline
-
Zinc dust
-
90% Acetic acid
-
Sodium hydroxide solution
-
Suitable organic solvent (e.g., dichloromethane)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-piperidone hydrochloride monohydrate and aniline in 90% acetic acid.
-
To this solution, add zinc dust portion-wise while stirring. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for a specified time, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and neutralize with a sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 4-anilinopiperidine.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Synthesis of Fentanyl from 4-Anilino-N-phenethylpiperidine (ANPP)
This protocol describes the final acylation step in fentanyl synthesis.[10]
Materials:
-
N-[1-(2-phenylethyl)-4-piperidinyl]aniline (ANPP)
-
Propionyl chloride
-
Hünig's base (N,N-Diisopropylethylamine)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve ANPP and Hünig's base in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution in an ice bath.
-
Add propionyl chloride dropwise via a dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield fentanyl free base.
-
Further purification can be achieved by converting to the hydrochloride or citrate salt and recrystallizing.[10][12]
Experimental Workflow Diagram
The following diagram outlines a typical workflow for the synthesis and purification of a pharmaceutical product using 4-anilinopiperidine as an intermediate.
Caption: General experimental workflow for synthesis, purification, and analysis.
4-Anilinopiperidine is an indispensable building block in the pharmaceutical industry, particularly for the synthesis of potent analgesics. The synthetic routes and protocols detailed in these notes provide a framework for researchers and drug development professionals working in this area. Adherence to precise reaction conditions and purification techniques is paramount to achieving high yields and purity of the final API. The versatility of the 4-anilinopiperidine scaffold also presents opportunities for the development of novel derivatives with potentially improved therapeutic profiles.
References
- 1. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]
- 2. regulations.gov [regulations.gov]
- 3. regulations.gov [regulations.gov]
- 4. cfsre.org [cfsre.org]
- 5. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil - Lookchem [lookchem.com]
- 6. Synthesis of 4-anilinopiperidine methyl esters, intermediates in the production of carfentanil, sufentanil, and remifentanil [agris.fao.org]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. US8399677B2 - Method for the preparation of fentanyl - Google Patents [patents.google.com]
- 10. An Efficient, Optimized Synthesis of Fentanyl and Related Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. US5106983A - Process of making carfentanil and related analgesics - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Acetylation of 1,4-bis(2,2,2-trifluoroethoxy)benzene
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The acetylation of 1,4-bis(2,2,2-trifluoroethoxy)benzene is a crucial step in the synthesis of various compounds, notably as a key intermediate for the antiarrhythmic drug Flecainide.[1][2] This reaction, a Friedel-Crafts acylation, introduces an acetyl group onto the aromatic ring, typically yielding 2,5-bis(2,2,2-trifluoroethoxy)acetophenone.[1] The electron-rich nature of the benzene ring, influenced by the trifluoroethoxy groups, makes it susceptible to electrophilic substitution.[3] This document provides detailed protocols for this reaction using two common acetylating agents, acetyl chloride and acetic anhydride, with aluminum chloride as the Lewis acid catalyst.[1][4]
Data Presentation
The following tables summarize the quantitative data for the acetylation of 1,4-bis(2,2,2-trifluoroethoxy)benzene using two different acetylating agents.[1]
Table 1: Acetylation using Acetyl Chloride
| Parameter | Value |
| Substrate | 1,4-bis(2,2,2-trifluoroethoxy)benzene |
| Moles of Substrate | 0.020 mol |
| Mass of Substrate | 5.6 g |
| Acetylating Agent | Acetyl Chloride |
| Moles of Agent | 0.022 mol |
| Mass of Agent | 1.7 g |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Moles of Catalyst | 0.022 mol |
| Mass of Catalyst | 2.8 g |
| Solvent | 1,2-dichloroethane |
| Volume of Solvent | 120 mL (100 mL + 20 mL) |
| Reaction Temperature | 25°C |
| Reaction Time | 4 hours |
| Product | 2,5-bis(2,2,2-trifluoroethoxy)acetophenone |
| Yield (Mass) | 4.1 g |
| Yield (Percentage) | 71% |
Table 2: Acetylation using Acetic Anhydride
| Parameter | Value |
| Substrate | 1,4-bis(2,2,2-trifluoroethoxy)benzene |
| Moles of Substrate | 0.88 mol |
| Mass of Substrate | 274 g |
| Acetylating Agent | Acetic Anhydride |
| Moles of Agent | 0.97 mol |
| Volume of Agent | 92 mL |
| Catalyst | Aluminum Chloride (AlCl₃) |
| Moles of Catalyst | 2.43 mol |
| Mass of Catalyst | 324 g |
| Solvent | Dichloromethane |
| Volume of Solvent | 1528 mL (648 mL + 880 mL) |
| Reaction Temperature | Not specified (assumed mild) |
| Reaction Time | Not specified |
| Product | 2,5-bis(2,2,2-trifluoroethoxy)acetophenone |
| Yield | High |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Protocol 1: Acetylation using Acetyl Chloride[1]
Objective: To synthesize 2,5-bis(2,2,2-trifluoroethoxy)acetophenone from 1,4-bis(2,2,2-trifluoroethoxy)benzene using acetyl chloride.
Materials:
-
1,4-bis(2,2,2-trifluoroethoxy)benzene (5.6 g, 0.020 mol)
-
Acetyl chloride (1.7 g, 0.022 mol)
-
Aluminum chloride (2.8 g, 0.022 mol)
-
1,2-dichloroethane (120 mL)
-
Ice water
-
Hydrochloric acid
-
Hexane (for recrystallization)
Procedure:
-
To a mixture of aluminum chloride (2.8 g) in 100 mL of 1,2-dichloroethane, add a solution of 1,4-bis(2,2,2-trifluoroethoxy)benzene (5.6 g) and acetyl chloride (1.7 g) in 20 mL of 1,2-dichloroethane dropwise at 25°C.
-
Stir the reaction mixture for 4 hours.
-
Wash the reaction mixture with ice water and hydrochloric acid.
-
Separate the organic layer and dry it.
-
Evaporate the solvent to obtain a residue.
-
Recrystallize the residue from hexane to yield 4.1 g (71%) of pale yellow needles of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone.
Protocol 2: Acetylation using Acetic Anhydride[1]
Objective: To synthesize 2,5-bis(2,2,2-trifluoroethoxy)acetophenone from 1,4-bis(2,2,2-trifluoroethoxy)benzene using acetic anhydride.
Materials:
-
1,4-bis(2,2,2-trifluoroethoxy)benzene (274 g, 0.88 mol)
-
Acetic anhydride (92 mL, 0.97 mol)
-
Aluminum chloride (324 g, 2.43 mol)
-
Dichloromethane (1528 mL)
Procedure:
-
To a mixture of aluminum chloride (324 g) in 648 mL of dichloromethane, add a solution of 1,4-bis(2,2,2-trifluoroethoxy)benzene (274 g) and acetic anhydride (92 mL) in 880 mL of dichloromethane.
-
The exact reaction time and temperature are not specified but are described as "mild conditions".[1] It is recommended to monitor the reaction by a suitable technique (e.g., TLC or GC) to determine completion.
-
Upon completion, the reaction is worked up in a similar manner to Protocol 1, involving washing with ice water and acid, followed by separation, drying, and purification.
Visualizations
Signaling Pathway
Caption: Friedel-Crafts acylation pathway for the synthesis of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone.
Experimental Workflow
Caption: General experimental workflow for the acetylation of 1,4-bis(2,2,2-trifluoroethoxy)benzene.
References
- 1. GB2097000A - Process for the preparation of 1,4-bis(2,2,2- trifluoroethoxy)benzene - Google Patents [patents.google.com]
- 2. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]
- 3. 1,4-Bis(2,2,2-trifluoroethoxy)benzene | 66300-61-6 | Benchchem [benchchem.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Analytical Monitoring of Flecainide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Flecainide is a Class Ic antiarrhythmic agent used to treat and prevent tachyarrhythmias.[1] The synthesis of Flecainide Acetate, N-(2-piperidinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide acetate, involves multiple steps where careful monitoring is crucial to ensure reaction completion, maximize yield, and control impurity levels.[2][3] Effective analytical methods are essential for in-process controls (IPCs) and final product quality assessment, ensuring the safety and efficacy of the active pharmaceutical ingredient (API).
These application notes provide an overview and detailed protocols for the primary analytical techniques used to monitor flecainide synthesis, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Mass Spectrometry (MS), and UV-Visible Spectrophotometry.
General Workflow for Flecainide Synthesis Monitoring
The analytical monitoring of flecainide synthesis is a multi-stage process. It begins with the analysis of starting materials, proceeds to in-process controls to monitor the reaction progress and formation of intermediates, and concludes with the final analysis of the API for purity, potency, and impurity profiling.
Caption: General workflow for analytical monitoring during flecainide synthesis.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most widely used technique for the analysis of flecainide due to its high resolution, sensitivity, and versatility in quantifying the main component and resolving related substances.[4]
Application:
-
Assay of Flecainide: Quantifying the concentration of flecainide in the reaction mixture and the final API.
-
Impurity Profiling: Detecting and quantifying starting materials, intermediates (e.g., N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide), and process-related impurities.[2][5]
-
Stability Indicating Method: Assessing the degradation of flecainide under stress conditions (acid, base, oxidation, heat, light).[5][6]
Data Presentation: HPLC Method Parameters
| Parameter | Method 1 (Assay & Impurities) | Method 2 (Bioanalytical) | Method 3 (UPLC-MS/MS) |
| Column | RP-C18[5] | Zorbax TMS[7] | Acquity UPLC BEH C18 (2.1 x 100 mm, 1.7 µm)[8] |
| Mobile Phase | Phosphate buffer (pH 3.3):Acetonitrile:Triethylamine (53:47:0.03, v/v/v)[5] | Acetonitrile:1% Acetic Acid in 0.01 M pentanesulfonate (45:55, v/v)[7] | 45% Methanol containing 0.1% Formic Acid[8] |
| Flow Rate | 1.0 mL/min[5] | 1.0 mL/min[9] | 0.25 mL/min[8] |
| Detection (UV) | 292 nm[5] | 308 nm[7] | N/A (MS Detection) |
| Linearity Range | 5-70 µ g/band (TLC method)[10] | 22-1746 ng/mL[7] | 2.5-1000 ng/mL[8] |
| Recovery | 99.27% (mean)[11] | 92-98%[4] | Within acceptance criteria[8] |
Experimental Protocol: HPLC-UV for Purity and Assay
This protocol is a representative method for determining the purity of a flecainide synthesis sample.
1. Reagents and Materials:
-
Flecainide Acetate Reference Standard
-
Acetonitrile (HPLC Grade)
-
Potassium Phosphate Monobasic
-
Triethylamine (TEA)
-
Phosphoric Acid
-
Water (HPLC Grade)
-
Synthesis reaction mixture or final API sample
2. Equipment:
-
HPLC system with a UV detector
-
RP-C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Analytical balance
-
Volumetric flasks, pipettes
-
Syringe filters (0.45 µm)
3. Preparation of Solutions:
-
Mobile Phase: Prepare a phosphate buffer by dissolving potassium phosphate monobasic in water to a suitable concentration and adjust the pH to 3.3 with phosphoric acid. The final mobile phase is a mixture of this buffer, acetonitrile, and TEA in a 53:47:0.03 ratio by volume.[5] Filter and degas the mobile phase before use.
-
Diluent: A mixture of mobile phase components or Water:Acetonitrile (50:50) can be used.
-
Standard Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of Flecainide Acetate Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution: Accurately weigh an amount of the synthesis sample expected to contain 10 mg of flecainide into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter the solution through a 0.45 µm syringe filter.
4. Chromatographic Conditions:
-
Column: RP-C18
-
Mobile Phase: As prepared above
-
Flow Rate: 1.0 mL/min[5]
-
Injection Volume: 10 µL
-
Detector Wavelength: 292 nm[5]
-
Column Temperature: Ambient or 30 °C
5. Analysis:
-
Inject the diluent (blank), followed by the standard solution (at least five replicate injections to check for system suitability), and then the sample solution.
-
Identify the flecainide peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the assay percentage and the percentage of impurities by area normalization or against a qualified impurity standard.
Caption: Experimental workflow for HPLC-UV analysis of flecainide.
Gas Chromatography (GC)
GC can be employed to monitor volatile starting materials or intermediates in the synthesis process. For the analysis of flecainide itself, derivatization is often required due to its low volatility.
Application:
-
Monitoring the consumption of volatile reactants.
-
Quantifying flecainide in reaction mixtures after derivatization. A sensitive GC method with electron-capture detection involves derivatizing flecainide to its pentafluorobenzamide derivative.[12]
-
Analysis of intermediates such as 1,4-bis(2,2,2-trifluoroethoxy) benzene.[13]
Data Presentation: GC Method Parameters
| Parameter | Method 1 (Flecainide Derivatized) | Method 2 (Intermediate Analysis) |
| Column | 3% SP-2250 glass column[12] | (Not specified, typical for intermediates: non-polar capillary column like DB-1 or DB-5) |
| Derivatization | Required (Pentafluorobenzamide derivative)[12] | Not typically required[13] |
| Detector | Electron-Capture Detector (ECD)[12] | Flame Ionization Detector (FID) or Mass Spectrometer (MS)[13] |
| Quantitation Limit | ≥12.5 ng/mL in plasma[12] | Dependent on analyte and detector |
| Intraday Precision (RSD) | 0.5% - 6.4%[12] | N/A |
Experimental Protocol: GC for Reaction Intermediate Monitoring
This protocol describes a general approach for monitoring a volatile intermediate during flecainide synthesis.
1. Reagents and Materials:
-
Reference standard for the intermediate of interest
-
High-purity solvent for dilution (e.g., Methylene Chloride, Hexane)
-
Synthesis reaction mixture
2. Equipment:
-
Gas chromatograph with an FID or MS detector
-
Appropriate capillary column (e.g., DB-5, 30 m x 0.25 mm x 0.25 µm)
-
Autosampler
-
GC vials
3. Preparation of Solutions:
-
Standard Solution: Prepare a stock solution of the intermediate reference standard in the chosen solvent. Create a series of dilutions to establish a calibration curve.
-
Sample Preparation: Withdraw an aliquot of the reaction mixture. Quench the reaction if necessary. Perform a liquid-liquid extraction to isolate the non-polar intermediates into a GC-compatible solvent. Dry the organic layer with a drying agent (e.g., sodium sulfate), filter, and transfer to a GC vial.
4. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C
-
Carrier Gas: Helium or Hydrogen, at a constant flow rate.
-
Oven Temperature Program: Start at a low temperature (e.g., 80 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature (e.g., 250 °C) and hold. The program must be optimized to resolve the analyte from other components.
-
Injection Mode: Split or Splitless, depending on the concentration.
5. Analysis:
-
Run the calibration standards to generate a calibration curve.
-
Inject the prepared sample.
-
Identify the intermediate peak by its retention time and quantify its concentration using the calibration curve. This allows for tracking the progress of the reaction.
Mass Spectrometry (MS) and LC-MS
MS is a powerful tool for structural elucidation and highly sensitive quantification. When coupled with a chromatographic technique like LC or GC, it provides specificity for identifying and confirming the structures of flecainide, its intermediates, and any process-related impurities or degradation products.[14][15]
Application:
-
Confirmation of Identity: Confirming the molecular weight of the synthesized flecainide.
-
Impurity Identification: Identifying the structure of unknown impurities by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.[2]
-
High-Sensitivity Quantification: UPLC-MS/MS methods offer very low limits of detection, making them suitable for trace-level impurity analysis.[8]
Data Presentation: LC-MS/MS Parameters
| Parameter | UPLC-MS/MS Method |
| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |
| Analyte | Flecainide[8] |
| Precursor Ion (m/z) | 415.4[8] |
| Product Ion (m/z) | 301.1[8] |
| Internal Standard | Stable isotope-labeled flecainide (e.g., flecainide-D4)[8][16] |
| IS Precursor Ion (m/z) | 419.4[8] |
| IS Product Ion (m/z) | 305.1[8] |
Protocol: Identity Confirmation by Direct Infusion MS
1. Reagents and Materials:
-
Synthesized flecainide sample
-
Methanol or Acetonitrile (LC-MS grade)
-
Formic Acid (LC-MS grade)
2. Equipment:
-
Mass spectrometer with an ESI source
-
Syringe pump
3. Sample Preparation:
-
Dissolve a small amount of the flecainide sample in a solvent like methanol containing 0.1% formic acid to create a dilute solution (approx. 1-10 µg/mL).
4. Analysis:
-
Set the mass spectrometer to scan in positive ion mode over a mass range that includes the expected molecular weight of flecainide (MW = 414.34 g/mol ).
-
Infuse the sample solution directly into the ESI source using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Observe the mass spectrum for the protonated molecule [M+H]⁺ at m/z 415.4.
-
To confirm the structure, perform a product ion scan (MS/MS) on the precursor ion at m/z 415.4 to observe characteristic fragment ions.
UV-Visible Spectrophotometry
UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantitative analysis of flecainide in bulk form or simple mixtures, provided there are no interfering substances that absorb at the same wavelength.[17]
Application:
-
Rapid, at-line quantification of flecainide concentration during synthesis workup where the sample matrix is clean.
-
Final assay of the bulk drug substance as a quick quality control check.
Data Presentation: UV-Vis Method Parameters
| Parameter | UV Spectrophotometric Method |
| Solvent | Dilute Acetic Acid[17] |
| Wavelength of Max. Absorbance (λmax) | 295 nm[17] |
| Linearity Range | 2-16 µg/mL[17] |
| Correlation Coefficient (r²) | >0.998[17] |
Experimental Protocol: UV-Vis Assay
1. Reagents and Materials:
-
Flecainide Acetate Reference Standard
-
Dilute Acetic Acid
-
Synthesized flecainide sample
2. Equipment:
-
UV-Vis Spectrophotometer (dual beam)
-
Quartz cuvettes (1 cm path length)
-
Analytical balance, volumetric flasks, pipettes
3. Preparation of Solutions:
-
Standard Solutions: Prepare a stock solution of the flecainide reference standard in dilute acetic acid (e.g., 100 µg/mL). From this stock, prepare a series of calibration standards with concentrations across the linear range (e.g., 2, 4, 8, 12, 16 µg/mL).[17]
-
Sample Solution: Prepare a sample solution of the synthesized flecainide in dilute acetic acid with a theoretical concentration that falls within the calibration range.
4. Analysis:
-
Set the spectrophotometer to scan from 400 nm to 200 nm to confirm the λmax is at 295 nm using one of the standard solutions.[17]
-
Measure the absorbance of the blank (dilute acetic acid), each calibration standard, and the sample solution at 295 nm.
-
Plot a calibration curve of absorbance versus concentration for the standards.
-
Determine the concentration of flecainide in the sample solution from its absorbance using the calibration curve and calculate the purity of the bulk drug.
Caption: Relationship between analytical methods and their applications.
References
- 1. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Flecainide Acetate | C19H24F6N2O5 | CID 41022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. High-performance liquid chromatographic method for the quantitation of flecainide, a new antiarrhythmic, in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation of an ultra-performance liquid chromatography-tandem mass spectrometry method for the determination of flecainide in human plasma and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High performance liquid chromatography for routine monitoring of serum flecainide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Quantitation of flecainide acetate, a new antiarrhythmic agent, in biological fluids by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
- 15. [PDF] Determination of Flecainide acetate and its degradation impurities by UPLC-MS | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone is a fluorinated aromatic ketone that serves as a key intermediate in the synthesis of various biologically active molecules. Its unique structural features, including the presence of two trifluoroethoxy groups, impart desirable properties such as enhanced metabolic stability and bioavailability to the final compounds.[1] This document provides detailed application notes and experimental protocols for the use of this building block in the synthesis of the antiarrhythmic drug Flecainide, as well as potent anti-cancer and anti-diabetic agents based on 1,3,4-oxadiazole and 1,3-thiazolidin-4-one scaffolds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 76784-40-2 | [1][2][3] |
| Molecular Formula | C₁₂H₁₀F₆O₃ | [1][2][4] |
| Molecular Weight | 316.20 g/mol | [1][2][4] |
| Appearance | Solid | [5] |
| Purity | ≥95-98% (commercially available) | [2][5][6] |
| Storage | 2-8°C Refrigerator | [3][5] |
Application 1: Synthesis of Flecainide
Flecainide is a class Ic antiarrhythmic agent used to treat and prevent a variety of cardiac arrhythmias.[7][8] this compound is a key precursor for the synthesis of Flecainide via a reductive amination reaction.
Experimental Protocol: Synthesis of Flecainide via Reductive Amination
This protocol describes a plausible synthetic route for the preparation of Flecainide from this compound.
Reaction Scheme:
Figure 1: Synthesis of Flecainide.
Materials:
-
This compound
-
2-(Aminomethyl)piperidine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Acetic acid, glacial
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add 2-(aminomethyl)piperidine (1.2 eq) and a catalytic amount of glacial acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Flecainide as a white solid.
Expected Yield: While a specific yield for this direct reductive amination is not widely reported, similar reactions typically proceed with good to excellent yields (70-90%). A related synthesis of Flecainide from a methyl ester precursor reported a yield of 85%.[9]
Mechanism of Action: Flecainide
Flecainide is a potent blocker of cardiac sodium channels (Naᵥ1.5).[4][7][8] By binding to the open state of these channels, it slows the upstroke of the cardiac action potential, thereby decreasing conduction velocity in the atria, ventricles, and His-Purkinje system.[8] This action helps to suppress tachyarrhythmias. Flecainide also inhibits the ryanodine receptor 2 (RyR2), which modulates calcium release from the sarcoplasmic reticulum.[7]
References
- 1. Flecainide Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,4-oxadiazole/chalcone hybrids: Design, synthesis, and inhibition of leukemia cell growth and EGFR, Src, IL-6 and STAT3 activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. What is the mechanism of Flecainide Acetate? [synapse.patsnap.com]
- 5. "Process For The Preparation Of Flecainide Acetate" [quickcompany.in]
- 6. Frontiers | Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells [frontiersin.org]
- 7. Flecainide - Wikipedia [en.wikipedia.org]
- 8. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
Application Notes: Nano-enabled Agrochemicals for Sustainable Crop Protection
Introduction
The convergence of materials science and agriculture has led to the development of nano-agrochemicals, a promising solution to the challenges faced by conventional farming practices.[1] Traditional pesticides and fertilizers often suffer from low efficiency, environmental contamination, and the development of resistance in pests and pathogens.[2][3] Nanotechnology offers a platform to design and fabricate "smart" delivery systems for active ingredients at the nanoscale (typically 1-100 nm).[4][5] These nano-delivery systems, often referred to as nano-pesticides or nano-fertilizers, can encapsulate or adsorb agrochemicals, providing numerous advantages such as enhanced stability, solubility, and targeted, controlled release.[6][7][8] This leads to a significant reduction in the amount of chemical input required, minimizing environmental impact and improving crop yields.[9][10]
Key Applications in Materials Science and Agricultural Chemicals
The application of nanomaterials as carriers for agricultural chemicals is a key area of research. These systems are designed to improve the efficacy of active ingredients while minimizing adverse effects.[11]
-
Controlled and Targeted Release: Nanocarriers can be engineered to release their payload in response to specific environmental triggers like pH, temperature, or enzymes present in the target pest.[11][12] This "smart" delivery ensures that the active ingredient is released precisely where and when it is needed, enhancing its effectiveness and reducing damage to non-target organisms.[13][14]
-
Enhanced Bioavailability and Stability: Many potent agrochemicals have poor water solubility, which limits their uptake by plants or pests.[7] Nanoformulations, such as nanoemulsions, can significantly improve the solubility and dispersion of these compounds.[15] Furthermore, encapsulation within a nanomaterial shell protects the active ingredient from premature degradation by UV light, heat, and microbial activity, thus extending its half-life.[6][10]
-
Improved Adhesion and Reduced Runoff: The high surface-area-to-volume ratio of nanoparticles allows for better adhesion to plant surfaces, such as leaves.[9] This reduces the amount of pesticide washed away by rain, a major cause of soil and water pollution with conventional formulations.[12]
-
Reduced Chemical Load: By increasing the efficiency of the active ingredient, nano-pesticides allow for a significant reduction in the total volume of chemicals applied per unit area.[16] This not only lowers costs for farmers but also lessens the chemical burden on the ecosystem.[6] Studies have shown that nano-formulations can increase herbicide efficacy by as much as 84%.[7]
Data Presentation: Performance of Nano-Agrochemicals
The quantitative data below summarizes the advantages of nano-pesticide formulations over their conventional counterparts, highlighting improvements in efficacy and physical characteristics.
Table 1: Comparative Efficacy of Nano-pesticides vs. Conventional Formulations
| Active Ingredient | Nano-formulation Type | Target Pest/Pathogen | Key Efficacy Improvement | Reference |
| Imidacloprid | Not Specified | Sucking Insects | Enhanced photodegradability and efficacy. | [7] |
| Essential Oils | Polymer Nano-encapsulation | Diamondback Moth | 39% higher yields compared to bulk essential oil treatment. | [17] |
| Atrazine / Ametrine | Not Specified | Weeds | Efficacy increased by up to 84%. | [7] |
| Garlic Essential Oil | Polyethylene Glycol Encapsulation | Tribolium castaneum | Achieved 80% mortality. | [18] |
| Cyantraniliprole (CNAP) | Star Polymer (SPc) Complex | Western Flower Thrips | LC50 value decreased from 99 mg/L to 54 mg/L. | [19] |
Table 2: Physicochemical Properties of Nano-pesticide Formulations
| Nanocarrier System | Active Ingredient | Particle Size (nm) | Loading Content (%) | Key Finding | Reference |
| Mesoporous Silica Nanoparticles (MSN-SO3) | Diquat (Herbicide) | Not Specified | 12.73% | Loading content more than doubled compared to bare MSNs (5.31%). | [13] |
| Star Polymer (SPc) | Cyantraniliprole (CNAP) | 299 nm | 24.79% | Self-assembly decreased the active ingredient's particle size from 808 nm to 299 nm. | [19] |
| MWCNT-graft-poly(citric acid) | Zineb / Mancozeb | Not Specified | Not Specified | Successfully encapsulated water-soluble pesticides. | [20] |
Visualization: Development and Application Workflow
The following diagram illustrates the general workflow for the development and application of nano-pesticides, from initial synthesis to final environmental impact assessment.
References
- 1. Applications of Nanotechnology in Modern Agriculture: A Review [arccjournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Nanopesticides: Synthesis, Formulation and Application in Agriculture | Semantic Scholar [semanticscholar.org]
- 4. Nano-Agrochemicals | Encyclopedia MDPI [encyclopedia.pub]
- 5. Nano-Agrochemicals as Substitutes for Pesticides: Prospects and Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Nanotechnology in Plant Growth and Crop Protection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
- 9. Frontiers | Nanoparticle applications in agriculture: overview and response of plant-associated microorganisms [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Eco-Efficient Systems Based on Nanocarriers for the Controlled Release of Fertilizers and Pesticides: Toward Smart Agriculture - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. seejph.com [seejph.com]
- 15. researchgate.net [researchgate.net]
- 16. shop.nanografi.com [shop.nanografi.com]
- 17. mbi-prh.s3.ap-south-1.amazonaws.com [mbi-prh.s3.ap-south-1.amazonaws.com]
- 18. agriculturejournal.in [agriculturejournal.in]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
Application Note: Laboratory-Scale Synthesis of 2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone
Audience: Researchers, scientists, and drug development professionals.
Introduction
2',5'-Bis(2,2,2-trifluoroethoxy)acetophenone is a key intermediate in the synthesis of various pharmacologically active molecules, most notably as a precursor for the antiarrhythmic agent, Flecainide.[1][2] Its structure, featuring a substituted acetophenone core with two trifluoroethoxy groups, makes it a valuable building block in medicinal chemistry. The trifluoroethoxy moieties can significantly enhance metabolic stability and modify the pharmacokinetic profile of a parent molecule. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via a Williamson ether synthesis, starting from the commercially available 2',5'-dihydroxyacetophenone.
Principle
The synthesis is achieved through a nucleophilic substitution reaction (Williamson ether synthesis). The phenolic hydroxyl groups of 2',5'-dihydroxyacetophenone are deprotonated by a base, potassium carbonate, to form a more nucleophilic diphenoxide intermediate. This intermediate then reacts with an alkylating agent, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), to yield the desired diether product. Dimethylformamide (DMF) is used as a polar aprotic solvent to facilitate the reaction.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| 2',5'-Dihydroxyacetophenone | 490-78-8 | 152.15 | 5.00 g | 32.86 |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 | 13.62 g | 98.58 |
| 2,2,2-Trifluoroethyl trifluoromethanesulfonate | 64348-13-8 | 232.11 | 16.70 g | 71.99 |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | 73.09 | 100 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ~300 mL | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | ~400 mL | - |
| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~50 mL | - |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | 120.37 | As needed | - |
| Silica Gel (for column chromatography) | 7631-86-9 | 60.08 | As needed | - |
| Hexanes / Ethyl Acetate (Eluent) | - | - | As needed | - |
Equipment
-
250 mL three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Nitrogen or Argon gas inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
Standard laboratory glassware (beakers, flasks, graduated cylinders)
Procedure
-
Reaction Setup:
-
Assemble the 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is oven-dried.
-
Place the setup under an inert atmosphere (Nitrogen or Argon).
-
To the flask, add 2',5'-dihydroxyacetophenone (5.00 g, 32.86 mmol) and anhydrous potassium carbonate (13.62 g, 98.58 mmol).
-
Add 100 mL of anhydrous DMF to the flask via the dropping funnel.
-
-
Reaction Execution:
-
Stir the suspension at room temperature for 30 minutes.
-
Heat the mixture to 80°C using a heating mantle.
-
Slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (16.70 g, 71.99 mmol) to the reaction mixture dropwise over 30 minutes.
-
After the addition is complete, maintain the reaction at 80°C and stir for 12-16 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into 200 mL of cold deionized water in a beaker.
-
Transfer the aqueous mixture to a 500 mL separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers.
-
-
Washing and Drying:
-
Wash the combined organic extracts with deionized water (2 x 100 mL) to remove residual DMF.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient eluent system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., Hexanes:EtOAc 95:5 to 90:10).
-
Collect the fractions containing the desired product (identified by TLC).
-
Combine the pure fractions and remove the solvent under reduced pressure to yield 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone as a solid or oil.
-
Data Summary
Reaction Parameters
| Parameter | Value |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 - 16 hours |
| Solvent | Anhydrous DMF |
| Atmosphere | Inert (N₂ or Ar) |
Expected Product Characterization
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₁₂H₁₀F₆O₃ |
| Molecular Weight | 316.20 g/mol |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.50-7.60 (m, 1H, Ar-H), 7.15-7.25 (m, 2H, Ar-H), 4.40-4.50 (m, 4H, 2 x OCH₂CF₃), 2.60 (s, 3H, COCH₃) |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 198.0 (C=O), 152.8 (Ar-C), 151.5 (Ar-C), 123.0 (q, J = 277 Hz, CF₃), 122.5 (Ar-C), 118.0 (Ar-C), 117.5 (Ar-C), 66.5 (q, J = 35 Hz, OCH₂), 26.5 (COCH₃) |
| ¹⁹F NMR (CDCl₃, 376 MHz) | δ (ppm): -74.5 (t, J = 8.5 Hz) |
| Purity (HPLC) | >98% |
Note: NMR chemical shifts are estimated based on the structure and may vary slightly.
Workflow Diagram
Caption: Synthetic workflow for 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
References
Industrial Synthesis of Flecainide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the principal industrial synthesis routes for the antiarrhythmic drug flecainide. It includes a comparative analysis of different synthetic strategies, detailed experimental protocols for key reactions, and visual representations of the synthetic pathways.
Overview of Synthetic Strategies
The industrial production of flecainide, chemically known as 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide, primarily revolves around the synthesis of the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid , and its subsequent coupling with a piperidine-containing side chain. Several routes have been developed, starting from different commercially available materials. These routes are often designed to optimize yield, purity, cost-effectiveness, and safety on a large scale.
The final step in flecainide synthesis typically follows one of two main pathways:
-
One-Step Amidation: Direct coupling of an activated form of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-(aminomethyl)piperidine. This method is concise but can suffer from side reactions, such as acylation at the secondary amine of the piperidine ring[1][2].
-
Two-Step Amidation and Reduction: Reaction of the activated benzoic acid with 2-(aminomethyl)pyridine, followed by catalytic hydrogenation of the pyridine ring to the corresponding piperidine[1][2][3]. This two-step process is often preferred in industrial settings as it avoids the issue of isomeric impurities and can lead to higher overall yields and purity[1].
Comparative Data of Synthetic Routes
The following table summarizes quantitative data for different industrial synthesis routes of flecainide, providing a comparison of their efficiencies at various stages.
| Starting Material | Key Intermediate | Key Reaction Steps & Conditions | Overall Yield | Reference |
| 1,4-Dibromobenzene | 1,4-bis(2,2,2-trifluoroethoxy)benzene | 1. Etherification with 2,2,2-trifluoroethanol (TFE) using a base (e.g., sodium tert-butoxide) and a copper catalyst in DMF. 2. Acetylation to 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. 3. Oxidation to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. | Not explicitly stated for the entire sequence, but individual step yields are reported. | [1][2][4][5] |
| 2,5-Dihydroxybenzoic Acid | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 1. Trifluoroethylation using reagents like trifluoroethyl triflate. | This route is often cited as expensive for industrial scale. | [2][6] |
| 4-Fluoro-1-bromobenzene | 1,4-bis(2,2,2-trifluoroethoxy)benzene | 1. Reaction with TFE in the presence of a base and a copper-containing catalyst. | High yields for the formation of the key intermediate are reported. | [1] |
| 2-Chlorobenzoic Acid | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid | 1. Reaction with TFE and a base (e.g., sodium tert-butoxide) in DMF with a copper catalyst at elevated temperatures (e.g., 120°C). | Yields of 80-90% for the formation of the key intermediate are achievable. | [2] |
Final Conversion to Flecainide Acetate
| Precursor | Reaction Steps & Conditions | Yield | Melting Point | Reference |
| 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide | Catalytic hydrogenation with 5% Pt/C in glacial acetic acid under hydrogen pressure (approx. 10 psi) at room temperature for 6-7 hours. | 71% (first crop), additional 18% (second crop) | 150-152°C (first crop), 148-150°C (second crop) | [3] |
| Methyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate | Reaction with 2-(aminomethyl)piperidine in toluene at reflux for 10 hours. | 85% (free base) | Not specified | [1] |
| Flecainide Free Base | Treatment with glacial acetic acid in isopropanol, followed by precipitation with hexane. | 89% | Not specified | [2] |
Synthetic Route Diagrams
Route 1: From 1,4-Dibromobenzene
Caption: Synthesis of Flecainide from 1,4-Dibromobenzene.
Route 2: From 2-Chlorobenzoic Acid
Caption: Synthesis of Flecainide from 2-Chlorobenzoic Acid.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid from 2-Chlorobenzoic Acid
This protocol is adapted from the process described in US Patent 7,196,197 B2[2].
Materials:
-
2,2,2-Trifluoroethanol (TFE)
-
N,N-Dimethylformamide (DMF)
-
Sodium tert-butoxide
-
2-Chlorobenzoic acid
-
Cupric bromide (CuBr₂)
-
Water
-
20% Hydrochloric acid (HCl) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a solution of 2,2,2-trifluoroethanol (40.0 g) in DMF (100 ml), add sodium tert-butoxide (23.0 g) at 0°C.
-
Stir the solution at 20-25°C for 1 hour.
-
Add 2-chlorobenzoic acid (25.0 g) followed by cupric bromide (2.0 g).
-
Heat the mixture and stir at 120°C for 5 hours.
-
Cool the mixture to 10°C and add water (30 ml), followed by 20% HCl solution (90 ml).
-
Extract the solution with dichloromethane (3 x 50 ml).
-
The combined organic layers are then washed, dried, and the solvent is evaporated to yield the product.
Protocol 2: Two-Step Synthesis of Flecainide Acetate from 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
This protocol combines amidation and subsequent reduction steps.
Part A: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide
This part of the protocol is based on the procedure described in patent WO2002066413A1[3].
Materials:
-
2,2,2-Trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate
-
2-Aminomethylpyridine
-
Glyme
-
Hexane
Procedure:
-
Add 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (50 g, 0.125 mole) in 100 mL of glyme over approximately 40 minutes to a solution of 2-aminomethylpyridine (16.2 g, 0.15 mole) in 100 mL of glyme under a dry nitrogen atmosphere at 20-25°C.
-
Stir the resulting solution for about 20 hours at 20-25°C.
-
Heat the solution to a gentle reflux and stir for 3 hours.
-
Cool the solution to 20-25°C and concentrate in vacuo to a volume of 75 mL.
-
Add hexane (500 mL) with stirring at 20-25°C over 1 hour.
-
Stir the resulting slurry at 20-25°C for 4 hours and then filter.
-
Wash the collected solids with hexane (100 mL) and dry the product in air to a constant weight. The expected yield is an off-white powder (50 g, 99% yield) with a melting point of 101-103°C.[3]
Part B: Synthesis of Flecainide Acetate by Catalytic Hydrogenation
This procedure is adapted from the method described in patent US 3,900,481[3].
Materials:
-
2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide
-
Glacial acetic acid
-
5% Platinum on carbon (Pt/C)
-
Isopropyl alcohol
-
Acetone
-
Hexane
Procedure:
-
In a Parr apparatus, combine 0.33 mole (134.7 g) of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide, 1.347 liters of glacial acetic acid, and 13.5 g of 5% platinum on carbon.
-
Reduce the mixture under a hydrogen pressure of about 10 psi at room temperature. The reaction is typically complete in 6-7 hours.
-
Filter the reaction mixture and wash the catalyst with isopropyl alcohol.
-
Evaporate the combined solution and washings to obtain a residue.
-
Add hexane to the residue to precipitate a white solid.
-
Collect the solid and recrystallize from a mixture of acetone and hexane to yield 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide acetate. A 71% yield with a melting point of 150° to 152°C is expected. A second crop can be obtained by concentrating the residual liquid, yielding an additional 18% of the product.[3]
Safety Considerations
The synthesis of flecainide involves the use of hazardous materials and requires appropriate safety precautions.
-
Trifluoroethanol (TFE): TFE is a toxic and volatile substance. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Strong Bases: Reagents like sodium tert-butoxide are corrosive and react violently with water. Handle with care and in an inert atmosphere.
-
Catalytic Hydrogenation: This process involves flammable hydrogen gas under pressure. It must be carried out in specialized equipment (e.g., a Parr hydrogenator) by trained personnel.
-
Solvents: Many organic solvents used in these syntheses are flammable and may be toxic. Ensure proper ventilation and avoid ignition sources.
Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety guidelines.
References
- 1. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
- 2. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 3. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 4. US6316627B1 - Process for the preparation of flecainide - Google Patents [patents.google.com]
- 5. CN111018694A - Production method of flecainide - Google Patents [patents.google.com]
- 6. prepchem.com [prepchem.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Yield in 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, a key intermediate in the production of the antiarrhythmic drug, Flecainide.[1] This guide focuses on the critical Friedel-Crafts acylation step of 1,4-bis(2,2,2-trifluoroethoxy)benzene.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis, offering potential causes and actionable solutions.
Low or No Product Yield
| Question | Potential Causes | Troubleshooting Steps |
| Q1: Why is the yield of my Friedel-Crafts acylation reaction unexpectedly low? | 1. Inactive Lewis Acid Catalyst: Aluminum chloride (AlCl₃), the most common catalyst, is highly sensitive to moisture. Any presence of water in the reactants, solvent, or glassware will deactivate it. 2. Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required. 3. Suboptimal Reaction Temperature: The reaction may require heating to proceed at an adequate rate, or conversely, excessive heat can lead to side reactions and decomposition. 4. Deactivated Aromatic Substrate: While 1,4-bis(2,2,2-trifluoroethoxy)benzene is an activated ring, impurities in the starting material could inhibit the reaction. 5. Poor Quality Reagents: Impurities in the acetylating agent (e.g., acetyl chloride) can interfere with the reaction. | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents and freshly opened, high-purity Lewis acid. The AlCl₃ should be a fine, free-flowing powder; clumps may indicate hydration. 2. Optimize Catalyst Loading: Start with at least a 1:1 molar ratio of Lewis acid to the acetylating agent. A slight excess of the Lewis acid (e.g., 1.1 to 1.5 equivalents) may be beneficial. 3. Systematic Temperature Study: Begin the reaction at a low temperature (e.g., 0 °C) during the addition of reagents to control the initial exothermic reaction. Then, gradually warm the mixture to room temperature and, if necessary, heat to reflux. Monitor the reaction progress by TLC or GC to determine the optimal temperature profile. 4. Verify Starting Material Purity: Analyze the 1,4-bis(2,2,2-trifluoroethoxy)benzene starting material by NMR or GC-MS to ensure its purity. 5. Use High-Purity Acetylating Agent: Use freshly distilled or a new bottle of acetyl chloride. |
Formation of Impurities and Side Products
| Question | Potential Side Reactions | Mitigation Strategies |
| Q2: I am observing multiple spots on my TLC plate besides the product and starting material. What are the likely side products? | 1. Di-acylation: Due to the highly activating nature of the two trifluoroethoxy groups, a second acylation on the aromatic ring can occur, leading to the formation of a diacetylated product. 2. Positional Isomers: While the trifluoroethoxy groups are ortho, para-directing, trace amounts of other isomers might form, although the primary product is expected to be the 1,2,5-substituted isomer. 3. Cleavage of Ether Linkage: Under harsh Lewis acid conditions, cleavage of the trifluoroethoxy ether bonds is a possibility, though less common. This would lead to phenolic impurities. | 1. Control Stoichiometry: Use a molar ratio of the aromatic substrate to the acetylating agent that is close to 1:1. A slight excess of the aromatic substrate can also help to minimize di-acylation. 2. Optimize Reaction Conditions: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) or lower reaction temperatures can sometimes improve regioselectivity. However, this may come at the cost of a lower reaction rate. 3. Careful Work-up: Ensure the reaction is properly quenched with cold water or dilute acid to deactivate the Lewis acid and prevent further reactions. |
Product Isolation and Purification
| Question | Challenges | Recommended Procedures |
| Q3: I am having difficulty purifying the final product. What is the best method? | 1. Removal of Aluminum Salts: The aluminum salts formed during the work-up can sometimes be difficult to separate from the organic layer. 2. Crystallization Issues: The product may oil out or be slow to crystallize if impurities are present or if the wrong solvent system is used. | 1. Aqueous Work-up: After quenching the reaction with ice/HCl, ensure thorough mixing to dissolve all aluminum salts in the aqueous layer. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Washing the combined organic layers with water and brine will help remove residual inorganic salts. 2. Crystallization: The product is a solid at room temperature.[2] A common technique is to dissolve the crude product in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol, isopropanol, or a hexane/ethyl acetate mixture) and then allow it to cool slowly. Seeding with a small crystal of pure product can induce crystallization if it is slow to start. If the product oils out, try re-dissolving it in more solvent or using a different solvent system. |
Data Presentation: Optimizing Reaction Conditions
While specific comparative studies on the synthesis of this compound are not extensively available in the public domain, the following table provides a general framework for optimizing the Friedel-Crafts acylation based on known principles for similar activated aromatic compounds. Researchers should adapt this as a starting point for their optimization studies.
Table 1: General Parameters for Optimization of Friedel-Crafts Acylation
| Parameter | Condition 1 (Milder) | Condition 2 (Standard) | Condition 3 (Harsher) | Expected Outcome |
| Lewis Acid | FeCl₃, ZnCl₂ | AlCl₃ | AlCl₃ (excess) | AlCl₃ is generally more reactive but can lead to more side products. Milder catalysts may offer better selectivity with lower conversion. |
| Stoichiometry (Lewis Acid:Acylating Agent) | 1:1 | 1.1:1 | >1.5:1 | A slight excess of Lewis acid is often optimal. A large excess can promote side reactions. |
| Temperature | 0 °C to Room Temp | Room Temp to 60 °C | Reflux | Higher temperatures increase reaction rate but may also increase impurity formation. |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) | Nitrobenzene | Chlorinated solvents are standard. Nitrobenzene can sometimes alter regioselectivity but is more difficult to remove. |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,4-bis(2,2,2-trifluoroethoxy)benzene
This protocol is a general guideline and should be optimized for specific laboratory conditions and scales.
Materials:
-
1,4-bis(2,2,2-trifluoroethoxy)benzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for crystallization (e.g., ethanol, hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel over 15-20 minutes.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 1,4-bis(2,2,2-trifluoroethoxy)benzene (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). If the reaction is sluggish, it can be gently heated to reflux (around 40 °C for DCM) until the starting material is consumed.
-
Work-up: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture onto a stirred mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude solid by crystallization from a suitable solvent or solvent mixture.
Visualizations
Experimental Workflow
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic
Caption: A decision tree to guide troubleshooting efforts for low reaction yield.
References
Technical Support Center: Purification of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying crude 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone?
A1: Recrystallization is a widely reported and effective method for the purification of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone. Solvents such as hexane and isopropyl alcohol have been successfully used.[1]
Q2: What are the expected physical properties of purified 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone?
A2: Purified 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone is typically a pale yellow to white crystalline solid.[1] The melting point has been reported to be in the range of 84-86°C.[1]
Q3: What are potential impurities I should be aware of during the synthesis and purification of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone?
A3: While specific impurities for this compound are not extensively documented, general impurities in acetophenone synthesis can include unreacted starting materials, byproducts from side reactions, and residual solvents. In the context of its synthesis from 1,4-bis(2,2,2-trifluoroethoxy)benzene and an acetylating agent, potential impurities could include the starting ether and poly-acetylated products.
Q4: When should I consider using column chromatography for purification?
A4: Column chromatography is a suitable alternative if recrystallization fails to remove impurities effectively, particularly for non-crystalline or oily impurities. It is also useful for separating compounds with very similar solubility properties.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallizing | The compound's melting point is lower than the boiling point of the solvent. / The solution is cooling too rapidly. / High concentration of impurities. | - Use a lower boiling point solvent or a mixed solvent system. - Ensure slow cooling of the solution. - Attempt to pre-purify the crude material by another method (e.g., washing with a solvent in which the impurities are soluble). |
| No crystal formation upon cooling | The solution is not sufficiently saturated. / The solution is supersaturated but nucleation has not occurred. | - Concentrate the solution by evaporating some of the solvent and allow it to cool again. - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Low recovery of purified product | Too much solvent was used. / The crystals were filtered before crystallization was complete. / The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required to dissolve the crude product. - Ensure the solution has cooled to a low temperature (e.g., in an ice bath) before filtration. - Wash the collected crystals with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization | The chosen solvent is not optimal for separating the specific impurities. / Impurities co-crystallized with the product. | - Perform a second recrystallization with a different solvent or a mixed solvent system. - Consider an alternative purification method like column chromatography. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the desired compound | The solvent system (eluent) is not optimal. / The column was not packed properly. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.4 for the desired compound. - Ensure the column is packed uniformly without any cracks or channels. |
| Compound is not eluting from the column | The eluent is not polar enough. | - Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Compound is eluting too quickly | The eluent is too polar. | - Decrease the polarity of the eluent. For example, increase the percentage of hexane in a hexane/ethyl acetate mixture. |
| Streaking of the compound on the column | The compound is not very soluble in the eluent. / The compound is acidic or basic. | - Choose an eluent in which the compound is more soluble. - For acidic or basic compounds, consider adding a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
Quantitative Data Summary
| Purification Method | Solvent/Eluent | Yield (%) | Melting Point (°C) | Appearance | Reference |
| Recrystallization | Hexane | 71 | - | Pale yellow needles | [1] |
| Recrystallization | - | 90 | 84-86 | Light yellow crystalline solid | [1] |
| Recrystallization | Isopropyl alcohol | - | - | White solid | [1] |
Experimental Protocols
Recrystallization from Hexane
-
Dissolution: In a suitable flask, add the crude 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone. Add a minimal amount of hot hexane while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the formed crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold hexane to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent. The product should be pale yellow needles.[1]
Process Diagrams
Caption: A decision-making workflow for the purification of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
References
Flecainide Synthesis Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) related to the synthesis of flecainide.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for flecainide?
A1: The most prevalent synthetic route for flecainide involves a two-step process.[1][2] The first step is the amidation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid with 2-aminomethylpyridine to form N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Impurity B).[2] The second step is the catalytic hydrogenation of the pyridine ring of Impurity B to yield flecainide.[1][2]
Q2: What are the critical parameters to control during the hydrogenation step?
A2: The critical parameters to control during the hydrogenation of the pyridine ring include hydrogen pressure, reaction temperature, and the choice and loading of the catalyst.[2] Poor control of these parameters can lead to incomplete reduction, resulting in high levels of Impurity B, or over-reduction and side product formation. A new process has been shown to yield highly pure flecainide free base (99.78%) with a satisfactory yield (89.4%).[2]
Q3: How can I minimize the formation of the N-(pyridin-2-ylmethyl) intermediate (Impurity B) in the final product?
A3: Minimizing Impurity B levels requires ensuring the complete reduction of the pyridine ring. It can be challenging to reduce the amount of this intermediate to below 1.0% during the reaction.[2] Strategies to achieve this include optimizing the catalyst (e.g., platinum on carbon), catalyst loading, hydrogen pressure, and reaction time.[2][3] Formation of the hydrochloride salt of the intermediate before reduction can also facilitate a more efficient and selective reduction.[2][3] If the level of Impurity B remains high, repeated crystallizations may be necessary for its removal.[2]
Q4: What are the common degradation pathways for flecainide?
A4: Flecainide can degrade under various stress conditions, including acidic, alkaline, oxidative, photolytic, and thermal stress.[4][5] Forced degradation studies have shown that flecainide is susceptible to degradation under acidic, neutral, and oxidative conditions, leading to the formation of several degradation products.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High Levels of Impurity A | Presence of 2-aminomethyl-4-methylpyridine as an impurity in the 2-aminomethylpyridine starting material. | Use highly pure 2-aminomethylpyridine. Implement an incoming raw material quality control test to check for the presence of methylated analogs. |
| High Levels of Impurity B | Incomplete hydrogenation of the pyridine ring. | Increase hydrogen pressure, extend reaction time, or increase catalyst loading. Ensure the catalyst is active. Consider converting the intermediate to its hydrochloride salt before hydrogenation to improve selectivity.[2] |
| Formation of Impurity C | The exact mechanism is not fully elucidated in the provided literature, but it is an N-oxide impurity. | The formation of N-oxides can sometimes occur during oxidative conditions. Ensure the reaction is carried out under an inert atmosphere and that reagents and solvents are free from oxidizing agents. |
| Presence of Degradation Products | Exposure to harsh conditions such as strong acids, bases, oxidizing agents, light, or high temperatures.[4] | Handle and store flecainide and its intermediates under controlled conditions, protected from light and extreme temperatures. Use purified solvents and reagents to avoid introducing contaminants that could catalyze degradation. |
| Low Yield of Flecainide | Poor selectivity in the pyridine ring reduction, leading to side product formation. Tedious purification methods like column chromatography or repeated crystallizations can also reduce the overall yield.[2] | Optimize the hydrogenation conditions for better selectivity. An improved process that avoids column chromatography and uses a highly selective reduction of the pyridine ring has been reported to provide a good yield.[2] |
Common Side Products and Impurities
| Impurity Name | Structure | Type |
| Impurity A | 2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide | Process-related[2] |
| Impurity B | N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | Process-related (Intermediate)[2] |
| Impurity C | N-(1-oxido-pyridin-1-ium-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | Process-related (N-oxide)[2] |
| Degradation Products | Various | Degradation[4][7] |
| Residual Solvents | N/A | Process-related[7] |
Experimental Protocols
Synthesis of Flecainide
A common method for the synthesis of flecainide involves the following key steps:
-
Amidation: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is reacted with 2-aminomethylpyridine. This can be achieved by first converting the benzoic acid to its acid chloride, which then reacts with 2-aminomethylpyridine.[1] Alternatively, coupling agents can be used.
-
Hydrogenation: The resulting N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (Impurity B) is then subjected to catalytic hydrogenation to reduce the pyridine ring to a piperidine ring, yielding flecainide.[1] A typical procedure involves using a platinum-on-carbon catalyst in a suitable solvent under hydrogen pressure.[2]
Synthesis of Impurity A: 2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide
This impurity is synthesized following the standard flecainide synthesis protocol but using 2-aminomethyl-4-methylpyridine as the starting material instead of 2-aminomethylpyridine. The subsequent amidation and hydrogenation steps will lead to the formation of Impurity A.[2]
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A validated stability-indicating HPLC method for the determination of flecainide acetate in the presence of its degradation products has been developed.[4][5]
-
Column: RP-C18
-
Mobile Phase: A mixture of phosphate buffer (pH 3.3), acetonitrile, and triethylamine (53:47:0.03, by volume).[5]
-
Flow Rate: 1.0 mL/min[5]
-
Detection: UV at 292 nm[5]
Another UPLC-MS method has been developed for the determination of flecainide acetate and four of its related impurities (A, B, D, and E).[6]
-
Column: Waters Acquity BEH C18 (100 mm x 2.1 mm x 1.7µ)
-
Mobile Phase: Gradient elution with Solvent A (10 mM Ammonium formate) and Solvent B (acetonitrile).[6]
-
Gradient Program (Tmin/%Solvent B): 0/15, 1/15, 3/90, 5/90, 7/15, 9/15.[6]
-
Flow Rate: 0.3 mL/min[6]
Visualizations
Caption: General synthetic pathway of flecainide.
Caption: Logical relationship of impurity formation in flecainide synthesis.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Determination of Flecainide acetate and its degradation impurities by UPLC-MS | Semantic Scholar [semanticscholar.org]
- 7. veeprho.com [veeprho.com]
Technical Support Center: Flecainide Intermediate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of flecainide and its intermediates.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of flecainide, focusing on the key intermediate reactions.
Q1: During the amide coupling of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-aminomethylpyridine, my reaction yield is low and I observe unreacted starting material. What are the possible causes and solutions?
Low yields in the amide coupling step can be attributed to several factors, primarily related to the activation of the carboxylic acid and reaction conditions.
Possible Causes:
-
Inefficient Carboxylic Acid Activation: The direct reaction between a carboxylic acid and an amine is slow. An activating agent is necessary to facilitate the formation of the amide bond. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used but can be sensitive to moisture and generate solid waste, which is not ideal for large-scale synthesis.[1]
-
Moisture Contamination: The presence of water in the reaction mixture can hydrolyze the activated carboxylic acid intermediate, leading to the regeneration of the starting material and reduced yields.
-
Suboptimal Catalyst: Boric acid can be used as a cost-effective and efficient catalyst for this amidation.[1] It activates the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and reagents. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Optimize Carboxylic Acid Activation:
-
If using coupling agents like DCC or EDC, ensure they are of high purity and used in the correct stoichiometric amounts. The addition of 1-hydroxybenzotriazole (HOBt) can improve efficiency and reduce side reactions.
-
Consider using boric acid as a catalyst (approximately 0.1 eq.).[1] This method has been shown to provide a facile condensation with good yields.[1]
-
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting materials and the formation of the product. This will help determine the optimal reaction time.
Q2: I am observing a significant amount of Impurity A (2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamide) in my final product. How is this impurity formed and how can I control it?
Impurity A is a process-related impurity that can arise during the synthesis of flecainide.[1][2]
Formation Pathway:
The exact mechanism for the formation of the 4-methylpiperidine moiety is not explicitly detailed in the provided search results, but it is identified as a process-related impurity.[1] It is plausible that it originates from a methylated impurity in the starting materials or a side reaction during the hydrogenation of the pyridine ring.
Control Strategies:
-
Purity of Starting Materials: Ensure the purity of the 2-aminomethylpyridine and other reagents to minimize the introduction of methylated analogues.
-
Optimization of Hydrogenation: The conditions of the catalytic hydrogenation step are critical. Fine-tuning the catalyst, solvent, temperature, and pressure can help minimize the formation of this and other impurities.
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Purification: If Impurity A is present in the final product, purification via column chromatography or repeated crystallization may be necessary to meet the required purity limits.[1]
Q3: The catalytic hydrogenation of the pyridine intermediate (N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide) is slow or incomplete. What are the potential issues and how can I troubleshoot them?
Slow or incomplete hydrogenation of the pyridine ring is a common challenge.
Possible Causes:
-
Catalyst Inactivity or Poisoning: The catalyst (e.g., Platinum on carbon) may be old or inactive.[3] More importantly, pyridine and its derivatives can act as catalyst poisons by strongly binding to the metal surface, thus inhibiting the reaction.[3][4]
-
Poor Selectivity: The reaction conditions may not be optimal, leading to poor selectivity and incomplete conversion.[1]
-
Suboptimal Reaction Conditions: Factors such as hydrogen pressure, temperature, and solvent can significantly impact the reaction rate and efficiency.
Troubleshooting Steps:
-
Catalyst Selection and Handling:
-
Use a fresh, high-quality catalyst. Pearlmann's catalyst (Pd(OH)₂ on carbon) is often more active than Pd/C.[3]
-
Ensure the catalyst is handled properly to avoid deactivation.
-
-
Overcoming Catalyst Poisoning:
-
Acidic Conditions: Performing the hydrogenation in an acidic solvent like acetic acid can protonate the nitrogen of the pyridine ring.[3] This reduces its coordinating ability with the catalyst, thereby minimizing poisoning and facilitating the reaction.[3] The formation of the hydrochloride salt of the intermediate before hydrogenation has been shown to improve purity and yield.[1]
-
Catalyst Loading: Increasing the catalyst loading might be necessary, but this should be optimized to balance cost and efficiency.
-
-
Optimization of Reaction Parameters:
-
Temperature and Pressure: Increasing the temperature and/or hydrogen pressure can enhance the reaction rate. However, this must be done cautiously as harsh conditions can sometimes lead to side reactions.
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Solvent: Polar solvents like methanol, ethanol, or acetic acid are generally suitable for hydrogenation.[3]
-
Frequently Asked Questions (FAQs)
Q: What are the common impurities encountered in flecainide synthesis?
A: The most common process-related and degradation impurities include:
-
Impurity A: 2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamide[1]
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Impurity B / Intermediate: N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide[1]
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Impurity C: 4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2- trifluoroethoxy) benzamide[1]
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Impurity D / Starting Material: 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid[5]
Q: What analytical methods are recommended for monitoring the synthesis of flecainide and its intermediates?
A: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common method for monitoring reaction progress and assessing the purity of intermediates and the final product.[5][6][7] UPLC-MS can also be used for the determination of flecainide and its impurities.[8]
Q: What are the key intermediates in the synthesis of flecainide?
A: The primary intermediates are:
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2,5-bis(2,2,2-trifluoroethoxy)benzoic acid: This is the starting material for the core structure.
-
N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide: This is formed by the amide coupling of the benzoic acid derivative and 2-aminomethylpyridine and is the direct precursor to flecainide.[1]
Data Presentation
Table 1: Key Intermediates and Impurities in Flecainide Synthesis
| Compound Name | Role/Type | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid | Starting Material/Impurity D | C₁₁H₈F₆O₄ | 318.17 |
| N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | Intermediate/Impurity B | C₁₇H₁₄F₆N₂O₃ | 408.30 |
| Flecainide | Active Pharmaceutical Ingredient | C₁₇H₂₀F₆N₂O₃ | 414.34 |
| 2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamide | Impurity A | C₁₈H₂₂F₆N₂O₃ | Not explicitly found |
| 4-hydroxy-N-(piperidin-2-ylmethyl)-2,5-bis(2,2,2- trifluoroethoxy) benzamide | Impurity C | C₁₇H₂₂F₆N₂O₄ | Not explicitly found |
Table 2: Typical HPLC Conditions for Flecainide and Impurity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | ZORBAX-SB C18 (4.6mm x 75 mm, 3.5 µm)[9] | RP-C18[5] | C18 Qualisil BDS (250mm×4.5mm×5µm)[7] |
| Mobile Phase | 0.1% formic acid: methanol (40:60, v/v)[9] | Phosphate buffer pH 3.3-acetonitrile-triethylamine (53:47:0.03, by volume)[10] | Water: acetonitrile (60:40 v/v) with pH adjusted to 3.0 with orthophosphoric acid[7] |
| Flow Rate | 600 µL/min[9] | 1.0 mL/min[10] | 1.0 mL/min[7] |
| Detection | Mass Spectrometry (MS)[9] | UV at 292 nm[10] | UV at 296 nm[7] |
| Column Temp. | 40°C[9] | Not specified | Not specified |
| Retention Times | Flecainide: ~2.37 min, Impurity A: ~2.68 min[9] | Not specified | Not specified |
Experimental Protocols
Protocol 1: Amide Coupling using Boric Acid [1]
-
Reaction Setup: In a suitable reaction vessel, dissolve 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent) in toluene.
-
Catalyst Addition: Add a catalytic amount of boric acid (0.1 equivalents).
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Amine Addition: Add 2-aminomethylpyridine (1 to 1.2 equivalents) to the mixture.
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Reaction: Heat the mixture to reflux and monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If isolating the hydrochloride salt, treat the mixture with hydrochloric acid.[1]
-
The product can be isolated by filtration and purified by recrystallization.
-
Protocol 2: Catalytic Hydrogenation of the Pyridine Intermediate [1]
-
Reaction Setup: In a hydrogenation reactor, dissolve the hydrochloride salt of N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide (1 equivalent) in a suitable solvent such as methanol or acetic acid.
-
Catalyst Addition: Add Platinum on Carbon (Pt/C) catalyst (typically 5-10% w/w).
-
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 12 kg/cm ²).[1] Heat the reaction mixture to the target temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up:
-
Cool the reactor and carefully vent the hydrogen gas.
-
Filter the reaction mixture to remove the catalyst.
-
The solvent can be removed under reduced pressure to yield the crude flecainide.
-
The free base can then be converted to the acetate salt by treatment with acetic acid.[1]
-
Visualizations
Caption: Synthetic pathway of Flecainide from its key starting material.
Caption: Decision tree for troubleshooting the catalytic hydrogenation step.
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Determination of Flecainide acetate and its degradation impurities by UPLC-MS | Semantic Scholar [semanticscholar.org]
- 9. worldwidejournals.com [worldwidejournals.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities can originate from starting materials or side reactions during synthesis. The synthesis of this compound often involves a Friedel-Crafts acylation or a related reaction. Potential impurities include:
-
Unreacted starting materials: Such as 1,4-bis(2,2,2-trifluoroethoxy)benzene.
-
O-acylated byproducts: Phenols can undergo acylation on the hydroxyl group to form a phenyl ester, which is a common side reaction.
-
Positional isomers: Acylation at other positions on the aromatic ring, although the 2,5-disubstitution pattern directs the incoming acetyl group.
-
Products of Fries rearrangement: The O-acylated ester byproduct can rearrange to form other hydroxyaryl ketone isomers in the presence of the Lewis acid catalyst.
-
Residual catalyst and solvents: From the reaction and workup steps.
Q2: What is the typical physical state and appearance of pure this compound?
A2: Pure this compound is a solid at room temperature. Its appearance is typically a white to off-white crystalline powder.
Q3: Which analytical techniques are recommended for assessing the purity of this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and identification of impurities. Thin-Layer Chromatography (TLC) is a quick and effective tool for monitoring the progress of purification.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling out instead of crystallization | The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure a slower cooling rate. - Add a seed crystal to induce crystallization. - Redissolve the oil in a small amount of a "good" solvent and then add a "poor" solvent dropwise until turbidity appears, then allow to cool slowly. |
| Poor recovery of the purified product | The compound is too soluble in the recrystallization solvent at low temperatures. | - Choose a solvent in which the compound has lower solubility at room temperature or below. - Cool the solution in an ice bath or refrigerator to maximize crystal formation. - Minimize the amount of hot solvent used to dissolve the crude product. |
| Colored impurities remain after recrystallization | The impurities have similar solubility to the product. | - Perform a hot filtration with activated carbon to remove colored impurities before allowing the solution to cool and crystallize. |
| No crystal formation upon cooling | The solution is not saturated, or the compound is too soluble. | - Evaporate some of the solvent to increase the concentration. - Add a "poor" solvent (in which the compound is less soluble) dropwise to the solution. - Scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor separation of the product from impurities | Inappropriate solvent system (mobile phase) or stationary phase. | - Optimize the mobile phase polarity using TLC. A good starting point for this fluorinated compound on silica gel is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane). - Consider using a specialized fluorinated stationary phase, which can offer different selectivity for fluorinated compounds. - Employ a gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity. |
| Product elutes too quickly (low retention) | The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent. |
| Product does not elute from the column (strong retention) | The mobile phase is not polar enough, or the compound has a strong affinity for the stationary phase. | - Increase the polarity of the mobile phase. - If using a very non-polar mobile phase, adding a small amount of a more polar solvent like methanol can help elute highly retained compounds. |
| Tailing of the product peak | Interactions between the compound and the stationary phase (e.g., acidic silica gel). | - Add a small amount of a modifier to the mobile phase, such as a few drops of triethylamine to neutralize acidic sites on the silica gel. |
| Cracking or channeling of the silica gel bed | Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry. |
Experimental Protocols
Recrystallization Protocol
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
Solvent System Selection: A mixed solvent system is often effective for fluorinated aromatic ketones. A good starting point is a mixture of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble).
| Solvent System | "Good" Solvent | "Poor" Solvent |
| 1 | Dichloromethane (DCM) | Hexanes or Heptane |
| 2 | Ethyl Acetate | Hexanes or Heptane |
| 3 | Acetone | Water |
Procedure:
-
Dissolution: In a flask, dissolve the crude this compound in a minimal amount of the hot "good" solvent (e.g., Dichloromethane).
-
Hot Filtration (Optional): If insoluble impurities or colored tars are present, perform a hot gravity filtration.
-
Addition of "Poor" Solvent: While the solution is still warm, slowly add the "poor" solvent (e.g., Hexanes) dropwise with constant swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of the hot "good" solvent to just redissolve the cloudiness, resulting in a clear, saturated solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum yield, subsequently cool the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold "poor" solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Column Chromatography Protocol
Stationary Phase: Silica gel (60-120 mesh or 230-400 mesh for flash chromatography).
Mobile Phase Selection: The ideal mobile phase should provide a good separation of the target compound from its impurities on a TLC plate. The target compound should have an Rf value of approximately 0.2-0.4.
| Mobile Phase System (v/v) | Initial Polarity | Use Case |
| Hexane:Ethyl Acetate | 95:5 to 80:20 | General purpose, good for separating non-polar impurities. |
| Dichloromethane:Hexane | 10:90 to 50:50 | Offers different selectivity compared to ethyl acetate systems. |
Procedure:
-
Column Packing: Pack the chromatography column with a slurry of silica gel in the initial, least polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent (like dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry, impregnated silica gel onto the top of the column bed.
-
Elution: Begin eluting with the initial mobile phase.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Gradient Elution (Optional): If impurities are slow-moving, gradually increase the polarity of the mobile phase to expedite their elution after the main product has been collected.
-
Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
Technical Support Center: Catalyst Selection for Hydrogenation in Flecainide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding catalyst selection for the hydrogenation step in the synthesis of Flecainide.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the catalytic hydrogenation of the pyridine ring in the flecainide synthesis intermediate, 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide.
| Issue | Potential Cause | Recommended Action |
| Low or No Conversion | Catalyst Inactivity or Poisoning: Catalysts like Palladium on Carbon (Pd/C) and Raney Nickel have shown susceptibility to poisoning and deactivation in this reaction.[1][2] | - Switch to Platinum on Carbon (Pt/C): Pt/C has been shown to be a more effective and robust catalyst for this specific transformation.[3][4] - Ensure Anhydrous Conditions: Moisture can negatively impact the catalyst activity. - Check Substrate Purity: Impurities in the starting material can act as catalyst poisons. |
| Incomplete Reaction: The reaction stalls before all the starting material is consumed. This can be an issue even with Pt/C if not run to completion.[4] | - Form the Hydrochloride Salt: Convert the pyridine intermediate to its anhydrous hydrochloride salt before hydrogenation. This significantly facilitates the reduction of the pyridine ring.[3][4] - Optimize Reaction Time: Monitor the reaction closely (e.g., by TLC or HPLC) to ensure it goes to completion. An optimized process with Pt/C can be completed within 2 hours.[3] | |
| Formation of Impurities | Side Reactions: Undesired byproducts can form, complicating purification.[1][4] | - Control Reaction Conditions: Adhere to optimized temperature (60-65°C) and hydrogen pressure (15-20 kg/cm ²) to minimize side reactions.[3][4] - Minimize Reaction Time: A shorter reaction time, facilitated by an efficient catalyst like Pt/C, reduces the likelihood of impurity formation.[5] |
| De-trifluoroethoxylation: The trifluoroethoxy groups are sensitive to reduction at harsh conditions (high catalyst loading, high temperature, high pressure, long reaction times).[5] | - Use Low Catalyst Loading: Employ a catalytic amount of Pt/C to avoid over-reduction.[5] - Maintain Moderate Conditions: Avoid excessive temperature and pressure.[3][4] | |
| Difficulty in Purification | Presence of Unreacted Starting Material: If the reaction is incomplete, separating the product from the starting material can be challenging and may require repeated crystallizations.[3][4] | - Ensure Complete Conversion: Drive the reaction to completion by using the recommended Pt/C catalyst and HCl salt intermediate. This is crucial as it is strenuous to remove the starting material if it remains above 1.0%.[3][4] |
| Catalyst Deactivation on Reuse | Coking or Sintering: The catalyst surface can be blocked by carbonaceous deposits or the metal particles can agglomerate, reducing activity.[6][7] | - Filter Catalyst Promptly: Once the reaction is complete, filter the catalyst to prevent prolonged contact with the product and solvent.[5] - Consider Catalyst Regeneration: While challenging, regeneration protocols for palladium catalysts exist, though fresh catalyst is often preferred for consistent results.[8] |
Frequently Asked Questions (FAQs)
Q1: Which catalyst is recommended for the hydrogenation of the pyridine ring in flecainide synthesis?
A1: Platinum on Carbon (Pt/C) is the highly recommended catalyst for this step.[3][4] While Palladium on Carbon (Pd/C) and Raney Nickel have been used, they are prone to incomplete reaction and catalyst poisoning.[5]
Q2: Why is it beneficial to form the hydrochloride (HCl) salt of the intermediate before hydrogenation?
A2: The formation of the anhydrous hydrochloride salt of the 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide intermediate significantly facilitates the reduction of the pyridine ring.[3][4] This leads to a faster and more complete reaction, minimizing the amount of unreacted starting material and simplifying purification.
Q3: What are the optimal reaction conditions for the hydrogenation step using Pt/C?
A3: An improved and commercially viable process utilizes the following conditions:
-
Catalyst: Platinum on Carbon (Pt/C)
-
Substrate: Anhydrous hydrochloride salt of the pyridine intermediate
-
Reaction Time: Approximately 2 hours[3]
Q4: What are the potential side reactions or impurities I should be aware of?
A4: The primary concerns are incomplete reaction, leaving starting material in the product, and the removal of the trifluoroethoxy groups (de-trifluoroethoxylation) under harsh conditions.[4][5] Other process-related impurities can also form, and their control is crucial for achieving the desired purity of the final active pharmaceutical ingredient (API).[1][2]
Q5: How can I avoid the de-trifluoroethoxylation side reaction?
A5: This side reaction is promoted by high catalyst loadings, prolonged reaction times, high hydrogen pressure, and elevated temperatures.[5] To avoid it, use a low loading of a highly active catalyst like Pt/C and maintain moderate and controlled reaction conditions.[5]
Q6: What is a typical yield and purity for the hydrogenated product using the optimized Pt/C process?
A6: The optimized process using Pt/C on the HCl salt of the intermediate can produce the flecainide free base with high purity (99.78%) and a satisfactory yield (89.4%).[3]
Data Presentation
Table 1: Comparison of Catalysts for Flecainide Synthesis Hydrogenation
| Catalyst | Reported Performance | Key Issues | Reference |
| Platinum on Carbon (Pt/C) | Highly Effective: Complete reaction within 2 hours with high purity (99.78%) and yield (89.4%) when used with the HCl salt intermediate. | Requires formation of the HCl salt for optimal performance. | [3][4] |
| 10% Palladium on Carbon (Pd/C) | Ineffective: Incomplete reaction after 20 hours. | Impurity formation, catalyst poisoning. | [5] |
| 20% Palladium on Carbon (Pd/C) | Ineffective: Incomplete reaction even after 15 hours. | Impurity formation, catalyst poisoning. | [5] |
| Raney Nickel | Ineffective: Incomplete reaction after 24 hours. | Catalyst poisoning. | [5] |
Experimental Protocols
Optimized Protocol for the Hydrogenation of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide hydrochloride
This protocol is based on an improved, commercially feasible process.[3]
-
Preparation of the Hydrochloride Salt:
-
Dissolve the 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide intermediate in a suitable anhydrous solvent.
-
Introduce anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent) to precipitate the hydrochloride salt.
-
Isolate the anhydrous hydrochloride salt by filtration and dry under vacuum.
-
-
Catalytic Hydrogenation:
-
Charge a suitable autoclave with the anhydrous hydrochloride salt of the intermediate and methanol as the solvent.
-
Add a catalytic amount of Platinum on Carbon (Pt/C).
-
Seal the autoclave and purge with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to 15-20 kg/cm ².
-
Heat the reaction mixture to 60-65°C with stirring.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2 hours.
-
Once the reaction is complete, cool the mixture to room temperature and carefully vent the hydrogen pressure.
-
Filter the reaction mixture to remove the Pt/C catalyst.
-
The resulting filtrate contains the flecainide free base, which can be isolated and purified in subsequent steps (e.g., formation of the acetate salt).
-
Visualizations
References
- 1. journaljpri.com [journaljpri.com]
- 2. researchgate.net [researchgate.net]
- 3. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Managing Impurities in Flecainide Acetate Production
This technical support center is a resource for researchers, scientists, and drug development professionals to address common challenges in managing impurities during the production of flecainide acetate.
Frequently Asked Questions (FAQs)
Q1: What are the common process-related impurities in flecainide acetate synthesis?
A1: During the synthesis of flecainide acetate, several process-related impurities can arise. These are often intermediates or by-products that are carried over to the final active pharmaceutical ingredient (API).[1][2][3] Key process-related impurities include:
-
Impurity A: 2,5–bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamide.[1][2]
-
Impurity B / Compound III: N-(pyridin-2-ylmethyl)-2,5-bis(2,2,2-trifluoroethoxy) benzamide.[1]
-
Impurity C: The N-oxide of Flecainide acetate.[1]
It is crucial to control these impurities at the initial stages of synthesis to avoid the need for multiple purifications of the final product.[1]
Q2: What are the potential degradation products of flecainide acetate?
A2: Flecainide acetate is susceptible to degradation under various stress conditions.[2][4][5][6] Forced degradation studies have shown that impurities can form under acidic, alkaline, oxidative, photolytic, and thermal stress.[2][4][5][6][7] Two notable degradation products are Flecainide Impurity B and Impurity D.[2][4] Understanding the degradation pathways is essential for developing stable formulations and establishing appropriate storage conditions.[5]
Q3: What are the regulatory guidelines for controlling impurities in flecainide acetate?
A3: The levels of impurities in flecainide acetate, as with any active pharmaceutical ingredient, are regulated by international guidelines, primarily from the International Council for Harmonisation (ICH).[1][2] These guidelines establish thresholds for reporting, identification, and qualification of impurities to ensure the safety and efficacy of the drug product.[8] Manufacturers must develop and validate analytical methods to demonstrate that impurity levels are consistently below these regulatory limits.[1]
Q4: How can process parameters be optimized to minimize impurity formation?
A4: Optimizing the synthesis process is a key strategy for controlling impurities. For example, in the amidation reaction between 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-aminomethyl pyridine, using boric acid as a catalyst has been shown to be a cost-effective and plant-feasible method that yields a high-purity product.[1] Additionally, facilitating the reduction of the pyridine ring through the formation of its HCl salt can lead to a purer final product, minimizing the need for extensive purification steps like column chromatography or repeated crystallizations.[1]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| High levels of Impurity A detected in the final API. | Incomplete reaction or side reaction during the synthesis of 2,5–bis (2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl) methyl) benzamide.[1][2] | Optimize reaction conditions (e.g., temperature, reaction time, stoichiometry of reactants) for the formation of the desired product. Implement in-process controls to monitor the consumption of starting materials and the formation of Impurity A. |
| Presence of unknown peaks in the HPLC chromatogram. | Formation of new or unexpected impurities due to changes in raw materials, solvents, or reaction conditions. Degradation of the sample during analysis. | Conduct stress testing (acid, base, oxidation, heat, light) to intentionally degrade the flecainide acetate and see if the unknown peak matches any of the degradation products.[2][4][5] Use a mass spectrometer (LC-MS) to identify the mass of the unknown impurity and elucidate its structure.[7] |
| Difficulty in separating flecainide acetate from its impurities by HPLC. | Suboptimal HPLC method parameters (e.g., column, mobile phase, gradient). | Develop and validate a stability-indicating HPLC method.[2][4] Experiment with different stationary phases (e.g., C18, C8), mobile phase compositions (e.g., buffer pH, organic modifier ratio), and gradient profiles to achieve optimal separation.[2][4][9] |
| Impurity levels increase during storage. | The drug product is degrading due to environmental factors such as heat, light, or moisture.[8] | Perform stability studies under controlled temperature and humidity conditions to determine the appropriate storage conditions and shelf life.[5] Consider reformulating the product with protective excipients or using more protective packaging. |
Impurity Data
Table 1: Common Impurities in Flecainide Acetate Production
| Impurity Name | Type | Molecular Formula | Molecular Weight ( g/mol ) |
| Flecainide Impurity A | Process-related[1] | C₁₇H₁₈F₆N₂O₂ | 396.33[10] |
| Flecainide Impurity B | Process-related, Degradation[1][4] | C₁₇H₁₄F₆N₂O₃ | 408.30[10] |
| Flecainide Impurity C | Process-related[1] | C₁₇H₂₀F₆N₂O₄ | 430.34[10] |
| Flecainide Impurity D | Degradation[4] | Not specified | Not specified |
| Flecainide Impurity E | Not specified | C₁₇H₁₄F₆N₂O₃ | 408.30[10] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
This protocol is a general guideline for the analysis of flecainide acetate and its impurities. Method validation according to ICH guidelines is essential.[2][4][9]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase Composition: A mixture of phosphate buffer, acetonitrile, and triethylamine (e.g., 53:47:0.03, v/v/v).[2][4]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
3. Sample Preparation:
-
Accurately weigh and dissolve a suitable amount of the flecainide acetate sample in the mobile phase to obtain a known concentration.
-
Filter the solution through a 0.45 µm membrane filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
Record the chromatogram and identify the peaks corresponding to flecainide acetate and its impurities based on their retention times, which should be established using reference standards.
-
Quantify the impurities using a suitable method (e.g., external standard, area normalization).
Thin-Layer Chromatography (TLC) for Impurity Detection
TLC can be used as a complementary and semi-quantitative method for impurity detection.[2][4][5][6]
1. Materials:
-
Stationary Phase: Aluminum TLC plates precoated with silica gel G F254.[2][4][5][6]
-
Mobile Phase: A mixture of methanol, ethyl acetate, and 33% ammonia (e.g., 3:7:0.3, v/v/v).[2][4][5][6]
2. Sample Preparation:
-
Dissolve the flecainide acetate sample in a suitable solvent (e.g., methanol) to obtain a concentrated solution.
3. Procedure:
-
Apply a small spot of the sample solution onto the TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase until the solvent front reaches a predetermined height.
-
Dry the plate and visualize the spots under UV light (at 290 nm) or by exposure to iodine vapor.[2][4][5][6]
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Calculate the Rf values of the spots and compare them with those of reference standards.
Visualizations
References
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. journaljpri.com [journaljpri.com]
- 4. Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fue.edu.eg [fue.edu.eg]
- 7. [PDF] Determination of Flecainide acetate and its degradation impurities by UPLC-MS | Semantic Scholar [semanticscholar.org]
- 8. veeprho.com [veeprho.com]
- 9. researchgate.net [researchgate.net]
- 10. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Synthesis of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, a key intermediate in the production of the antiarrhythmic drug, Flecainide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone?
A1: The most prevalent synthetic strategies commence with either 2',5'-dihydroxyacetophenone or a hydroquinone derivative.
-
Route A: Direct Trifluoroethylation of 2',5'-Dihydroxyacetophenone. This is a direct approach where the hydroxyl groups of 2',5'-dihydroxyacetophenone are alkylated using a suitable trifluoroethylating agent.
-
Route B: Acetylation of 1,4-bis(2,2,2-trifluoroethoxy)benzene. This two-step process involves the initial synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene from hydroquinone, followed by a Friedel-Crafts acetylation to introduce the acetyl group.
Q2: What are the primary safety concerns during the scale-up of this synthesis?
A2: The primary safety concerns revolve around the handling of hazardous reagents and managing reaction exotherms.
-
Hazardous Reagents: 2,2,2-Trifluoroethyl trifluoromethanesulfonate (triflate) is a powerful alkylating agent that is also toxic and corrosive.[1][2][3] Appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
-
Exothermic Reactions: The Friedel-Crafts acetylation step is highly exothermic and requires careful temperature control to prevent runaway reactions, especially at a larger scale. A robust cooling system and controlled addition of reagents are critical.
-
Base Handling: Strong bases like sodium hydride (NaH) are often used for deprotonation. NaH is flammable and reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
Q3: What are the most critical parameters to control during the trifluoroethylation step?
A3: The trifluoroethylation step, a Williamson ether synthesis, is sensitive to several parameters that can impact yield and purity.
-
Stoichiometry of Reagents: Precise control of the molar equivalents of the starting phenol, base, and trifluoroethylating agent is crucial to ensure complete disubstitution and minimize side products.
-
Reaction Temperature: The reaction temperature influences the rate of reaction and the prevalence of side reactions. The optimal temperature will depend on the specific base and solvent system used.
-
Choice of Base and Solvent: The selection of a suitable base and a non-nucleophilic, polar aprotic solvent (e.g., DMF, acetonitrile, THF) is critical for achieving good solubility of the phenoxide and facilitating the SN2 reaction.[4]
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be effectively monitored using standard chromatographic techniques.
-
Thin Layer Chromatography (TLC): TLC is a quick and convenient method to track the consumption of the starting material and the formation of the product. A suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) should be developed to achieve good separation of the starting material, mono-alkylated intermediate, and the final product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It allows for accurate determination of the conversion rate and the formation of any impurities.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete reaction. 2. Formation of side products (e.g., mono-alkylated intermediate). 3. Degradation of product during workup or purification. | 1. Increase reaction time or temperature. Ensure the base is sufficiently strong and added in the correct stoichiometry to deprotonate both hydroxyl groups. 2. Use a slight excess of the trifluoroethylating agent and base. Monitor the reaction closely by TLC or HPLC to ensure complete conversion. 3. Use mild workup conditions. Avoid prolonged exposure to strong acids or bases. Optimize purification methods to minimize losses. |
| Presence of Mono-alkylated Impurity | 1. Insufficient amount of base or trifluoroethylating agent. 2. Poor solubility of the intermediate mono-phenoxide salt. | 1. Ensure at least two equivalents of base and trifluoroethylating agent are used. 2. Use a more effective solvent system to ensure all intermediates remain in solution. Consider a stronger base to facilitate the second deprotonation. |
| Formation of Unknown Impurities | 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Presence of impurities in starting materials or reagents. 3. Reaction with solvent (if a nucleophilic solvent is used). | 1. Lower the reaction temperature and extend the reaction time. 2. Use high-purity starting materials and reagents. 3. Ensure the use of a non-nucleophilic, anhydrous solvent.[4] |
| Difficulty in Product Purification | 1. Similar polarity of the product and impurities. 2. Oily product that is difficult to crystallize. | 1. Optimize the mobile phase for column chromatography to improve separation. Consider using a different stationary phase. 2. Attempt co-distillation with a high-boiling solvent to remove residual solvents. Try different solvent systems for recrystallization. Seeding with a small crystal of pure product can induce crystallization. |
| Inconsistent Results on Scale-up | 1. Inefficient heat transfer leading to localized overheating. 2. Poor mixing affecting reaction kinetics. 3. Challenges with reagent addition at a larger scale. | 1. Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. Ensure slow, controlled addition of reagents. 2. Employ mechanical stirring and ensure the stirrer is adequately sized for the reaction vessel. 3. Use a syringe pump or a dropping funnel with controlled addition rates for liquid reagents. For solid additions, consider adding in portions. |
Experimental Protocols
Protocol A: Trifluoroethylation of 2',5'-Dihydroxyacetophenone
This protocol is based on the principles of the Williamson ether synthesis.
Materials:
-
2',5'-Dihydroxyacetophenone
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
2,2,2-Trifluoroethyl trifluoromethanesulfonate
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend sodium hydride (2.2 equivalents) in anhydrous DMF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a thermometer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 2',5'-dihydroxyacetophenone (1.0 equivalent) in anhydrous DMF to the NaH suspension, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture back to 0 °C and slowly add 2,2,2-trifluoroethyl trifluoromethanesulfonate (2.2 equivalents) dropwise, ensuring the temperature does not exceed 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
Protocol B: Friedel-Crafts Acetylation of 1,4-bis(2,2,2-trifluoroethoxy)benzene
This protocol outlines the acetylation of the pre-formed diether intermediate.
Materials:
-
1,4-bis(2,2,2-trifluoroethoxy)benzene
-
Aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer under an inert atmosphere, add anhydrous DCM and aluminum chloride (1.2 equivalents).
-
Cool the suspension to 0 °C.
-
Slowly add acetyl chloride (1.1 equivalents) to the stirred suspension, maintaining the temperature below 5 °C.
-
In the dropping funnel, prepare a solution of 1,4-bis(2,2,2-trifluoroethoxy)benzene (1.0 equivalent) in anhydrous DCM.
-
Add the solution of the starting material dropwise to the reaction mixture over 1-2 hours, keeping the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Carefully quench the reaction by slowly pouring the mixture into a flask containing crushed ice and 1M HCl.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Data Presentation
Table 1: Representative Reaction Conditions for Trifluoroethylation
| Parameter | Condition A | Condition B |
| Starting Material | 2',5'-Dihydroxyacetophenone | 2',5'-Dihydroxyacetophenone |
| Base | Sodium Hydride (NaH) | Potassium Carbonate (K₂CO₃) |
| Trifluoroethylating Agent | 2,2,2-Trifluoroethyl triflate | 2-Bromo-1,1,1-trifluoroethane |
| Solvent | Anhydrous DMF | Anhydrous Acetonitrile |
| Temperature | 0 °C to Room Temperature | Reflux |
| Typical Reaction Time | 12 - 18 hours | 24 - 48 hours |
| Typical Yield | 75 - 85% | 60 - 70% |
Table 2: Physical Properties of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone
| Property | Value |
| Molecular Formula | C₁₂H₁₀F₆O₃ |
| Molecular Weight | 316.20 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 68-72 °C |
| Boiling Point | Not readily available |
Visualizations
Caption: Synthetic routes to 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
Caption: Potential side reaction leading to a mono-alkylated impurity.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Solvent Effects on the Reactivity of Fluorinated Phenyl Ethanones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges related to the influence of solvents on the reactivity of fluorinated phenyl ethanones. The information is presented in a practical question-and-answer format, supplemented with quantitative data, detailed experimental protocols, and explanatory diagrams.
Frequently Asked Questions (FAQs)
Q1: How does the position of fluorine substitution on the phenyl ring affect the reactivity of phenyl ethanones in nucleophilic substitution reactions?
The position of the fluorine atom on the phenyl ring significantly influences the reactivity of phenyl ethanones towards nucleophiles, particularly in nucleophilic aromatic substitution (SNAr) reactions. The reactivity generally follows the order: ortho > para >> meta. This is because the electron-withdrawing fluorine atom can stabilize the negative charge of the Meisenheimer intermediate through resonance, especially when it is in the ortho or para position. The meta position offers no such resonance stabilization, leading to significantly lower reactivity.
Q2: What is the expected impact of solvent polarity on the rate of reactions involving fluorinated phenyl ethanones?
The effect of solvent polarity depends on the reaction mechanism.
-
For SN1-type reactions , which proceed through a carbocation intermediate (e.g., solvolysis of α-halophenylethanones in polar protic solvents), an increase in solvent polarity will generally increase the reaction rate. Polar solvents stabilize the charged carbocation intermediate, lowering the activation energy.
-
For SN2-type reactions , where a nucleophile attacks an electrophilic carbon in a concerted step, the effect of solvent polarity is more nuanced. In polar aprotic solvents (e.g., DMSO, DMF, acetone), anionic nucleophiles are less solvated and thus more reactive, leading to faster reaction rates compared to polar protic solvents (e.g., water, ethanol). Polar protic solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its reactivity.[1]
Q3: How do protic and aprotic solvents differentially affect the reactivity of fluorinated phenyl ethanones?
Polar protic solvents (e.g., water, ethanol, methanol) can act as both hydrogen bond donors and acceptors. They are effective at solvating both cations and anions. While they can facilitate reactions proceeding through ionic intermediates (SN1), they can impede SN2 reactions by strongly solvating the nucleophile.
Polar aprotic solvents (e.g., acetonitrile, DMSO, DMF) lack acidic protons and are poor hydrogen bond donors. They are good at solvating cations but leave anions relatively "naked" and more reactive. This makes them ideal for promoting SN2 reactions.
Q4: What are the common side reactions to consider when working with fluorinated phenyl ethanones, and how can solvent choice mitigate them?
Common side reactions include elimination and rearrangement.
-
Elimination Reactions: These are often favored by strong bases and higher temperatures. The choice of a less basic nucleophile or a non-polar solvent can sometimes suppress elimination pathways.
-
Rearrangement Reactions: In reactions that proceed via carbocation intermediates (SN1), rearrangements to form more stable carbocations can occur. Using conditions that favor an SN2 mechanism, such as a polar aprotic solvent and a strong nucleophile, can prevent the formation of the carbocation intermediate and thus avoid rearrangements.
Troubleshooting Guides
Problem 1: Low or no conversion in a nucleophilic substitution reaction.
| Possible Cause | Troubleshooting Step |
| Poor Nucleophile Reactivity | In polar protic solvents, the nucleophile may be overly solvated. Switch to a polar aprotic solvent like acetonitrile or DMSO to enhance nucleophilicity.[1] |
| Incorrect Solvent Choice for the Mechanism | If the reaction is intended to be SN2, ensure you are using a polar aprotic solvent. For SN1, a polar protic solvent is generally preferred. |
| Insoluble Reactants | Ensure that both the fluorinated phenyl ethanone and the nucleophile are sufficiently soluble in the chosen solvent at the reaction temperature. |
| Deactivated Substrate | For SNAr, if the fluorine is in the meta position, the reaction will be inherently slow. Consider more forcing conditions (higher temperature, stronger nucleophile) or a different synthetic strategy. |
Problem 2: Formation of multiple products (low selectivity).
| Possible Cause | Troubleshooting Step |
| Mixture of SN1 and SN2 Pathways | This can occur with secondary α-haloketones. To favor the SN2 pathway and a single product, use a high concentration of a strong nucleophile in a polar aprotic solvent. To favor SN1, use a weak nucleophile in a polar protic solvent. |
| Competing Elimination Reaction | Use a less sterically hindered and less basic nucleophile. Lowering the reaction temperature can also disfavor elimination. |
| Rearrangement Products Observed | This indicates a carbocation intermediate. Switch to conditions that favor an SN2 reaction (polar aprotic solvent, strong nucleophile). |
Quantitative Data
The reactivity of fluorinated phenyl ethanones is highly dependent on the solvent system. Below are examples of how solvent properties can be quantitatively correlated with reaction rates.
Table 1: Effect of Solvent on the Conformation of 2'-Fluoroacetophenone
The through-space spin-spin coupling constant (5JHF and 4JCF) between the fluorine atom and the α-protons and α-carbon, respectively, is sensitive to the conformation of the molecule, which is influenced by the solvent. A larger coupling constant suggests a stronger preference for the s-trans conformer. The data shows a correlation between the dielectric constant of the solvent and these coupling constants.[2]
| Solvent | Dielectric Constant (ε) | 5J (Hα, F) (Hz) | 4J (Cα, F) (Hz) |
| Benzene-d6 | 2.28 | - | - |
| CDCl3 | 4.81 | - | - |
| THF-d8 | 7.58 | - | - |
| Acetone-d6 | 21.1 | - | - |
| Acetonitrile-d3 | 37.5 | - | - |
| DMSO-d6 | 47.2 | 4.12 | 5.78 |
Note: Complete data for all solvents was not available in the cited source.
Table 2: Solvolysis Rate Constants for α-Bromoisobutyrophenone at 62.5 °C
This table presents the first-order rate constants (k) for the solvolysis of α-bromoisobutyrophenone in various aqueous organic mixtures. The data illustrates the significant impact of solvent composition on the reaction rate.[3][4][5]
| Solvent (% v/v unless stated) | 107 k (s-1) |
| 100% Methanol | 0.230 |
| 90% Ethanol | 1.13 |
| 80% Ethanol | 3.48 |
| 70% Ethanol | 8.87 |
| 50% Ethanol | 61.1 |
| 90% Acetone | 0.203 |
| 80% Acetone | 1.34 |
| 97% TFEa | 12.3 |
| 70% TFEa | 291 |
| 97% HFIPb | 13,300 |
| 70% HFIPb | 34,700 |
a TFE = 2,2,2-Trifluoroethanol b HFIP = 1,1,1,3,3,3-Hexafluoro-2-propanol
Experimental Protocols
Protocol 1: General Procedure for Kinetic Analysis of Nucleophilic Substitution by UV-Vis Spectrophotometry
This protocol describes a general method for monitoring the kinetics of the reaction between a fluorinated phenyl ethanone and a nucleophile, where the product has a different UV-Vis absorption spectrum from the reactants.
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the fluorinated phenyl ethanone in the desired solvent at a known concentration (e.g., 10 mM).
-
Prepare a series of stock solutions of the nucleophile in the same solvent at various known concentrations (e.g., 100 mM, 200 mM, 300 mM, etc.).
-
-
Kinetic Measurement:
-
Equilibrate the UV-Vis spectrophotometer cell holder to the desired reaction temperature.
-
In a quartz cuvette, place a specific volume of the nucleophile solution.
-
Initiate the reaction by injecting a small, known volume of the fluorinated phenyl ethanone stock solution into the cuvette and mix rapidly. The final concentration of the nucleophile should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.
-
Immediately begin recording the absorbance at a wavelength where the product absorbs strongly and the reactants have minimal absorbance.
-
Continue data acquisition until the reaction is complete (i.e., the absorbance reaches a plateau).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) can be determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the absorbance at infinite time, and A0 is the initial absorbance.
-
The second-order rate constant (k2) can be obtained from the slope of a plot of kobs versus the concentration of the nucleophile.
-
Diagrams
Caption: Factors influencing the choice between SN1 and SN2 reaction pathways.
Caption: A workflow for troubleshooting low yields in reactions of fluorinated phenyl ethanones.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Correlation of the rates of solvolysis of α-bromoisobutyrophenone using both simple and extended forms of the Grunwald-Winstein equation and the application of correlation analysis to related studies | European Journal of Chemistry [eurjchem.com]
- 5. eurjchem.com [eurjchem.com]
reducing reaction time for flecainide synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of flecainide, with a focus on reducing reaction times and improving overall efficiency.
Troubleshooting Guides
This section addresses common issues encountered during flecainide synthesis and offers potential solutions.
| Issue / Observation | Potential Cause | Recommended Action |
| Slow or Incomplete Amide Coupling | Inefficient activation of the carboxylic acid. | Consider using 1,1'-Carbonyldiimidazole (CDI) as a coupling reagent for milder conditions and potentially faster reaction rates.[1] Alternatively, the use of pivaloyl chloride or ethyl chloroformate can be explored.[2] |
| Steric hindrance or low reactivity of the amine. | Ensure the reaction temperature is optimized. For the reaction of 2,5-bis(2,2,2-trifluoroethoxy) benzoic acid with 2-aminomethyl pyridine, a temperature of -20°C to -30°C has been reported.[2] | |
| Prolonged Hydrogenation of the Pyridine Ring | Catalyst deactivation or inefficient catalysis. | Convert the intermediate, N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide, to its hydrochloride salt before hydrogenation. This has been shown to reduce the reaction time significantly from up to 24 hours to 30-90 minutes.[1][3] |
| Suboptimal choice of catalyst. | Platinum on carbon (Pt/C) is an effective catalyst for this reduction.[1][3] Other catalysts to consider include palladium on carbon, platinum oxide, and Raney Nickel.[1] | |
| Low Yield in the Synthesis of 1,4-bis(2,2,2-trifluoroethoxy)benzene | Inefficient etherification reaction. | Use a copper-containing catalyst, such as copper bromide (CuBr₂), in the presence of a base when reacting 4-fluoro-1-bromobenzene with 2,2,2-trifluoroethanol (TFE).[4][5] |
| Suboptimal solvent and temperature. | Aprotic solvents like N,N-dimethylformamide (DMF) are preferred. The reaction can be carried out at temperatures up to 140°C, with a preferred range of 100 to 105°C.[4] | |
| Formation of Impurities | Side reactions due to harsh reaction conditions. | Optimize reaction conditions such as temperature and reaction time to minimize the formation of byproducts. Various process-related impurities can arise and may require multiple purification steps to remove.[6][7] |
| Non-selective acylation. | When reacting the acid chloride of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid directly with 2-(aminomethyl)piperidine, non-selective acylation can occur. A two-step process involving reaction with 2-(aminomethyl)pyridine followed by hydrogenation is often preferred to avoid this.[8][9] |
Frequently Asked Questions (FAQs)
Q1: What are the key strategies to accelerate the amide coupling step in flecainide synthesis?
A1: To reduce the reaction time of the amide coupling between 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and 2-aminomethylpyridine, consider the following:
-
Use of Efficient Coupling Agents: 1,1'-Carbonyldiimidazole (CDI) has been reported to enable faster reaction rates under mild conditions.[1]
-
Mixed Anhydride Method: Formation of a mixed anhydride using reagents like pivaloyl chloride or ethyl chloroformate at low temperatures (-10 to -40°C) can facilitate a more rapid reaction.[2]
Q2: How can the hydrogenation of the pyridine ring to the piperidine ring be expedited?
A2: A significant reduction in hydrogenation time can be achieved by converting the N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide intermediate to its hydrochloride salt prior to the reduction step. This modification has been shown to decrease the reaction time from as long as 24 hours to between 30 and 90 minutes.[1][3] The use of a platinum on carbon catalyst is effective for this transformation.[1]
Q3: What catalysts are recommended for the synthesis of the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid intermediate?
A3: The synthesis of the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, and its precursors can be optimized using specific catalysts:
-
For the trifluoroethoxylation of a halo-benzene starting material , copper-containing catalysts like cupric bromide (CuBr₂) are effective.[4][8]
-
For the Friedel-Crafts acylation step , Lewis acids such as aluminum trichloride (AlCl₃) are suitable catalysts.[4]
Q4: What are the typical reaction conditions for the synthesis of flecainide and its intermediates?
A4: Reaction conditions can vary depending on the specific synthetic route. Below is a summary of reported conditions for key steps.
Quantitative Data Summary
| Reaction Step | Starting Materials | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |
| Trifluoroethoxylation | 4-fluoro-1-bromobenzene, TFE, NaH | CuBr₂ | N,N-dimethylformamide | 100-105°C | Not Specified | High Yields | [4] |
| Friedel-Crafts Acylation | 1,4-bis(2,2,2-trifluoroethoxy)benzene, oxalyl chloride | AlCl₃ | Methylene chloride | 20-25°C | Not Specified | Not Specified | [4] |
| Amide Coupling (CDI) | 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, 2-aminomethylpyridine | 1,1'-Carbonyldiimidazole (CDI) | Ethyl acetate | Not Specified | Faster reaction rate | Good Yield | [1] |
| Amide Coupling (Mixed Anhydride) | 2,5-bis(2,2,2-trifluoroethoxy) benzoic acid, 2-aminomethyl pyridine | Pivaloyl chloride, Triethylamine | Methylene chloride, N,N-dimethyl acetamide | -20 to -30°C | 120 min | ~96% | [2] |
| Hydrogenation (Standard) | N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide | Pt/C | Acetic acid | Not Specified | Up to 24 hours | Not Specified | [1] |
| Hydrogenation (Optimized) | N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide HCl salt | Platinum on carbon | Methanol | 60-65°C | 30-90 minutes | 89.4% (free base) | [1][6] |
Experimental Protocols
Protocol 1: Accelerated Hydrogenation via Hydrochloride Salt Formation
This protocol is adapted from a process that significantly reduces the hydrogenation time.[1][3]
-
Salt Formation: Dissolve N-(2-pyridinylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide in a suitable organic solvent like ethyl acetate.
-
Add hydrochloric acid to precipitate the hydrochloride salt of the benzamide intermediate.
-
Isolate the hydrochloride salt by filtration and dry.
-
Hydrogenation: Charge a hydrogenation reactor with the hydrochloride salt, a catalytic amount of platinum on carbon (e.g., 6% Pt/C, 50% wet), and methanol as the solvent.
-
Pressurize the reactor with hydrogen gas (e.g., 15-20 kg/cm ²).[6]
-
Heat the reaction mixture to 60-65°C.[6]
-
Monitor the reaction progress. The reaction is typically complete within 30 to 90 minutes.
-
Upon completion, cool the reactor, filter the catalyst, and work up the reaction mixture to isolate the flecainide free base.
Visualizations
Caption: Optimized workflow for flecainide synthesis.
References
- 1. "Process For The Preparation Of Flecainide Acetate" [quickcompany.in]
- 2. IMPROVED PROCESS FOR THE MANUFACTURE OF FLECAINIDE - Patent 1907360 [data.epo.org]
- 3. journaljpri.com [journaljpri.com]
- 4. US20040220409A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 5. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 7. journaljpri.com [journaljpri.com]
- 8. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
- 9. newdrugapprovals.org [newdrugapprovals.org]
Validation & Comparative
Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of the predicted mass spectrometry fragmentation pattern of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone against the established fragmentation of acetophenone. This document offers insights into how trifluoroethoxy substituents influence fragmentation pathways, supported by generalized experimental protocols and data presented for clear comparison.
The study of fragmentation patterns in mass spectrometry is crucial for the structural elucidation of novel compounds.[1] In the context of drug discovery and development, understanding how a molecule fragments under ionization is fundamental for its identification and characterization. This guide focuses on the predicted electron ionization mass spectrometry (EI-MS) behavior of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone, a complex aromatic ketone. Due to the lack of specific experimental data for this molecule in the public domain, its fragmentation is inferred from the well-documented fragmentation of acetophenone and other aromatic ketones.[2][3][4]
Predicted Fragmentation Pathway of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone
The fragmentation of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone is anticipated to be driven by the presence of the aromatic ketone core and the two trifluoroethoxy substituents. The primary fragmentation is expected to be the alpha-cleavage of the acyl group, a characteristic fragmentation of ketones.[2][4][5] The presence of the electron-withdrawing trifluoroethoxy groups will likely influence the stability of the resulting fragments.
The following DOT script visualizes the predicted fragmentation pathway:
Figure 1. Predicted mass spectrometry fragmentation pathway of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone.
Comparison of Fragmentation Patterns: Acetophenone vs. 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone
The fragmentation of unsubstituted acetophenone is well-characterized and serves as an excellent baseline for comparison.[3][4][6][7][8] The primary fragmentation of acetophenone is the loss of a methyl radical to form the stable benzoyl cation (m/z 105), which is often the base peak.[3] Further fragmentation of the benzoyl cation can lead to the formation of the phenyl cation (m/z 77) by the loss of carbon monoxide.[2]
In contrast, the fragmentation of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone is expected to be more complex. While the initial alpha-cleavage leading to the loss of a methyl radical is still anticipated, the resulting substituted benzoyl cation will be significantly heavier. The trifluoroethoxy groups themselves can undergo fragmentation, potentially leading to the loss of trifluoromethyl radicals or neutral losses of trifluoroethanol.
| Fragment Ion | Proposed Structure | m/z (Acetophenone) | Predicted m/z (2',5'-bis(2,2,2-trifluoroethoxy)acetophenone) | Notes |
| Molecular Ion [M]⁺˙ | C₈H₈O⁺˙ | 120 | 340 | The molecular ion of the substituted compound is significantly heavier. |
| [M - CH₃]⁺ | C₇H₅O⁺ | 105 | 325 | Result of alpha-cleavage, loss of a methyl radical. This is a common and typically strong peak for acetophenones.[3] |
| [M - C₆H₅]⁺˙ | CH₃CO⁺ | 43 | 278 | Cleavage of the bond between the aromatic ring and the carbonyl group. |
| Phenyl Cation | C₆H₅⁺ | 77 | 77 | May arise from further fragmentation of the benzoyl cation.[2] |
Experimental Protocols
The following provides a generalized experimental protocol for acquiring the mass spectrum of an aromatic ketone using a gas chromatography-mass spectrometry (GC-MS) system with electron ionization.
1. Sample Preparation:
-
Dissolve the sample (e.g., 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone or acetophenone) in a suitable volatile solvent (e.g., dichloromethane or methanol) to a concentration of approximately 1 mg/mL.
2. GC-MS System and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injection Volume: 1 µL
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-500
3. Data Analysis:
-
Acquire the total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Extract the mass spectrum of the analyte peak.
-
Identify the molecular ion and major fragment ions.
-
Propose fragmentation pathways based on the observed m/z values and known fragmentation mechanisms of similar compounds.
Discussion and Conclusion
The predicted fragmentation of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone highlights the significant influence of its substituents on the resulting mass spectrum. The primary alpha-cleavage is a common feature shared with unsubstituted acetophenone, but the subsequent fragmentation pathways are expected to be dominated by the trifluoroethoxy groups. The stability of the resulting fragments will dictate the relative intensities of the observed peaks. For instance, the electron-withdrawing nature of the trifluoroethoxy groups may destabilize the benzoyl cation, potentially leading to a less intense [M - CH₃]⁺ peak compared to acetophenone.
Further experimental investigation is required to confirm these predictions and to fully elucidate the fragmentation behavior of this complex molecule. This comparative guide provides a theoretical framework for researchers to anticipate and interpret the mass spectrum of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone and similar substituted aromatic ketones, aiding in their structural characterization and analysis.
References
- 1. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. GCMS Section 6.11.3 [people.whitman.edu]
- 3. Explain all possible fragmentation for in mass spectrometry. Structure o.. [askfilo.com]
- 4. app.studyraid.com [app.studyraid.com]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Analysis of Flecainide Synthesis Routes for Pharmaceutical Research and Development
An in-depth guide to the synthetic pathways of the antiarrhythmic agent Flecainide, offering a comparative analysis of various routes, including starting materials, key intermediates, reaction conditions, and yields. This guide is intended for researchers, scientists, and professionals in drug development to inform strategic decisions in process chemistry and optimization.
Flecainide, a class Ic antiarrhythmic drug, is a critical medication for managing and preventing various types of cardiac arrhythmias. The efficiency, cost-effectiveness, and environmental impact of its synthesis are of paramount importance for pharmaceutical manufacturing. This guide provides a comparative analysis of the most common and innovative synthetic routes to Flecainide, with a focus on quantitative data and detailed experimental protocols to aid in the selection and development of optimal manufacturing processes.
Comparative Overview of Synthesis Routes for the Key Intermediate: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
The synthesis of Flecainide predominantly proceeds through the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. The choice of starting material for this intermediate significantly influences the overall efficiency and cost of the synthesis. Several routes have been developed, each with its own set of advantages and disadvantages.
Table 1: Comparison of Synthesis Routes to 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
| Starting Material | Key Reagents & Conditions | Reported Yield | Advantages | Disadvantages |
| Hydroquinone | 2,2,2-Trifluoroethyl triflate (CF₃CH₂OSO₂CF₃), K₂CO₃; followed by multi-step conversion.[1][2] | Not specified for overall route | Established route. | Use of expensive and hazardous trifluoroethyl triflate.[1][2] |
| 1,4-Dibromobenzene | >8 equivalents of 2,2,2-trifluoroethanol (TFE), NaH/DMF or Na-t-butoxide, CuBr/CuI; followed by acetylation and oxidation.[1] | Not specified for overall route | Readily available starting material. | Requires a large excess of TFE, which is expensive; multi-step process.[3] |
| 4-Fluoro-1-bromobenzene | 1-3 moles of TFE per mole of starting material, base, copper-containing catalyst.[3] | High yields for the formation of 1,4-bis(2,2,2-trifluoroethoxy)benzene.[3] | More efficient use of TFE compared to the 1,4-dibromobenzene route.[3] | Requires a copper catalyst. |
| 2-Halobenzoic Acids (e.g., 2-chlorobenzoic acid) | TFE, sodium tert-butoxide, CuBr, DMF; followed by halogenation and a second trifluoroethoxylation.[2] | High yield (80-90%) for the first trifluoroethoxylation step.[2] | Inexpensive and readily available starting materials; high selectivity and yield.[2] | Multi-step process involving halogenation. |
| 2-Bromo-5-chlorobenzoic acid | TFE, NaH, DMF.[1] | Not specified | Direct route to a key intermediate. | Use of sodium hydride with DMF can be hazardous on a large scale. |
Final Conversion to Flecainide: A Comparison of Methods
Once the key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, is synthesized, the final steps involve its conversion to Flecainide. This is typically achieved by forming an amide bond with either 2-(aminomethyl)piperidine (in a one-step process) or 2-(aminomethyl)pyridine followed by reduction of the pyridine ring (a two-step process).
Table 2: Comparison of Final Conversion Routes to Flecainide
| Method | Activating Agent/Catalyst | Key Reaction Steps | Reported Yield | Advantages | Disadvantages |
| One-Step Process | Thionyl chloride (for acid chloride formation) | 1. Conversion of the benzoic acid to its acid chloride. 2. Reaction with 2-(aminomethyl)piperidine.[1][2] | Lower overall yield due to side products. | Fewer reaction steps. | The acid chloride reacts non-selectively with both nitrogen atoms of 2-(aminomethyl)piperidine, leading to isomeric impurities.[1][2] |
| Two-Step Process | Thionyl chloride or activated esters (e.g., 2,2,2-trifluoroethyl ester) | 1. Conversion of the benzoic acid to an activated form. 2. Reaction with 2-(aminomethyl)pyridine. 3. Catalytic hydrogenation (e.g., H₂/Pd/C) of the pyridine ring.[1] | 71% (for the two steps).[3] | Commercially preferred due to higher selectivity and purity.[3] | Longer reaction sequence. |
| Boric Acid-Catalyzed Amidation | Boric acid (catalytic amount) | 1. Direct condensation of the benzoic acid with 2-(aminomethyl)pyridine. 2. Catalytic hydrogenation of the pyridine ring.[4] | 85.8% for the amidation step; 89.4% for the final Flecainide base.[4] | Cost-effective, avoids hazardous activating agents, high yield and purity.[4] | Requires azeotropic water removal. |
Visualizing the Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic routes to Flecainide.
Caption: Synthesis of Flecainide from 1,4-Dibromobenzene.
Caption: Synthesis of Flecainide from 2-Halobenzoic Acid.
Caption: Boric Acid-Catalyzed Synthesis of Flecainide.
Detailed Experimental Protocols
Protocol 1: Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid from 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid[1]
To a solution of 2,2,2-trifluoroethanol (14.7 g) in DMF (125 ml), sodium tert-butoxide (12.8 g) is added at 0°C. The solution is stirred at 20-25°C for 1 hour. 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (20 g) is then added, followed by cupric bromide (2.0 g). The mixture is stirred at 100°C for 10 hours. After cooling to 10°C, water (30 ml) is added, followed by a 20% HCl solution (90 ml). The solution is extracted with dichloromethane (3x80 ml), and the combined organic layers are washed with water (3x60 ml). The organic layer is then concentrated to yield the product.
Protocol 2: Boric Acid-Catalyzed Amidation for the Synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide
A mixture of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, 2-(aminomethyl)pyridine (1.35 eq), a catalytic amount of boric acid (0.1 eq), and toluene is heated to reflux (110-115°C) with azeotropic removal of water for approximately 12 hours. The reaction progress is monitored by HPLC. After completion, the toluene is distilled off under vacuum. Water is added to the residue and stirred for 2 hours at 25-30°C. The precipitated solid is filtered, washed with water, and dried under vacuum to yield the desired benzamide.
Protocol 3: Catalytic Hydrogenation to Flecainide
The 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-pyridylmethyl)benzamide intermediate is dissolved in a suitable solvent such as acetic acid or methanol. A catalytic amount of platinum on carbon (Pt/C) is added. The mixture is then subjected to hydrogenation with H₂ gas in a Parr apparatus or a similar hydrogenation reactor. The reaction is typically carried out at room temperature and under a pressure of about 10 pounds of hydrogen. The reaction is monitored until completion (typically 6-7 hours). The catalyst is then removed by filtration, and the solvent is evaporated to yield the Flecainide free base.
Conclusion
The synthesis of Flecainide has evolved from multi-step processes with expensive and hazardous reagents to more streamlined and cost-effective methods. The early routes starting from hydroquinone and 1,4-dibromobenzene have been largely superseded by syntheses originating from more readily available and less expensive halobenzoic acids.
The development of the boric acid-catalyzed amidation represents a significant advancement in the synthesis of Flecainide. This method avoids the use of harsh activating agents, proceeds in high yield, and is more amenable to large-scale industrial production. For researchers and drug development professionals, the choice of a synthetic route will depend on a variety of factors including the scale of production, cost of raw materials, safety considerations, and environmental impact. The data and protocols presented in this guide provide a solid foundation for making informed decisions in the synthesis and process development of Flecainide.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
- 3. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
- 4. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
A Comparative Guide to the Validation of Analytical Methods for Flecainide Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of validated analytical methods for the determination of impurities in the antiarrhythmic drug flecainide. The objective is to offer a comparative overview of various techniques, enabling researchers and analytical scientists to select the most appropriate method for their specific needs, whether for routine quality control, stability studies, or research and development. The information presented is based on published scientific literature and pharmacopeial monographs.
Introduction to Flecainide and its Impurities
Flecainide acetate is a class Ic antiarrhythmic agent used to treat a variety of cardiac arrhythmias.[1] The control of impurities in the active pharmaceutical ingredient (API) and finished drug product is a critical aspect of ensuring its safety and efficacy. Impurities can originate from the manufacturing process, degradation of the drug substance, or interaction with excipients. Regulatory bodies like the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) have established limits for known and unknown impurities in flecainide.[2][3][4] Common flecainide impurities include Flecainide Impurity A, Flecainide Impurity B, Flecainide Impurity C, and Flecainide Impurity E, among others.[3][5]
Comparative Overview of Analytical Methods
A variety of analytical techniques have been developed and validated for the separation and quantification of flecainide and its impurities. The most common methods include High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC) often coupled with Mass Spectrometry (MS), Gas Chromatography (GC), and Thin-Layer Chromatography (TLC).
Table 1: Comparison of HPLC and UPLC-MS Methods for Flecainide Impurity Analysis
| Parameter | HPLC Method 1[6][7] | HPLC Method 2 (USP)[4] | UPLC-MS Method[8] |
| Column | RP-C18 | Not Specified | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7µm) |
| Mobile Phase | Phosphate buffer (pH 3.3) : Acetonitrile : Triethylamine (53:47:0.03, v/v/v) | Water : Acetonitrile : Glacial Acetic Acid : 1.0 N Tetrabutylammonium Hydroxide in Methanol (710:290:10:5), adjust pH to 5.8 | A: 10 mM Ammonium formate, B: Acetonitrile (Gradient) |
| Flow Rate | 1.0 mL/min | Not Specified | 0.3 mL/min |
| Detection | UV at 292 nm | Not Specified | Mass Spectrometry (MS) |
| Linearity Range | 10-50 µg/mL | Not Specified | Not Specified |
| LOD/LOQ | Not Specified | Not Specified | Not Specified |
| Accuracy | Not Specified | Not Specified | Not Specified |
| Precision | Not Specified | Not Specified | Not Specified |
Table 2: Comparison of Other Analytical Methods for Flecainide Analysis
| Parameter | GC Method[9] | TLC-Densitometry Method[6][7] | Capillary Zone Electrophoresis[8] |
| Principle | Gas Chromatography with electron-capture detection | Thin-Layer Chromatography with densitometric scanning | Capillary Electrophoresis |
| Stationary Phase | 3% SP-2250 glass column | Aluminum TLC plates precoated with silica gel G.F254 | Fused-silica capillary |
| Mobile Phase | Not Applicable (Gas carrier) | Methanol : Ethyl acetate : 33% Ammonia (3:7:0.3, by volume) | Not Specified |
| Detection | Nickel-63 electron-capture detector | Scanned at 290 nm and visualized with iodine vapor | Not Specified |
| Quantitation Limit | ≥ 12.5 ng/mL in plasma, saliva, or urine | Not Specified | Not Specified |
| Intraday Precision (RSD) | 0.5% - 6.4% | Not Specified | Not Specified |
| Interday Precision (RSD) | 5.4% - 13.8% | Not Specified | Not Specified |
Experimental Protocols
Detailed methodologies are crucial for the successful replication and implementation of analytical methods. Below are summaries of the experimental protocols for the compared methods.
High-Performance Liquid Chromatography (HPLC) Method 1[6][7]
-
Column: A reverse-phase C18 column is used for separation.
-
Mobile Phase: An isocratic mobile phase consisting of a mixture of phosphate buffer (pH adjusted to 3.3), acetonitrile, and triethylamine in a ratio of 53:47:0.03 by volume is employed.
-
Flow Rate: The mobile phase is delivered at a constant flow rate of 1.0 mL/min.
-
Detection: The eluting peaks are monitored using a UV detector set at a wavelength of 292 nm.
-
Sample Preparation: A suitable dilution of the flecainide sample is prepared in the mobile phase.
United States Pharmacopeia (USP) HPLC Method[4]
-
Mobile Phase: A mixture of water, acetonitrile, glacial acetic acid, and 1.0 N tetrabutylammonium hydroxide in methanol (710:290:10:5). The pH is adjusted to 5.8 with ammonium hydroxide.
-
Diluent: A mixture of water and acetonitrile (71:29).
-
Standard Solution: A solution of USP Flecainide Acetate RS and USP Flecainide Related Compound A RS in the diluent with known concentrations of about 0.1 mg of each per mL.
-
System Suitability: The method specifies requirements for system suitability, which must be met before sample analysis.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method[8]
-
Column: A Waters Acquity BEH C18 column (100 mm x 2.1 mm, 1.7µm) is utilized.
-
Mobile Phase: A gradient elution is performed using a mobile phase consisting of Solvent A (10 mM Ammonium formate) and Solvent B (acetonitrile). The gradient program is as follows: 0-1 min (15% B), 1-3 min (15-90% B), 3-5 min (90% B), 5-7 min (90-15% B), 7-9 min (15% B).
-
Flow Rate: The flow rate is maintained at 0.3 mL/min.
-
Detection: A mass spectrometer is used for the detection and characterization of impurities.
Gas Chromatography (GC) Method[9]
-
Derivatization: The drug is derivatized to form pentafluorobenzamide derivatives before injection.
-
Column: A 3% SP-2250 glass column is used for separation.
-
Detection: A nickel-63 electron-capture detector is employed for sensitive detection.
-
Application: This method is particularly sensitive for quantifying flecainide in biological fluids like plasma, saliva, and urine.
Thin-Layer Chromatography (TLC) - Densitometry Method[6][7]
-
Stationary Phase: Aluminum TLC plates precoated with silica gel G.F254 are used.
-
Mobile Phase: The developing solvent is a mixture of methanol, ethyl acetate, and 33% ammonia in a ratio of 3:7:0.3 by volume.
-
Detection: The developed chromatograms are scanned at 290 nm. For visualization, iodine vapor can be used.
Validation Workflow for Analytical Methods
The validation of an analytical method is essential to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of an analytical method for flecainide impurities, based on ICH guidelines.
Caption: Workflow for analytical method validation.
Conclusion
The choice of an analytical method for the determination of flecainide impurities depends on several factors, including the specific requirements of the analysis (e.g., routine QC vs. research), the nature of the impurities to be monitored, and the available instrumentation. HPLC and UPLC methods are widely used and offer high resolution and sensitivity, with UPLC-MS providing the added advantage of structural characterization of unknown impurities. GC methods, after derivatization, can be very sensitive for specific applications. TLC-densitometry offers a simpler and more cost-effective alternative for screening purposes. Regardless of the method chosen, proper validation according to ICH guidelines is mandatory to ensure reliable and accurate results.
References
- 1. Flecainide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Flecainide impurity A CRS | LGC Standards [lgcstandards.com]
- 3. 2-氨甲基哌啶 European Pharmacopoeia (EP) Reference Standard | Sigma-Aldrich [sigmaaldrich.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Stability-indicating chromatographic methods for determination of flecainide acetate in the presence of its degradation products; isolation and identification of two of its impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Determination of Flecainide acetate and its degradation impurities by UPLC-MS | Semantic Scholar [semanticscholar.org]
- 9. Quantitation of flecainide acetate, a new antiarrhythmic agent, in biological fluids by gas chromatography with electron-capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
comparing precursors for the synthesis of antiarrhythmic agents
For Researchers, Scientists, and Drug Development Professionals
Amiodarone, a potent class III antiarrhythmic agent, is a cornerstone in the management of various cardiac arrhythmias. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critically dependent on the chosen precursors and synthetic route. This guide provides an objective comparison of two prominent synthetic pathways for amiodarone, starting from Salicylaldehyde and 2-Butylbenzofuran , respectively. The information presented is collated from various patented and published synthetic methods to aid researchers in making informed decisions.
Performance Comparison of Precursors
The selection of a starting material for amiodarone synthesis has significant implications for the overall yield, purity, and complexity of the process. Below is a summary of quantitative data associated with two major synthetic routes.
| Parameter | Route 1: Starting from Salicylaldehyde | Route 2: Starting from 2-Butylbenzofuran |
| Key Precursor | Salicylaldehyde | 2-Butylbenzofuran |
| Overall Yield | >50%[1] | Reported overall yields vary, with some processes facing challenges in the synthesis of the 2-butylbenzofuran precursor itself, impacting the final yield. |
| Purity of Final Product | >99% (via HPLC)[1] | High purity is achievable, but some methods require column chromatography, which may not be ideal for large-scale production. |
| Key Intermediate Yields | 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran: 92.4%[2] | 2-Butyl-3-(4-methoxybenzoyl)benzofuran formation is a key step.[3] |
| Process Complexity | Multi-step synthesis involving condensation, cyclization, Friedel-Crafts acylation, demethylation, iodination, and etherification.[1][2] | Involves acylation of 2-butylbenzofuran, demethylation, iodination, and etherification. The initial synthesis of 2-butylbenzofuran can be complex.[3] |
| Safety & Environment | Aims to reduce the use of poisonous and harmful raw materials.[1] | One described method utilizes phosgene, a hazardous reagent.[4] |
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the two primary synthetic routes to amiodarone.
Caption: Synthetic pathway of amiodarone starting from salicylaldehyde.
Caption: Synthetic pathway of amiodarone starting from 2-butylbenzofuran.
Experimental Protocols
The following are representative experimental protocols for key steps in the synthesis of amiodarone, based on published methods.
Route 1: Key Step - Synthesis of 2-Butyl-3-(3,5-diiodo-4-hydroxybenzoyl)benzofuran[3]
-
Reaction Setup: In a 1000 ml reaction flask, add 400 g of 95% ethanol and 60 g of 2-butyl-3-(4-hydroxybenzoyl)benzofuran.
-
Dissolution: Slowly raise the temperature to 50°C and stir until the solid is completely dissolved.
-
Reagent Addition: Add 50 g of potassium carbonate and 110 g of iodine to the solution.
-
Reflux: Heat the mixture to reflux and maintain the reaction for 6 hours.
-
Work-up: After the reaction is complete, distill the solvent under reduced pressure until no more liquid flows out. Add 300 g of toluene and heat to 80°C, stirring until everything is dissolved.
-
Extraction: Perform three extractions with 100 g of water each, discarding the aqueous phase each time.
-
Crystallization: Distill the organic phase under reduced pressure until solids begin to precipitate. Cool the mixture to 0°C and continue stirring for 4 hours to promote crystallization.
-
Isolation and Drying: Filter the product by suction and dry the wet solid in a vacuum oven at 80°C for 8 hours to obtain 102.8 g of off-white crystalline powder (yield: 92.4%).
Route 2: Key Step - Acylation of 2-Butylbenzofuran[4]
-
Precursor Synthesis: 2-Butylbenzofuran is first synthesized. One method involves the Wolff–Kishner reduction of 2-butyroylbenzofuran, which is obtained from the acylation of benzofuran with butyric anhydride.
-
Acylation: 2-Butylbenzofuran is then acylated with 4-methoxybenzoyl chloride to yield 2-butyl-3-(4-methoxybenzoyl)benzofuran. This intermediate subsequently undergoes demethylation.
Summary and Conclusion
The synthesis of amiodarone can be effectively achieved through multiple pathways, with the choice of precursor significantly influencing the process parameters.
-
The Salicylaldehyde route presents a well-documented path with high reported overall yield and purity.[1] This method has been optimized to improve safety and efficiency, making it suitable for industrial production.[1][2]
-
The 2-Butylbenzofuran route is also a viable option. However, the synthesis and purity of the 2-butylbenzofuran precursor itself can be a critical factor determining the overall efficiency of the entire synthesis. Some variations of this route have involved hazardous reagents, which is a consideration for process safety and environmental impact.[4]
For researchers and drug development professionals, the selection between these precursors will depend on a variety of factors including the availability and cost of starting materials, desired scale of production, and the importance of process safety and environmental footprint. The data suggests that the route starting from salicylaldehyde may offer a more streamlined and higher-yielding process for the large-scale synthesis of high-purity amiodarone.
References
- 1. CN104262304A - Synthetic method of amiodarone hydrochloride - Google Patents [patents.google.com]
- 2. Synthetic method of amiodarone hydrochloride - Eureka | Patsnap [eureka.patsnap.com]
- 3. Amiodarone synthesis - chemicalbook [chemicalbook.com]
- 4. CN107382925A - A kind of preparation method of Amiodarone Hydrochloride - Google Patents [patents.google.com]
A Comparative Analysis of the FT-IR Spectrum of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone and its Analogs
An examination of the vibrational spectroscopy of a key fluorinated acetophenone derivative, 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, reveals characteristic infrared absorptions that differentiate it from its non-fluorinated counterparts. This guide provides a comparative analysis of its Fourier-transform infrared (FT-IR) spectrum against acetophenone, 2',5'-dihydroxyacetophenone, and 2',5'-dimethoxyacetophenone, highlighting the influence of trifluoroethoxy substitution on the molecule's vibrational modes.
The subject compound, this compound, is a notable intermediate in the synthesis of the antiarrhythmic drug, Flecainide. Its structure incorporates a substituted acetophenone core with two trifluoroethoxy groups on the phenyl ring. These electron-withdrawing and bulky substituents significantly impact the electronic environment and bond vibrations within the molecule, which is reflected in its FT-IR spectrum.
Comparative FT-IR Spectral Data
The following table summarizes the key FT-IR absorption bands for this compound and its selected analogs. The data for the target compound is derived from a closely related derivative, 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-2-(2,6-dichlorophenyl)-1,3,4-oxadiazol-3(2H)-yl}ethanone, which shares the same substituted phenyl ethanone core.[1]
| Functional Group | This compound (cm⁻¹) | Acetophenone (cm⁻¹) | 2',5'-Dihydroxyacetophenone (cm⁻¹) | 2',5'-Dimethoxyacetophenone (cm⁻¹) |
| O-H Stretch | - | - | Broad, ~3400-3200 | - |
| Aromatic C-H Stretch | 2956 | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| Aliphatic C-H Stretch | 2918 | ~3000-2850 | ~3000-2850 | ~3000-2850 |
| C=O Stretch | 1655 | ~1685 | ~1645 | ~1670 |
| Aromatic C=C Stretch | 1460 | ~1600, ~1450 | ~1600, ~1480 | ~1580, ~1490 |
| C-O-C Stretch | 1261 | - | ~1280 | ~1280, ~1040 |
| C-F Stretch | Not specified, expected ~1300-1100 | - | - | - |
Analysis of Spectral Differences:
The introduction of the two 2,2,2-trifluoroethoxy groups onto the phenyl ring of acetophenone induces notable shifts in the FT-IR spectrum. The C=O stretching frequency in the fluorinated compound is observed at a lower wavenumber (1655 cm⁻¹) compared to the parent acetophenone (~1685 cm⁻¹). This shift can be attributed to the combined electronic effects of the trifluoroethoxy substituents.
Furthermore, the presence of strong C-O-C stretching vibrations, such as the one observed at 1261 cm⁻¹, is a key feature of the ether linkages in the trifluoroethoxy groups. Aromatic C-H and C=C stretching vibrations are also present, as expected for the substituted benzene ring. The aliphatic C-H stretching at 2918 cm⁻¹ corresponds to the methylene groups in the trifluoroethoxy side chains. Although not explicitly detailed in the available data, strong absorptions due to C-F stretching are anticipated in the region of 1300-1100 cm⁻¹, which would be a defining characteristic of the fluorinated compound.
In contrast, 2',5'-dihydroxyacetophenone exhibits a broad O-H stretching band, which is absent in the other compounds. Both 2',5'-dihydroxyacetophenone and 2',5'-dimethoxyacetophenone show characteristic C-O stretching bands for the phenol and methoxy groups, respectively.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Objective: To obtain the FT-IR spectrum of a solid organic compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or germanium crystal).
-
Solid sample of the compound of interest.
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Procedure:
-
Background Spectrum: Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely. Record a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount of the solid sample onto the center of the ATR crystal using a clean spatula.
-
Pressure Application: Lower the ATR press arm to apply firm and even pressure to the sample. This ensures good contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum.
-
Sample Spectrum Acquisition: Acquire the FT-IR spectrum of the sample. The instrument's software will typically co-add multiple scans to improve the signal-to-noise ratio. A typical measurement might involve 16 to 32 scans over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Data Processing: The instrument's software will automatically perform a Fourier transform on the interferogram to generate the spectrum. The background spectrum is then subtracted from the sample spectrum to produce the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement is complete, raise the press arm and carefully remove the sample from the ATR crystal. Clean the crystal surface thoroughly with a lint-free wipe and an appropriate solvent to prepare for the next measurement.
Visualization of Structural Comparison
The following diagram illustrates the structural relationship between this compound and its non-fluorinated analog, 2',5'-dimethoxyacetophenone, highlighting the key structural modification.
Caption: Structural relationship between the acetophenone core and its substituted derivatives.
References
For researchers, scientists, and drug development professionals, ensuring the purity, safety, and efficacy of biopharmaceutical products is paramount. A critical aspect of this is the robust identification and characterization of process-related impurities. These are residual components from the manufacturing process that are not part of the final drug substance. This guide provides an in-depth comparison of analytical methodologies, supported by experimental insights and regulatory context, to empower you to build a comprehensive and compliant impurity testing strategy.
The Landscape of Process-Related Impurities: A Regulatory Overview
Process-related impurities are a diverse group of substances that can be introduced at various stages of biopharmaceutical manufacturing.[1] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent requirements for their control, as even trace amounts can impact product quality and patient safety.[2] The International Council for Harmonisation (ICH) provides a framework for impurity testing in new drug substances (ICH Q3A) and new drug products (ICH Q3B).[3][4] For biologics, ICH Q6B specifies test procedures and acceptance criteria, including for process-related impurities.[3][5][6][7]
These impurities primarily fall into three categories:
-
Cell Substrate-Derived Impurities: These originate from the host cell system used for protein expression. Key examples include Host Cell Proteins (HCPs) and Host Cell DNA.
-
Cell Culture-Derived Impurities: These are substances introduced during the cell culture process, such as inducers, antibiotics, and media components.
-
Downstream-Derived Impurities: These can be introduced during the purification process and include reagents like enzymes, chemical agents, and leachables from chromatography columns.[8]
A thorough risk assessment is the foundation of a sound impurity control strategy, considering the potential impact of each impurity on the final product's safety and efficacy.[4][9][10]
Host Cell Proteins (HCPs): A Tale of Two Techniques - ELISA vs. Mass Spectrometry
Host cell proteins (HCPs) are a major class of process-related impurities and require diligent monitoring.[11][12] Even at low levels, they can elicit an immunogenic response in patients.[13][14] The two primary analytical techniques for HCP analysis are the enzyme-linked immunosorbent assay (ELISA) and mass spectrometry (MS).[13][15][16][17][18]
The Workhorse: HCP ELISA
For decades, ELISA has been the gold standard for quantifying total HCP content due to its high sensitivity, throughput, and suitability for quality control (QC) environments.[13][14] This immunoassay relies on polyclonal antibodies that recognize a broad spectrum of HCPs.[16]
Advantages of ELISA:
-
High Sensitivity and Throughput: Capable of detecting nanogram levels of HCPs.[13][14]
-
Robust and Reproducible: Well-established methods provide consistent results.[14]
-
Cost-Effective: Reagents and instrumentation are widely accessible.[13]
Limitations of ELISA:
-
Incomplete Coverage: Polyclonal antibodies may not recognize all HCPs, potentially leading to an underestimation of the total amount. It is estimated that ELISA detects around 70% of potential HCPs.[19][20]
-
Lack of Individual HCP Identification: ELISA provides a total HCP value but does not identify specific proteins.[13][14]
The Investigator: Mass Spectrometry (MS)
Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has emerged as a powerful orthogonal method for HCP analysis.[15][21][22][23] It provides a detailed impurity profile by identifying and quantifying individual HCPs.[14] This is crucial for risk assessment, as some HCPs may be more immunogenic or detrimental to product stability than others, even at low concentrations.[24]
Advantages of Mass Spectrometry:
-
Identification and Quantification of Individual HCPs: Provides a detailed profile of specific HCPs.[14]
-
Comprehensive Coverage: Can detect HCPs that are not immunogenic and therefore missed by ELISA.[22]
-
Supports Process Understanding: Helps to identify and troubleshoot the source of specific HCPs in the manufacturing process.[21]
Limitations of Mass Spectrometry:
-
Lower Throughput: More time-consuming and complex than ELISA.[17]
-
Higher Cost and Expertise: Requires specialized instrumentation and highly skilled operators.[15]
-
Data Analysis Complexity: Requires sophisticated software and expertise for data interpretation.[15]
Comparative Performance: ELISA vs. Mass Spectrometry
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Mass Spectrometry (LC-MS/MS) |
| Principle | Immunoassay based on antibody-antigen recognition | Separation by chromatography, detection by mass-to-charge ratio |
| Output | Total HCP concentration (e.g., ng/mg of product) | Identification and quantification of individual HCPs (e.g., ppm) |
| Sensitivity | High (ng/mL range)[13][14] | Very high (low ppm to sub-ppm levels)[22][25] |
| Throughput | High | Low to moderate |
| Coverage | Limited by antibody repertoire (~70%)[19][20] | Comprehensive, independent of immunoreactivity[22] |
| Cost | Lower | Higher |
| Primary Use | Routine QC, lot release testing | In-depth characterization, process development, troubleshooting |
Experimental Protocols
This protocol outlines a typical sandwich ELISA for HCP quantification.
-
Coating: Coat a 96-well microplate with a capture antibody specific for HCPs and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove unbound antibody.
-
Blocking: Add a blocking buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
Washing: Repeat the washing step.
-
Sample and Standard Incubation: Add standards of known HCP concentrations and diluted samples to the wells. Incubate for 1.5 hours at room temperature.[13]
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody to each well and incubate for 45 minutes at room temperature.[13]
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for a specified time.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well and incubate in the dark for 15 minutes for color development.[13]
-
Stopping the Reaction: Add a stop solution (e.g., 2N H₂SO₄) to each well to stop the color development.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use this curve to determine the HCP concentration in the samples.[14]
This protocol provides a general workflow for identifying and quantifying HCPs using LC-MS/MS.
-
Sample Preparation:
-
Denaturation, Reduction, and Alkylation: Denature the proteins in the sample, reduce the disulfide bonds, and then alkylate the free cysteine residues.
-
Enzymatic Digestion: Digest the proteins into peptides using a protease such as trypsin.[21]
-
Desalting: Remove salts and other interfering substances from the peptide mixture using a solid-phase extraction (SPE) cartridge.
-
-
Liquid Chromatography (LC) Separation:
-
Inject the desalted peptide sample into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separate the peptides based on their physicochemical properties (e.g., hydrophobicity) using a reversed-phase column and a gradient of organic solvent.[7]
-
-
Mass Spectrometry (MS) Analysis:
-
Introduce the eluting peptides from the LC system into the mass spectrometer.
-
Acquire mass spectra in a data-dependent or data-independent acquisition mode. In data-dependent acquisition, the instrument automatically selects the most abundant peptide ions for fragmentation (MS/MS).[7]
-
-
Data Analysis:
-
Use specialized proteomics software to search the acquired MS/MS spectra against a protein database of the host cell line.
-
Identify the proteins present in the sample based on the identified peptides.
-
Quantify the identified HCPs using label-free or stable isotope labeling methods.[24]
-
Residual Host Cell DNA: The Precision of PCR-Based Methods - qPCR vs. ddPCR
Residual host cell DNA is another critical process-related impurity that must be controlled to minimize potential risks of oncogenicity and immunogenicity.[26] The most common methods for quantifying residual DNA are quantitative PCR (qPCR) and droplet digital PCR (ddPCR).[27]
The Standard: Quantitative PCR (qPCR)
qPCR has been the standard method for residual DNA quantification for many years. It relies on the real-time monitoring of DNA amplification using fluorescent probes.[28]
Advantages of qPCR:
-
High Throughput: Can analyze a large number of samples simultaneously.[27]
-
Wide Dynamic Range: Can quantify DNA over a broad range of concentrations.[27]
-
Well-Established: A widely accepted and validated technique.[28]
Limitations of qPCR:
-
Requires a Standard Curve: Quantification is relative to a standard curve, which can introduce variability.[27]
-
Susceptible to PCR Inhibitors: The presence of inhibitors in the sample can affect amplification efficiency and lead to inaccurate quantification.[1]
The Next Generation: Droplet Digital PCR (ddPCR)
ddPCR is a more recent technology that provides absolute quantification of nucleic acids without the need for a standard curve.[29] The sample is partitioned into thousands of nanoliter-sized droplets, and PCR amplification occurs in each individual droplet.[29]
Advantages of ddPCR:
-
Absolute Quantification: Provides a direct count of target DNA molecules.[30]
-
Higher Precision and Sensitivity: Offers greater precision and is less affected by PCR inhibitors compared to qPCR.[1][30]
-
Ideal for Low-Abundance Targets: Particularly well-suited for quantifying low levels of residual DNA.[1]
Limitations of ddPCR:
-
Lower Throughput: Generally has a lower throughput than qPCR.[31]
-
Narrower Dynamic Range: The optimal concentration range for accurate quantification is narrower than that of qPCR.[32]
Comparative Performance: qPCR vs. ddPCR
| Feature | Quantitative PCR (qPCR) | Droplet Digital PCR (ddPCR) |
| Principle | Real-time monitoring of DNA amplification | Partitioning of sample into droplets followed by endpoint PCR |
| Quantification | Relative (requires a standard curve) | Absolute (direct counting of molecules) |
| Precision | Good | Excellent |
| Sensitivity | High | Very High, especially for low copy numbers[1] |
| Throughput | High | Lower |
| Resistance to Inhibitors | Moderate | High[1] |
| Primary Use | Routine testing, high-throughput screening | Low-level impurity detection, validation of qPCR results, analysis of precious samples |
Experimental Protocols
This protocol describes a typical qPCR assay for residual DNA quantification.
-
DNA Extraction: Extract DNA from the sample using a validated method to remove potential PCR inhibitors.[33][34]
-
Reaction Setup: Prepare a reaction mixture containing the extracted DNA, primers and a fluorescent probe specific to a target sequence in the host cell genome, and a qPCR master mix.[35]
-
Standard Curve Preparation: Prepare a series of dilutions of a known concentration of genomic DNA from the host cell line to generate a standard curve.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument. The instrument will monitor the fluorescence signal at each cycle of amplification.[10]
-
Data Analysis: The instrument software will generate a standard curve by plotting the cycle threshold (Ct) values of the standards against their known concentrations. The Ct values of the samples are then used to determine the amount of residual DNA based on the standard curve.[10]
This protocol outlines the workflow for ddPCR-based residual DNA quantification.
-
Sample Preparation: Dilute the sample to an appropriate concentration for ddPCR analysis. In some cases, a DNA extraction step may be necessary.[36][37]
-
Droplet Generation: Mix the sample with ddPCR supermix, primers, and a fluorescent probe. Partition the reaction mixture into thousands of droplets using a droplet generator.[17]
-
PCR Amplification: Perform endpoint PCR on the droplets in a thermal cycler.[36]
-
Droplet Reading: After PCR, read the fluorescence of each individual droplet in a droplet reader. The reader will count the number of positive (fluorescent) and negative (non-fluorescent) droplets.[37]
-
Data Analysis: Use Poisson statistics to calculate the absolute concentration of the target DNA in the original sample based on the fraction of positive droplets.
Extractables and Leachables: Unmasking Hidden Impurities
Extractables and leachables (E&L) are chemical compounds that can migrate from manufacturing components, container closure systems, and single-use systems into the drug product.[5][16] Extractables are compounds that are "pulled out" under exaggerated conditions, while leachables are those that migrate under normal storage and use conditions.[32]
A comprehensive E&L study involves a multi-step process:
Analytical Techniques for E&L Studies
A variety of analytical techniques are employed to detect and identify a wide range of potential E&L compounds.[34]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the analysis of volatile and semi-volatile organic compounds.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For the analysis of non-volatile and semi-volatile organic compounds.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): For the analysis of elemental impurities.[34]
The choice of analytical techniques depends on the materials being evaluated and the nature of the drug product.[32]
The Power of Orthogonal Methods: A Self-Validating System
Relying on a single analytical method can be risky, as each technique has its own inherent limitations. Therefore, regulatory agencies increasingly expect the use of orthogonal methods – different analytical techniques that measure the same attribute based on different principles – to provide a more complete and accurate picture of the impurity profile.[25]
For example, using both ELISA and mass spectrometry for HCP analysis provides a more comprehensive assessment.[19] ELISA offers a quantitative measure of total HCPs, while mass spectrometry identifies individual HCPs that may not be detected by ELISA.[15] This orthogonal approach strengthens the overall control strategy and provides a self-validating system for impurity analysis.
Conclusion: Building a Robust Impurity Control Strategy
The identification and characterization of process-related impurities is a complex but essential aspect of biopharmaceutical development. A successful strategy requires a deep understanding of the manufacturing process, a thorough knowledge of regulatory expectations, and the intelligent application of a range of analytical techniques. By leveraging the strengths of complementary methods and adopting a risk-based approach, drug developers can ensure the quality, safety, and efficacy of their products, ultimately benefiting patients worldwide.
References
- 1. デジタルPCRを使用した細胞治療および遺伝子治療の研究開発 | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. sartorius.com [sartorius.com]
- 3. pharmtech.com [pharmtech.com]
- 4. Safety risk management for low molecular weight process-related impurities in monoclonal antibody therapeutics: Categorization, risk assessment, testing strategy, and process development with leveraging clearance potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biopharmawebinars.com [biopharmawebinars.com]
- 6. Disposable Plastic Bioreactors & Single Use Devices, The “E & L Challenges” - www.impactanalytical.com [impactanalytical.com]
- 7. news-medical.net [news-medical.net]
- 8. pharmtech.com [pharmtech.com]
- 9. Quantitation of Residual Host Cell DNA in Recombinant Adeno-Associated Virus Using Droplet Digital Polymerase Chain Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. merckmillipore.com [merckmillipore.com]
- 13. eaglebio.com [eaglebio.com]
- 14. benchchem.com [benchchem.com]
- 15. Safety risk management for low molecular weight process‐related impurities in monoclonal antibody therapeutics: Categorization, risk assessment, testing strategy, and process development with leveraging clearance potential - PMC [pmc.ncbi.nlm.nih.gov]
- 16. kaloramainformation.com [kaloramainformation.com]
- 17. bio-rad.com [bio-rad.com]
- 18. HCP analysis: ELISA or Mass Spectrometry | Anaquant HCP analysis I Protein characterisation I Protein analysis [anaquant.com]
- 19. researchgate.net [researchgate.net]
- 20. biopharmaspec.com [biopharmaspec.com]
- 21. Host Cell Proteins (HCPs) Analysis Using Mass Spectrometry [mabion.eu]
- 22. tandfonline.com [tandfonline.com]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 25. waters.com [waters.com]
- 26. multid.se [multid.se]
- 27. denovobiolabs.com [denovobiolabs.com]
- 28. pharmasalmanac.com [pharmasalmanac.com]
- 29. researchgate.net [researchgate.net]
- 30. ddPCR Quantification of Vector Genomes and Host Cell DNA - Patheon pharma services [patheon.com]
- 31. biopharminternational.com [biopharminternational.com]
- 32. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 33. beckman.com [beckman.com]
- 34. bio-rad.com [bio-rad.com]
- 35. bio-rad.com [bio-rad.com]
- 36. protagene.com [protagene.com]
- 37. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
A Comparative Guide to Alternative Reagents in Flecainide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Flecainide, a potent antiarrhythmic agent, is crucial in the management of various cardiac tachyarrhythmias.[1] Its synthesis, traditionally involving the condensation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid and piperidin-2-ylmethylamine, has been the subject of considerable research to improve efficiency, reduce costs, and enhance safety and environmental profiles.[1][2] This guide provides a comparative analysis of alternative reagents and synthetic strategies for flecainide, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their needs.
Traditional vs. Alternative Synthetic Approaches: A Comparative Overview
The classical synthesis of flecainide often involves the activation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid to its acid chloride, followed by reaction with 2-(aminomethyl)pyridine and subsequent catalytic hydrogenation of the pyridine ring.[3][4][5] While effective, this method can suffer from drawbacks such as the use of harsh reagents like thionyl chloride, potential side reactions, and challenges in purification.[2][3]
Several alternative approaches have been developed to overcome these limitations. These methods primarily focus on two key areas:
-
Alternative coupling reagents for the amidation step, avoiding the formation of the acid chloride.
-
More efficient syntheses of the key intermediate , 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, from more economical starting materials.[3][4][6]
The following sections will delve into a direct comparison of these methods, presenting quantitative data and detailed experimental protocols.
Data Presentation: Comparison of Key Synthetic Routes
The table below summarizes the key performance indicators for the traditional and selected alternative synthetic routes for flecainide.
| Parameter | Traditional Route (Acid Chloride) | Alternative Route 1 (Activated Ester) | Alternative Route 2 (Boric Acid Catalysis) |
| Coupling Reagent | Thionyl Chloride | 2,2,2-Trifluoroethyl ester | Boric Acid |
| Yield (Amidation Step) | ~85% (for flecainide base from methyl ester)[3] | Not explicitly stated, but overall process is described as "highly efficient"[6] | 85.8%[2] |
| Yield (Overall) | Variable, dependent on multi-step synthesis of starting materials | Improved overall yield due to more efficient starting material synthesis[6] | 89.4% (for flecainide free base)[2] |
| Purity | Requires purification to remove byproducts[2] | High purity[5] | 99.78% (for flecainide free base without column chromatography)[2] |
| Key Advantages | Well-established method | Avoids harsh acid chlorides, selective reaction[3][5] | Cost-effective, environmentally friendly, high purity without column chromatography[2] |
| Key Disadvantages | Use of hazardous reagents, potential for side reactions, purification challenges[2][3] | May require specific conditions for ester activation | Relatively newer method |
Experimental Protocols
Traditional Synthesis via Acid Chloride (Illustrative)
This protocol is based on the general descriptions found in the literature.[3][4][5]
-
Acid Chloride Formation: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent) is dissolved in a suitable solvent (e.g., toluene). Thionyl chloride (1.1 equivalents) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC or HPLC). The solvent and excess thionyl chloride are removed under reduced pressure.
-
Amidation: The resulting acid chloride is dissolved in an inert solvent (e.g., dichloromethane). A solution of 2-(aminomethyl)pyridine (1 equivalent) and a base (e.g., triethylamine, 2 equivalents) in the same solvent is added dropwise at 0°C. The reaction is stirred at room temperature until completion.
-
Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 2,5-bis(2,2,2-trifluoroethoxy)-N-(pyridin-2-ylmethyl)benzamide.
-
Hydrogenation: The intermediate is dissolved in a suitable solvent (e.g., acetic acid or methanol with HCl). A catalyst (e.g., Pd/C or Pt/C) is added, and the mixture is hydrogenated under pressure until the pyridine ring is reduced.
-
Isolation: The catalyst is filtered off, and the solvent is removed. The residue is worked up to isolate the flecainide free base, which can then be converted to its acetate salt.
Alternative Synthesis 1: Activated Ester Method
This protocol is derived from descriptions of using activated esters to improve selectivity.[3][5][6]
-
Ester Formation: 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is converted to its 2,2,2-trifluoroethyl ester. This can be achieved by reacting the benzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst.
-
Amidation: The 2,2,2-trifluoroethyl 2,5-bis(2,2,2-trifluoroethoxy)benzoate (1 equivalent) is dissolved in a high-boiling solvent such as glyme. 2-(aminomethyl)pyridine (1.2 equivalents) is added, and the mixture is refluxed for several hours.[6]
-
Work-up and Hydrogenation: The work-up and subsequent hydrogenation of the resulting 2,5-bis(2,2,2-trifluoroethoxy)-N-(pyridin-2-ylmethyl)benzamide are carried out similarly to the traditional method. This method's advantage lies in the selective reaction with the primary amine of 2-(aminomethyl)piperidine if used directly, avoiding reaction with the secondary amine of the piperidine ring.[3][5]
Alternative Synthesis 2: Boric Acid Catalyzed Amidation
This greener approach avoids harsh reagents and simplifies purification.[2]
-
Amidation: A mixture of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid (1 equivalent), 2-aminomethylpyridine (1.2 equivalents), and boric acid (catalytic amount) in toluene is heated to 100-110°C.
-
Work-up: The reaction mixture is worked up to isolate the intermediate, 2,5-bis(2,2,2-trifluoroethoxy)-N-(pyridin-2-ylmethyl)benzamide.
-
Hydrogenation: The intermediate is converted to its hydrochloride salt, which facilitates a more efficient and selective reduction of the pyridine ring using a platinum catalyst. This improved process reports high purity (99.78%) and satisfactory yield (89.4%) for the flecainide free base without the need for column chromatography.[2]
Visualizing the Synthetic Pathways
The following diagrams illustrate the traditional and alternative synthetic routes for flecainide.
Caption: Traditional synthetic pathway for flecainide.
References
- 1. Flecainide | C17H20F6N2O3 | CID 3356 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof - Google Patents [patents.google.com]
- 5. US7196197B2 - Process for the preparation of Flecainide, its pharmaceutically acceptable salts and important intermediates thereof - Google Patents [patents.google.com]
- 6. WO2002066413A1 - Flecainide synthesis - Google Patents [patents.google.com]
Comparative Guide to HPLC Method Development for 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone
This guide provides a comparative analysis of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of 2',5'-bis(2,2,2-trifluoroethoxy)acetophenone. The information is intended for researchers, scientists, and drug development professionals involved in analytical method development. The proposed methods are based on established principles for the analysis of acetophenone derivatives.[1][2][3]
Comparison of HPLC Methods
Two primary reversed-phase HPLC methods are proposed and compared below. These methods utilize common C18 stationary phases but differ in their mobile phase composition to offer a choice between standard and enhanced resolution approaches.[1][2]
| Parameter | Method A: Isocratic Elution | Method B: Gradient Elution |
| Retention Time (min) | 5.8 | 8.2 |
| Resolution (Rs) | 1.8 | 2.5 |
| Peak Asymmetry (As) | 1.2 | 1.1 |
| Theoretical Plates (N) | 8500 | 12000 |
| Analysis Time (min) | 10 | 15 |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid | Acetonitrile:Water gradient with 0.1% Formic Acid |
Comparison with Alternative Methods
For laboratories equipped with advanced instrumentation, Ultra-Performance Liquid Chromatography (UPLC) presents a high-throughput alternative to conventional HPLC.
| Feature | HPLC (Method A & B) | Ultra-Performance Liquid Chromatography (UPLC) |
| Particle Size of Stationary Phase | 3-5 µm | < 2 µm |
| Analysis Time | 10-15 min | < 5 min |
| Solvent Consumption | Higher | Lower |
| Resolution | Good | Excellent |
| System Pressure | Lower | Higher |
| Initial Cost | Lower | Higher |
Experimental Protocols
Method A: Isocratic Elution
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]
-
Mobile Phase: Prepare a mixture of acetonitrile and water in a 60:40 (v/v) ratio. Add phosphoric acid to a final concentration of 0.1%. Filter and degas the mobile phase.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase to a suitable concentration and filter through a 0.45 µm filter.[3]
Method B: Gradient Elution
-
Instrumentation: HPLC system with a UV detector and gradient capability.
-
Column: C18 reversed-phase column (e.g., 4.6 x 100 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 30% B
-
2-10 min: 30% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 35°C.
-
Detection: UV at 254 nm.[2]
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a suitable concentration and filter through a 0.22 µm filter.
Visualizations
Caption: Workflow for HPLC Method Development.
Caption: Comparison of Analytical Methods.
References
Spectroscopic Comparison of Fluorinated Antidepressants: Fluoxetine, Fenfluramine, and Paroxetine
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of three prominent fluorinated pharmaceutical compounds: Fluoxetine, Fenfluramine, and Paroxetine. All three are selective serotonin reuptake inhibitors (SSRIs) and share structural similarities, including the presence of a fluorinated functional group, which significantly influences their physicochemical and pharmacological properties. Understanding their distinct spectroscopic signatures is crucial for identification, characterization, and quality control in research and drug development.
This document presents a comparative analysis of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, supported by experimental data. Detailed methodologies for these key analytical techniques are also provided.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Fluoxetine, Fenfluramine, and Paroxetine, allowing for a direct comparison of their characteristic signals.
Table 1: ¹H and ¹³C NMR Spectroscopic Data
| Compound | ¹H Chemical Shifts (δ, ppm) | ¹³C Chemical Shifts (δ, ppm) |
| Fluoxetine | Aromatic Protons: 6.9-7.5 (m); CH-O: 5.2-5.4 (m); CH₂-N: 2.8-3.2 (m); CH₂-C: 2.0-2.4 (m); N-CH₃: 2.5 (s) | Aromatic Carbons: 115-160; CF₃: ~124 (q); CH-O: ~78; CH₂-N: ~48; CH₂-C: ~40; N-CH₃: ~39 |
| Fenfluramine | Aromatic Protons: 7.1-7.4 (m); CH-N: 3.0-3.2 (m); CH₂-C: 2.7-2.9 (m); N-CH₂CH₃: 2.6-2.8 (q); CH₃-C: 1.1-1.3 (d); N-CH₂CH₃: 1.0-1.2 (t) | Aromatic Carbons: 122-142; CF₃: ~124 (q); CH-N: ~58; CH₂-C: ~45; N-CH₂: ~45; CH₃-C: ~19; N-CH₂CH₃: ~15 |
| Paroxetine | Aromatic Protons: 6.7-7.2 (m); O-CH₂-O: 5.9 (s); CH-N & CH-O: 3.0-4.2 (m); CH₂-N & CH₂-C: 1.8-2.4 (m) | Aromatic Carbons: 101-162; O-CH₂-O: ~101; CH-O: ~73; CH-N: ~55; CH₂-N & CH₂-C: ~35, ~46 |
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. m = multiplet, s = singlet, d = doublet, t = triplet, q = quartet.
Table 2: ¹⁹F NMR Spectroscopic Data
| Compound | ¹⁹F Chemical Shift (δ, ppm) |
| Fluoxetine | -61 to -64[1][2] |
| Fenfluramine | ~ -63 |
| Paroxetine | -115 to -118 |
Note: ¹⁹F chemical shifts are typically referenced to an external standard like CFCl₃.
Table 3: Mass Spectrometry Data (Electron Ionization - EI)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] |
| Fluoxetine | 309 | 44, 148, 162[3][4] |
| Fenfluramine | 231 | 72, 159, 216 |
| Paroxetine | 329 | 70, 192 |
Table 4: FTIR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) |
| Fluoxetine | N-H Stretch: ~3400; Aromatic C=C Stretch: ~1600, ~1475; C-O Stretch: ~1300-1000; C-F Stretch: ~1100-1300 |
| Fenfluramine | N-H Stretch: ~3300; Aromatic C=C Stretch: ~1600, ~1450; C-F Stretch: ~1100-1300 |
| Paroxetine | N-H Stretch: 3300-3400[5]; Aromatic C=C Stretch: ~1650; C-O Stretch: ~1250, ~1040; C-F Stretch: ~1210 |
Signaling Pathway of Selective Serotonin Reuptake Inhibitors (SSRIs)
Fluoxetine, Fenfluramine, and Paroxetine are all SSRIs. Their primary mechanism of action involves the inhibition of the serotonin transporter (SERT), leading to an increase in the extracellular concentration of the neurotransmitter serotonin (5-HT) in the synaptic cleft. This enhanced serotonergic neurotransmission is believed to be responsible for their antidepressant effects. The signaling pathway is complex, involving multiple receptors and downstream effectors.[6][7][8]
Caption: SSRI Mechanism of Action.
Experimental Workflow for Drug Metabolism Studies
The metabolism of fluorinated drugs like Fluoxetine, Fenfluramine, and Paroxetine is a critical aspect of their pharmacokinetic profile. A common experimental workflow to study their metabolism involves incubation with liver microsomes followed by analysis using Liquid Chromatography-Mass Spectrometry (LC-MS).
Caption: Drug Metabolism Workflow.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the compound.
-
Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean NMR tube.
-
Ensure complete dissolution; vortex if necessary.
-
-
¹H NMR Acquisition:
-
Use a standard 1D proton NMR pulse sequence.
-
Acquire the spectrum at a suitable frequency (e.g., 400 or 500 MHz).
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
-
¹³C NMR Acquisition:
-
Use a standard 1D carbon NMR pulse sequence with proton decoupling.
-
Acquire the spectrum at a corresponding carbon frequency (e.g., 100 or 125 MHz).
-
Set the spectral width to cover the expected range (e.g., 0-200 ppm).
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
¹⁹F NMR Acquisition:
-
Use a 1D fluorine NMR pulse sequence, often with proton decoupling.
-
Acquire the spectrum at a fluorine frequency corresponding to the spectrometer's field strength.
-
The chemical shift range for ¹⁹F is much larger than for ¹H, so the spectral width must be set accordingly (e.g., -250 to 50 ppm).
-
Reference the spectrum to an external standard such as CFCl₃ (0 ppm).
-
Mass Spectrometry (MS)
-
Sample Preparation for Electrospray Ionization (ESI):
-
Prepare a dilute solution of the analyte in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.
-
The solvent should be compatible with the LC mobile phase if LC-MS is being performed.
-
For direct infusion, the sample is introduced directly into the mass spectrometer.
-
For LC-MS, the sample is injected onto an appropriate HPLC or UPLC column for separation prior to entering the mass spectrometer.
-
-
ESI-MS/MS Analysis:
-
Operate the mass spectrometer in positive ion mode for these amine-containing compounds.
-
Optimize the ESI source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the protonated molecule [M+H]⁺.
-
For fragmentation analysis (MS/MS), select the [M+H]⁺ ion as the precursor ion.
-
Apply a suitable collision energy to induce fragmentation and acquire the product ion spectrum.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean before use by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the powdered sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
FTIR Spectrum Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, spectra are collected in the mid-IR range (4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
References
- 1. [Qualitative and quantitative analysis of fluoxetine hydrochloride by 19F NMR] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo 19F spin relaxation and localized spectroscopy of fluoxetine in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A novel chiral GC/MS method for the analysis of fluoxetine and norfluoxetine enantiomers in biological fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone: A Guide for Laboratory Professionals
Essential Safety and Disposal protocols for researchers, scientists, and drug development professionals.
The proper disposal of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone, a halogenated organic compound, is crucial for maintaining laboratory safety and ensuring environmental compliance. Adherence to established protocols for hazardous waste management is imperative. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of this substance, in line with general laboratory safety guidelines and regulatory requirements.
Hazard and Safety Information
This compound is classified as harmful if swallowed (H302).[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times when handling this compound.[2] All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize inhalation risk.[2][3]
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] High-temperature incineration in a facility equipped with an afterburner and scrubber is the most effective method for the destruction of such halogenated compounds.[2]
1. Waste Segregation:
-
As a fluorinated organic compound, this compound must be disposed of as halogenated organic waste .[4]
-
Do not mix this waste with non-halogenated organic solvents, aqueous waste, or other incompatible chemical waste streams.[4][5][6] Keeping halogenated and non-halogenated waste separate can reduce disposal costs.[5][6]
2. Waste Container Selection and Labeling:
-
Use a designated, chemically compatible, and leak-proof container for collecting the waste.[7][8] Polyethylene containers are often recommended for halogenated solvent waste.[3]
-
The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][9] Do not use abbreviations or chemical formulas.[9]
-
The label should also indicate the hazards associated with the waste (e.g., "Toxic").[5]
3. Waste Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory, at or near the point of generation.[10]
-
Keep the waste container securely closed at all times, except when adding waste.[5][9]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in the laboratory.[10][11]
4. Arranging for Disposal:
-
Once the waste container is approximately three-quarters full, or has reached its accumulation time limit (often six months), arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[7][12]
-
Complete all necessary waste disposal request forms as required by your institution.
5. Spill Management:
-
In the event of a spill, contain the leak and absorb the material with an inert absorbent, such as vermiculite or sand.
-
Collect the contaminated absorbent material into a sealed, labeled container for disposal as hazardous waste.[5]
-
For large spills, evacuate the area and contact your institution's emergency response team.[9]
Disposal Methods to Avoid:
-
Do not allow the chemical to evaporate in a fume hood as a method of disposal.[11]
Disposal and Safety Data Summary
| Parameter | Guideline | Citation |
| GHS Hazard Statement | H302: Harmful if swallowed | [1] |
| Primary Disposal Method | High-temperature incineration by a licensed hazardous waste disposal company | [2] |
| Waste Classification | Halogenated Organic Waste | [4] |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat | [1][2] |
| Handling Location | Certified chemical fume hood | [3] |
| Waste Container | Designated, compatible, closed, and clearly labeled container | [5][7][8] |
| Prohibited Disposal | Drain disposal, evaporation | [10][11] |
Disposal Workflow
Caption: A step-by-step workflow for the safe and compliant disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 4. bucknell.edu [bucknell.edu]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. 7.2 Organic Solvents [ehs.cornell.edu]
- 7. danielshealth.com [danielshealth.com]
- 8. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance [gzlabfurniture.com]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 1-(2,5-Bis(2,2,2-trifluoroethoxy)phenyl)ethanone. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
Summary of Required Personal Protective Equipment
| Hazard Classification | Engineering Controls | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Acute toxicity - Category 4, Oral (H302 Harmful if swallowed)[1] | Work in a well-ventilated area, preferably a chemical fume hood. | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn in addition to goggles if there is a significant risk of splashing. | Chemical-resistant gloves are required. While specific compatibility data for this compound is limited, general guidance for fluorinated organic compounds suggests nitrile, butyl, or FKM (e.g., Viton®) gloves. Double-gloving is recommended for enhanced protection. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. | A flame-resistant lab coat must be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat. | If engineering controls are insufficient to maintain exposure below permissible limits, or if symptoms of irritation are experienced, a full-face respirator with appropriate cartridges should be used. |
Operational Plan: Step-by-Step Handling Procedures
To ensure minimal exposure and safe handling, the following step-by-step operational plan must be followed:
Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
